3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
Description
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Properties
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-12-7-16(10-17(19)8-12)14-3-4-15-11-18(20-2)6-5-13(15)9-14/h3-6,9,11-12,16H,7-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQDUSAFXSHFAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(=O)C1)C2=CC3=C(C=C2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343272-52-6 | |
| Record name | 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343272526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(6-METHOXYNAPHTHALEN-2-YL)-5-METHYLCYCLOHEXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X222BJ8VUU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexanone, a known impurity in the manufacturing of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone.[1] A deep dive into the core chemical transformations, primarily revolving around the Robinson annulation, is presented. This document is intended to serve as a valuable resource for researchers in organic synthesis, process development, and quality control within the pharmaceutical industry. The guide details the mechanistic underpinnings of the key reactions, provides step-by-step experimental protocols for crucial stages, and discusses the critical parameters influencing the reaction outcomes.
Introduction: The Significance of this compound
This compound is a significant compound primarily recognized as a process-related impurity in the synthesis of Nabumetone. Understanding its formation is crucial for the development of robust and well-controlled manufacturing processes for this widely used NSAID. From a synthetic chemistry perspective, this molecule serves as an excellent case study for the application of classic carbon-carbon bond-forming reactions, most notably the Robinson annulation. The structural complexity, featuring a substituted naphthalene ring appended to a chiral cyclohexanone core, presents interesting challenges and opportunities for synthetic chemists.
Retrosynthetic Analysis and Core Synthesis Strategy
A logical retrosynthetic disconnection of the target molecule points towards a Robinson annulation strategy. This powerful ring-forming reaction sequence combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[2][3][4]
Caption: Retrosynthetic analysis of the target molecule.
This approach identifies two key synthons: an enolate derived from 3-methylcyclohexanone and an α,β-unsaturated ketone, specifically 6-methoxy-2-vinylnaphthalene or a suitable equivalent.
Key Synthetic Pathways
The principal pathway for the synthesis of this compound involves a three-stage process:
-
Synthesis of the Naphthalene Building Block: Preparation of a suitable 6-methoxynaphthalene derivative that can act as the Michael acceptor.
-
The Robinson Annulation: The core ring-forming reaction between the naphthalene derivative and 3-methylcyclohexanone.
-
Purification and Characterization: Isolation and verification of the final product.
Stage 1: Synthesis of the Naphthalene Building Block (6-Methoxy-2-vinylnaphthalene)
A common precursor for the vinylnaphthalene moiety is 2-acetyl-6-methoxynaphthalene. Its synthesis is well-established through the Friedel-Crafts acylation of 2-methoxynaphthalene.
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing addition funnel with a drying tube.
-
Reagents:
-
Dry nitrobenzene (solvent)
-
Anhydrous aluminum chloride (catalyst)
-
2-Methoxynaphthalene (starting material)
-
Acetyl chloride (acylating agent)
-
-
Procedure:
-
Charge the flask with dry nitrobenzene and anhydrous aluminum chloride.
-
After dissolution of the aluminum chloride, add finely ground 2-methoxynaphthalene.
-
Cool the stirred solution to approximately 5°C using an ice bath.
-
Add redistilled acetyl chloride dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.
-
Continue stirring in the ice bath for 2 hours after the addition is complete.
-
Allow the mixture to stand at room temperature for at least 12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and pour it into a beaker containing crushed ice, followed by the addition of concentrated hydrochloric acid.
-
Transfer the two-phase mixture to a separatory funnel with chloroform.
-
Separate the organic layer and wash it with water.
-
Steam distill the organic layer to remove the nitrobenzene and chloroform.
-
The solid residue is then collected, dissolved in chloroform, and further purified by recrystallization.
-
Table 1: Summary of Reaction Parameters for the Synthesis of 2-Acetyl-6-methoxynaphthalene
| Parameter | Value |
| Solvent | Dry Nitrobenzene |
| Catalyst | Anhydrous Aluminum Chloride |
| Acylating Agent | Acetyl Chloride |
| Reaction Temperature | 5-13°C (during addition) |
| Reaction Time | 2 hours (stirring) + 12 hours (standing) |
The subsequent conversion of 2-acetyl-6-methoxynaphthalene to 6-methoxy-2-vinylnaphthalene can be achieved through a Wittig reaction or by reduction of the ketone to an alcohol followed by dehydration.
Stage 2: The Robinson Annulation
This is the cornerstone of the synthesis, where the cyclohexanone ring is fused to the naphthalene moiety. The reaction proceeds in two distinct mechanistic steps: a Michael addition followed by an intramolecular aldol condensation.[3][4]
Sources
In-Depth Technical Guide to the Physicochemical Properties of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone, a significant compound often identified as Nabumetone Impurity A.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development and quality control. It delves into the compound's identity, structural characteristics, and key physicochemical parameters, supported by experimental data and established analytical methodologies. The guide also outlines a plausible synthetic route and details the analytical techniques crucial for its characterization and quantification.
Introduction and Chemical Identity
This compound is a substituted cyclic ketone of significant interest in the pharmaceutical industry, primarily due to its classification as a process impurity in the manufacturing of the non-steroidal anti-inflammatory drug (NSAID), Nabumetone.[1][2][3][4][5] Understanding its physicochemical properties is paramount for the development of robust analytical methods for impurity profiling, ensuring the quality, safety, and efficacy of the final drug product.
The compound is officially designated as "Nabumetone Impurity A" by the European Pharmacopoeia (EP) and "Nabumetone Related Compound A" by the United States Pharmacopeia (USP).[1][6] Its molecular structure features a methoxynaphthalene moiety attached to a 5-methylcyclohexanone ring.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexan-1-one | [3] |
| CAS Number | 343272-52-6 | [1] |
| Molecular Formula | C₁₈H₂₀O₂ | [1][3] |
| Molecular Weight | 268.35 g/mol | [7] |
| Synonyms | Nabumetone Impurity A, Nabumetone Related Compound A | [1][2] |
Physicochemical Properties
The physicochemical properties of a pharmaceutical impurity directly influence its behavior during manufacturing, formulation, and analysis, as well as its potential toxicological profile.
Physical State and Solubility
Based on available data from Certificates of Analysis of reference standards, this compound is a white solid at ambient temperature.[8]
Table 2: Experimentally Determined Physicochemical Properties
| Property | Value | Method | Source |
| Physical State | White Solid | Visual Inspection | [8] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | Certificate of Analysis | [8] |
The solubility in polar organic solvents like methanol and DMSO is a critical parameter for the preparation of standard solutions for analytical testing, particularly for chromatographic methods such as HPLC.
Computed Physicochemical Parameters
While experimental data for some properties are limited, computational models provide valuable estimations for parameters like lipophilicity (logP) and polar surface area, which are important for predicting the compound's behavior in biological systems and chromatographic separations.
Table 3: Computed Physicochemical Properties
| Property | Value | Computational Method | Source |
| XLogP3 | 4.2 | XLogP3 | [3] |
| Topological Polar Surface Area | 26.3 Ų | [3] | |
| Hydrogen Bond Donor Count | 0 | [3] | |
| Hydrogen Bond Acceptor Count | 2 | [3] | |
| Rotatable Bond Count | 2 | [3] |
The high XLogP3 value suggests that the compound is lipophilic, which is consistent with its structural features. This property is a key determinant of its retention behavior in reverse-phase chromatography.
Synthesis and Purification
A plausible synthetic route for this compound can be conceptualized through a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[9][10][11][12][13][14]
Proposed Synthesis Pathway: Michael Addition
The synthesis would likely involve the conjugate addition of an enolate derived from 5-methylcyclohexanone to a suitable Michael acceptor, such as a vinyl ketone derivative of 6-methoxynaphthalene. A more common and efficient approach would be the Michael addition of a nucleophile to an α,β-unsaturated ketone. In this context, the reaction between 6-methoxy-2-naphthaldehyde and 5-methylcyclohexanone under basic conditions could lead to the desired product through a tandem aldol condensation-Michael addition sequence, often referred to as a Robinson annulation.[15][16][17][18][19]
A general representation of the Michael addition is as follows:
Caption: Proposed synthesis via Michael Addition.
Purification
Purification of the synthesized compound would typically be achieved through standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization to obtain a high-purity solid. The choice of solvent for recrystallization would be guided by the solubility profile of the compound.
Analytical Characterization
The definitive identification and quantification of this compound, particularly in the context of pharmaceutical quality control, relies on a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary analytical technique for the separation and quantification of Nabumetone and its impurities.[20] A typical HPLC method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where both Nabumetone and the impurity exhibit significant absorbance.
Table 4: Typical HPLC Parameters for Nabumetone Impurity Analysis
| Parameter | Typical Value |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and water/buffer gradient |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at ~230 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Mass Spectrometry (MS)
Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for the structural confirmation of impurities. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. A Certificate of Analysis for a reference standard confirms that the mass spectrum is consistent with the assigned structure.[8][21]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of organic molecules. A Certificate of Analysis for a reference standard confirms that the ¹H NMR spectrum is consistent with the structure of this compound.[8][21]
Although the actual experimental spectrum is not publicly available, a predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons of the naphthalene ring, the methoxy group, and the aliphatic protons of the methylcyclohexanone ring. The chemical shifts, splitting patterns, and integration of these signals would provide definitive proof of the compound's structure.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching of the cyclohexanone ring, typically in the region of 1715 cm⁻¹. Other significant absorptions would include those for aromatic C-H and C=C stretching, aliphatic C-H stretching, and C-O stretching of the methoxy group.
Experimental Protocols
Protocol for HPLC Analysis
The following is a general protocol for the analysis of this compound as an impurity in Nabumetone, based on common practices in pharmaceutical analysis.
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
Sample Solution: Prepare a solution of the Nabumetone drug substance or product in the same diluent to a specified concentration.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with a C18 column and a mobile phase gradient of acetonitrile and water (with a suitable modifier like formic acid or a buffer).
-
Equilibrate the column with the initial mobile phase composition.
-
-
Injection and Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and identify the peak corresponding to this compound based on its retention time relative to the standard.
-
-
Quantification:
-
Calculate the amount of the impurity in the sample by comparing the peak area of the impurity in the sample chromatogram to the peak area of the standard in the standard chromatogram.
-
Caption: HPLC analysis workflow for impurity quantification.
Conclusion
This technical guide has synthesized the available information on the physicochemical properties of this compound. As a known impurity of Nabumetone, a thorough understanding of its chemical and physical characteristics is essential for the development and validation of analytical methods to ensure the quality and safety of this widely used pharmaceutical agent. The data presented herein, including its identity, solubility, and analytical characterization, provide a valuable resource for scientists and researchers in the field of drug development and quality assurance.
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Nabumetone Related Compound A USP Reference Standard. Sigma-Aldrich.
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Nabumetone EP Impurity A | 343272-52-6. SynZeal.
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Nabumetone USP Related Compound A - CAS - 127053-22-9. Axios Research.
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Michael Reaction of 3-aAryl-2,4-Dicarboethoxy-5-Hydroxy-5-Methylcyclohexanones. Organic Chemistry International. 2015;5(5):311-323.
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CERTIFICATE OF ANALYSIS Product Name: Nabumetone EP Impurity A CAS NO : 343272-52-6. Synchemia.
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CERTIFICATE OF ANALYSIS.
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Nabumetone Working Standard (Secondary Reference Standard) | CAS 42924-53-8. Veeprho.
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Robinson annulation. Wikipedia.
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Nabumetone EP Impurity A | CAS NO. Synchemia.
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1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). Human Metabolome Database.
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Synthesis of 3-Aryl-2,4-bis(tert-butoxycarbonyl)-5-hydroxy- 5-methylcyclohexanones. Ovid.
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This compound. PubChem.
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N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. MDPI.
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Nebumetone Impurity A. SRIRAMCHEM.
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3-(6-Methoxy-2-naphthalenyl)-5-methylcyclohexanone (Impurity). LGC Standards.
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Synthesis of Arylmethylene-bis(3-hydroxy-5,5- dimethylcyclohex-2-en-1-one) Derivatives and Their Effect on Tyrosinase Activity. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-Arylmethylene-bis(3-hydroxy-5%2C5-and-Veljovi%C4%87-Avdovi%C4%87/1f4a9b6e8e0c9d8e6a5e8f9e9a4e2b1d7d8e9b0a]([Link]
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The Robinson Annulation. Master Organic Chemistry.
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1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0148059). NP-MRD.
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1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667). Human Metabolome Database.
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Robinson Annulation. Organic Chemistry Portal.
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Nabumetone EP Impurity A. LGC Standards.
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Nabumetone EP Impurity A | CAS No- 343272-52-6. Simson Pharma Limited.
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Experimental Details Time resolved IR spectra were obtained using a Bruker Vertex 80 FTIR equipped with step-scan and rapid-sc. The Royal Society of Chemistry.
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bmse000405 Cyclohexanone at BMRB.
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Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. National Institutes of Health.
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3-METHYLCYCLOHEXANONE(591-24-2) IR Spectrum. ChemicalBook.
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Michael Addition catalyzed by Quinine Derivative. Buchler GmbH.
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Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI.
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Asymmetric Michael Reaction of Aldehydes and Nitroalkenes - Yujiro Hayashi*1. Organic Syntheses.
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An In-Depth Technical Guide to 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone, a significant chemical entity in pharmaceutical sciences. Identified primarily by its CAS Number 343272-52-6 , this compound is recognized as a key process-related impurity in the manufacturing of Nabumetone, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1][][3] This guide will delve into its chemical identity, propose a logical synthetic pathway, outline strategies for its analytical characterization, and discuss its relevance and management within the context of drug development and quality control. The information presented herein is intended to support researchers in understanding, synthesizing, and analyzing this compound, ensuring the purity and safety of related active pharmaceutical ingredients (APIs).
Introduction and Chemical Identity
This compound is a substituted cyclohexanone featuring a bulky 6-methoxynaphthalene group. Its chemical structure is fundamental to its properties and its formation as a byproduct. In the context of pharmaceutical manufacturing, it is formally designated as Nabumetone EP Impurity A .[][4] Nabumetone itself is a prodrug, which, after oral administration, is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), a potent inhibitor of cyclooxygenase (COX) enzymes.[1] The presence of impurities like this compound is closely monitored to ensure the safety and efficacy of the final drug product, adhering to strict regulatory guidelines set by bodies such as the International Council for Harmonisation (ICH).
Core Chemical Properties
A summary of the key chemical identifiers and computed properties for this compound is provided below. These values are essential for its analytical identification and for understanding its behavior in chemical reactions.
| Property | Value | Source |
| CAS Number | 343272-52-6 | [3][4] |
| IUPAC Name | 3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexan-1-one | [4] |
| Molecular Formula | C₁₈H₂₀O₂ | [4] |
| Molecular Weight | 268.35 g/mol | [4] |
| Synonyms | Nabumetone Impurity A, 5-(6'-Methoxy-2'-naphthyl)-3-methylcyclohexan-1-one | [4] |
Proposed Synthesis Pathway
While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, a plausible and chemically sound synthetic route can be proposed based on well-established organic chemistry principles. The most logical approach involves a Michael addition reaction , a fundamental carbon-carbon bond-forming reaction.
This pathway would likely involve the conjugate addition of an organometallic derivative of 6-bromo-2-methoxynaphthalene to the α,β-unsaturated ketone, 5-methylcyclohex-2-enone.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
The following protocol is a proposed methodology based on standard practices for Michael additions. Researchers should optimize these conditions for their specific laboratory setup.
Step 1: Formation of the Organometallic Nucleophile
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add magnesium turnings.
-
Add a solution of 6-bromo-2-methoxynaphthalene in anhydrous tetrahydrofuran (THF) dropwise to initiate Grignard reagent formation.
-
For the formation of a Gilman cuprate (a softer nucleophile often preferred for Michael additions), the resulting Grignard reagent would be transferred to a suspension of a copper(I) salt (e.g., CuI) in THF at a low temperature (e.g., -78 °C).
Step 2: Michael Addition Reaction
-
In a separate flask, dissolve 5-methylcyclohex-2-enone in anhydrous THF and cool the solution to a low temperature (e.g., -78 °C to 0 °C).
-
Slowly add the prepared organometallic reagent (Grignard or cuprate) to the solution of the enone via cannula.
-
Allow the reaction to stir at the low temperature for a specified period, monitoring the consumption of the starting material by thin-layer chromatography (TLC).
Step 3: Quench and Workup
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification
-
The resulting crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
Analytical Characterization
Thorough analytical characterization is crucial for the confirmation of the structure and the determination of the purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.
Spectroscopic Analysis
| Method | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the naphthalene ring, a singlet for the methoxy group protons, and a series of multiplets for the aliphatic protons of the cyclohexanone and methyl groups. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including quaternary carbons), the methoxy carbon, and the aliphatic carbons of the cyclohexanone ring. |
| Infrared (IR) | A strong absorption band characteristic of a ketone carbonyl (C=O) stretch (typically around 1715 cm⁻¹), C-O stretching for the methoxy group, and aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₈H₂₀O₂). Fragmentation patterns would likely show the loss of the methyl group and cleavage of the cyclohexanone ring. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds and for quantifying impurities in API batches.
-
Method: Reversed-phase HPLC with UV detection.
-
Stationary Phase: C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape).
-
Detection: UV detection at a wavelength where the naphthalene chromophore has strong absorbance (e.g., ~230 nm).
This method would be used to separate this compound from Nabumetone and other related impurities.
Relevance in Drug Development and Quality Control
The primary significance of this compound is its status as a process impurity in the synthesis of Nabumetone. The control of impurities is a critical aspect of drug development and manufacturing.
Caption: Logical flow of impurity management in drug development.
Toxicological Considerations
While specific toxicological data for this compound is not widely available, regulatory guidelines mandate that any impurity present above a certain threshold (typically 0.10-0.15% for drug substances) must be qualified through toxicological studies. As a structural analog of Nabumetone and its active metabolite, it could potentially interact with the same biological targets, although its activity is likely different. The primary concern is the potential for unknown off-target effects or idiosyncratic toxicity. Therefore, robust analytical methods are essential to ensure its levels are kept well below the qualification threshold.[1]
Role as a Reference Standard
A well-characterized sample of pure this compound is essential for its use as a reference standard. This standard is used to:
-
Validate analytical methods: To prove that the HPLC method is specific, accurate, and precise for quantifying this impurity.
-
Routine quality control: To identify and quantify the impurity in batches of Nabumetone API.
Conclusion
This compound, or Nabumetone Impurity A, serves as a critical case study in the importance of impurity profiling and control in modern drug development. While not a therapeutic agent itself, its presence is inextricably linked to the quality and safety of a globally used NSAID. This guide provides a foundational understanding of its chemical nature, a logical approach to its synthesis for use as a reference standard, and the analytical methodologies required for its detection and quantification. For professionals in the pharmaceutical sciences, a thorough understanding of such compounds is paramount to ensuring that medicines meet the highest standards of safety and quality.
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An In-Depth Technical Guide to the Biological Activity of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
A Framework for the Scientific Investigation of a Nabumetone-Related Compound
Preamble: Charting a Course for Discovery
In the landscape of drug development and quality control, the impurities and metabolites associated with an active pharmaceutical ingredient (API) are of paramount importance. These compounds, while often present in minute quantities, can possess their own distinct biological activities, ranging from inert to therapeutically beneficial or even toxic. This guide focuses on such a molecule: 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone , a known impurity of the non-steroidal anti-inflammatory drug (NSAID), Nabumetone, designated as "Nabumetone Impurity A".
To date, the specific biological activity of this compound has not been extensively characterized in publicly available literature. Therefore, this document deviates from a standard review of established facts. Instead, it serves as a technical whitepaper and a strategic guide for researchers, scientists, and drug development professionals. It outlines a scientifically rigorous, hypothesis-driven approach to systematically investigate and characterize the biological activity of this compound. By leveraging our understanding of its parent compound, Nabumetone, we will construct a logical framework for its potential pharmacological profile and detail the necessary experimental workflows to elucidate its true nature.
Part 1: Compound Profile and Physicochemical Characteristics
1.1. Chemical Identity
-
Systematic Name: 3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexan-1-one[1]
-
Molecular Formula: C₁₈H₂₀O₂[1]
-
Molecular Weight: 268.35 g/mol [1]
-
Synonyms: Nabumetone Impurity A[1]
1.2. Structural Relationship to Nabumetone
This compound shares the core 6-methoxynaphthalene moiety with Nabumetone. However, it differs in the side chain attached to the naphthalene ring system. While Nabumetone is 4-(6-methoxy-2-naphthyl)-2-butanone, this impurity features a 5-methylcyclohexanone ring. This structural similarity forms the basis of our primary hypothesis regarding its potential biological activity.
Part 2: The Central Hypothesis - A Prodrug for a Novel COX Inhibitor?
Nabumetone is a non-acidic prodrug that, upon oral administration, undergoes rapid hepatic biotransformation to its principal active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA).[2][3][4][5][6][7] It is 6-MNA, not Nabumetone itself, that is a potent inhibitor of prostaglandin synthesis, exhibiting preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme over COX-1.[1][8][9][10] This COX-2 selectivity is a key therapeutic feature, as it is associated with a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs.[3][8]
Our central hypothesis is that this compound may also function as a prodrug. Its cyclohexanone ring could potentially be a substrate for hepatic enzymes, undergoing metabolic transformation to an active acidic metabolite, analogous to the conversion of Nabumetone to 6-MNA.
2.1. The Pro-Inflammatory Cascade: The Role of Cyclooxygenase
The anti-inflammatory action of NSAIDs is primarily mediated through the inhibition of COX enzymes. These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][11]
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[4]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[4]
The therapeutic goal for many modern NSAIDs is the selective inhibition of COX-2 to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.
Diagram 1: Nabumetone Metabolism and Mechanism of Action
This diagram illustrates the conversion of the prodrug Nabumetone to its active metabolite, 6-MNA, and its subsequent inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins like PGE₂.
Part 3: A Proposed Research Strategy for Biological Characterization
To test our hypothesis, a multi-tiered approach is required, beginning with in vitro assays to establish a mechanism of action and progressing to in vivo models to confirm anti-inflammatory effects.
3.1. In Vitro Characterization: Unveiling COX Inhibition
The primary objective of in vitro testing is to determine if this compound or its potential metabolites can inhibit COX-1 and/or COX-2 activity.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is designed to measure the inhibition of purified COX-1 and COX-2 enzymes by quantifying the production of Prostaglandin E₂ (PGE₂) via an Enzyme-Linked Immunosorbent Assay (ELISA).[12][13][14]
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Test compound: this compound
-
Reference compounds: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective inhibitor)
-
Stannous chloride or other stop solution
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare all buffers, enzyme solutions, substrate, and test/reference compounds to their desired concentrations. The test compound should be dissolved in a suitable vehicle (e.g., DMSO) and serially diluted to create a concentration-response curve.
-
Enzyme Incubation:
-
In a 96-well plate, add reaction buffer, heme, and the COX-1 or COX-2 enzyme solution to designated wells.
-
Add the test compound or reference inhibitor at various concentrations to the appropriate wells. Include "100% initial activity" wells (with vehicle only) and "background" wells (with heat-inactivated enzyme).[17]
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[17]
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[17]
-
Reaction Incubation: Incubate for a short, precise duration (e.g., 2 minutes) at 37°C.[17]
-
Termination of Reaction: Stop the reaction by adding a stop solution, such as stannous chloride.[17]
-
Quantification of PGE₂:
-
The amount of PGE₂ produced in each well is quantified using a competitive PGE₂ ELISA kit, following the manufacturer's instructions.[12][14]
-
Briefly, samples from the reaction plate are transferred to the ELISA plate, which is pre-coated with an anti-PGE₂ antibody. A fixed amount of PGE₂ conjugated to an enzyme (e.g., alkaline phosphatase or HRP) is added.
-
The sample PGE₂ and the enzyme-conjugated PGE₂ compete for binding to the antibody.
-
After incubation and washing steps, a substrate is added. The intensity of the resulting color is inversely proportional to the amount of PGE₂ in the sample.
-
-
Data Analysis:
-
Construct a standard curve using the PGE₂ standards provided in the ELISA kit.
-
Calculate the concentration of PGE₂ produced in each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the "100% initial activity" control.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 using non-linear regression analysis.[18]
-
Diagram 2: Experimental Workflow for In Vitro COX Inhibition Assay
This flowchart outlines the key steps in determining the COX inhibitory activity of a test compound, from reagent preparation to final data analysis and IC₅₀ determination.
3.2. In Vivo Assessment: Evaluating Anti-Inflammatory Efficacy
Positive results from in vitro assays must be validated in a living system. The carrageenan-induced paw edema model in rats is a classic and well-established acute inflammation model for screening potential NSAIDs.[19][20][21]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: Injection of carrageenan, a phlogistic agent, into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, more prolonged phase (after 3 hours) is mediated by prostaglandins. Inhibition of edema in the second phase is indicative of COX inhibition.
Materials:
-
Wistar or Sprague-Dawley rats (150-200g)
-
Test compound: this compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control: Indomethacin or Nabumetone
-
1% w/v Carrageenan solution in sterile saline
-
Plebysmometer or digital calipers for measuring paw volume
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to laboratory conditions for at least one week.
-
Fast animals overnight before the experiment with free access to water.
-
Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (e.g., Indomethacin 10 mg/kg)
-
Groups 3-5: Test Compound at three different dose levels (e.g., 10, 30, 100 mg/kg)
-
-
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (Time = 0 hr).
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement Post-Carrageenan: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (at 0 hr) from the paw volume at that time point.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour or 4-hour mark, using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.
-
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Diagram 3: In Vivo Anti-Inflammatory Screening Workflow
A procedural diagram illustrating the timeline and key actions for the carrageenan-induced paw edema model.
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A Technical Guide to Elucidating the Mechanism of Action of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexanone, identified in chemical databases as Nabumetone Impurity A, is a small molecule whose primary characterization is that of a synthetic intermediate.[1] Its intrinsic biological activity and mechanism of action (MoA) remain uncharacterized. This guide eschews a speculative discussion of a non-existent MoA. Instead, it presents a comprehensive, strategic, and technically detailed framework for the complete elucidation of the MoA for a novel or uncharacterized small molecule, using this compound as a central case study. We provide field-proven experimental workflows, from initial computational predictions to unbiased target identification and rigorous biophysical validation, designed to empower researchers to move from a compound of unknown function to a validated, mechanistically understood molecular probe or drug lead.
Part 1: Foundational Analysis: In Silico Profiling and Hypothesis Generation
Before committing to resource-intensive wet-lab experiments, a foundational understanding of the compound's physicochemical properties is paramount. This initial phase leverages computational tools to predict the molecule's drug-likeness, potential liabilities, and, crucially, to generate initial hypotheses about its biological targets.[2][3][4] This approach is cost-effective and rapidly narrows the experimental search space.[4]
Physicochemical and ADMET Profiling
The structure of this compound (C₁₈H₂₀O₂) serves as the input for a suite of predictive models.[1] The goal is to assess its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and adherence to established principles like Lipinski's Rule of Five, which helps gauge the potential for oral bioavailability.
Table 1: Example In Silico Physicochemical & ADMET Predictions for the Target Compound
| Parameter | Predicted Value | Implication for Experimental Design |
|---|---|---|
| Molecular Weight | 268.3 g/mol | Compliant with Lipinski's Rule (<500 Da). |
| LogP (Octanol/Water) | 4.1 | High lipophilicity; suggests good membrane permeability but may indicate potential for poor solubility. |
| H-Bond Donors | 0 | Compliant with Lipinski's Rule (<5). |
| H-Bond Acceptors | 2 | Compliant with Lipinski's Rule (<10). |
| Predicted Aqueous Solubility | Low | Solubility testing is critical before cell-based assays. DMSO is a likely solvent. |
| Blood-Brain Barrier (BBB) Permeation | Probable | Suggests potential for CNS targets; may warrant testing in neuronal cell models. |
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2C9, CYP3A4 | Indicates potential for drug-drug interactions; must be considered in later-stage development. |
Target Prediction using Chemoinformatics
With the compound's structure, we can query databases that use machine learning and similarity-based algorithms to predict potential protein targets.[5][6] These tools compare the molecule to a vast library of compounds with known biological activities.
-
Ligand-Based Methods: These approaches operate on the principle that structurally similar molecules often bind to similar targets.[5] The naphthalenone core of our compound might be compared to known ligands for nuclear receptors or certain enzyme classes.
-
Network-Based Approaches: These methods integrate multiple data types to construct networks of drug-target interactions, potentially identifying novel associations for our compound.[2]
The output of this phase is not a definitive answer but a prioritized list of potential target classes (e.g., kinases, GPCRs, nuclear receptors) that will guide the design of the unbiased screening strategies outlined next.
Workflow 1: Initial Computational Screening
Caption: Workflow for initial in silico analysis and hypothesis generation.
Part 2: Unbiased Target Identification in a Native Environment
The most critical phase in MoA elucidation is the unbiased identification of the direct molecular target(s). Modern proteomic techniques allow for this discovery within the native cellular context, avoiding the artifacts associated with modified compounds or purified proteins. Thermal Proteome Profiling (TPP) is a premier example of such a method.[7][8][9]
Core Principle: Ligand-Induced Thermal Stabilization
TPP operates on a fundamental biophysical principle: the binding of a small molecule to a protein typically increases that protein's structural stability.[8][10] This increased stability makes the protein more resistant to heat-induced denaturation. The Cellular Thermal Shift Assay (CETSA) is the foundational technique that leverages this phenomenon.[11][12][13] By heating cell lysates or intact cells across a temperature gradient, one can measure the temperature at which each protein denatures and aggregates. A shift in this "melting temperature" (Tm) in the presence of a compound is a strong indicator of a direct binding interaction.[8][14]
Experimental Protocol: Thermal Proteome Profiling (TPP)
This protocol outlines a temperature-range TPP (TPP-TR) experiment coupled with quantitative mass spectrometry to identify targets of this compound on a proteome-wide scale.[15]
Step 1: Cell Culture and Treatment
-
Culture a relevant human cell line (e.g., HEK293T for general screening or a disease-relevant line) to ~80% confluency.
-
Harvest cells and divide them into two populations: a "Vehicle" group (treated with DMSO) and a "Compound" group (treated with 10-50 µM of this compound). Incubate for 1 hour at 37°C.
Step 2: Thermal Challenge
-
Aliquot the cell suspension from each group into 10 separate PCR tubes.
-
Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., 37°C, 41°C, 45°C, 49°C, 53°C, 57°C, 61°C, 65°C, 69°C, 73°C). One 37°C sample serves as the unheated control.
-
Causality Note: This temperature range is designed to capture the denaturation curves of a majority of the proteome.
-
Step 3: Lysis and Fractionation
-
Lyse the cells in all samples by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing folded, non-denatured proteins) from the aggregated fraction by ultracentrifugation (100,000 x g for 20 minutes at 4°C).
-
Carefully collect the supernatant (soluble fraction).
Step 4: Proteomic Sample Preparation and Analysis
-
Prepare the soluble protein samples for mass spectrometry. This includes protein reduction, alkylation, and tryptic digestion to generate peptides.
-
Label the peptides from each temperature point with isobaric tags (e.g., TMT10plex), allowing for multiplexed quantitative analysis.
-
Combine the labeled peptides and analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Step 5: Data Analysis
-
Identify and quantify the relative abundance of thousands of proteins at each temperature point for both the vehicle and compound-treated groups.
-
For each identified protein, plot the relative soluble abundance versus temperature to generate melting curves.
-
Fit these curves to a sigmoidal function to determine the melting temperature (Tm).
-
Identify proteins with a statistically significant shift in Tm (ΔTm) between the vehicle and compound-treated groups. These are your high-confidence binding targets.
Workflow 2: Thermal Proteome Profiling (TPP) Experiment
Caption: Experimental workflow for Thermal Proteome Profiling (TPP).
Complementary Approach: Affinity-Based Proteomics
As an orthogonal method, affinity-based protein profiling can be employed.[16][17] This involves synthesizing a derivative of this compound that is immobilized on a solid support (e.g., sepharose beads). This "bait" is incubated with cell lysate, and proteins that bind to it are "pulled down," isolated, and identified by mass spectrometry.[18][19] While powerful, this method requires chemical modification of the compound, which can sometimes alter its binding properties.
Table 2: Hypothetical Protein Hits from a TPP-MS Experiment
| Protein ID (UniProt) | Gene Name | ΔTm (°C) | p-value | Putative Function |
|---|---|---|---|---|
| P04626 | ERBB2 | +4.2 | 1.2e-5 | Receptor Tyrosine Kinase |
| Q05655 | MAPK10 | +3.8 | 8.5e-5 | Serine/Threonine Kinase |
| P10275 | MDH2 | +0.3 | 0.45 | Metabolic Enzyme (Non-target) |
| P62258 | RPLP0 | -0.1 | 0.88 | Ribosomal Protein (Non-target) |
Part 3: Target Validation and Mechanistic Characterization
Biophysical Validation of Direct Binding
To confirm a direct, physical interaction between the compound and a putative target protein, label-free biophysical techniques are the gold standard.
Protocol 1: Surface Plasmon Resonance (SPR) SPR is a powerful technique that measures molecular interactions in real-time by detecting changes in the refractive index on a sensor surface.[20][21][22]
-
Immobilization: Covalently attach the purified recombinant target protein (e.g., ERBB2 from the hypothetical hits) to a gold-plated sensor chip.
-
Interaction Analysis: Flow a series of precise concentrations of this compound in solution over the chip surface.
-
Detection: A detector measures the change in the refractive index as the compound binds to the immobilized protein. This is plotted on a sensorgram (response vs. time).
-
Kinetic Analysis: The "association phase" (binding) and "dissociation phase" (unbinding) of the sensorgram are analyzed to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[21][23]
Protocol 2: Isothermal Titration Calorimetry (ITC) ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[24][25]
-
Setup: Place the purified target protein in the sample cell of the calorimeter. Load a concentrated solution of the compound into an injection syringe.
-
Titration: Inject small, precise aliquots of the compound into the protein solution.
-
Measurement: The instrument measures the minute heat changes that occur upon each injection as binding occurs.
-
Data Analysis: Plotting the heat change against the molar ratio of compound to protein generates a binding isotherm, from which the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) can be determined.[26][27][28]
Table 3: Example Binding Kinetics Data from an SPR Experiment
| Target Protein | ka (1/Ms) | kd (1/s) | KD (nM) | Interpretation |
|---|---|---|---|---|
| ERBB2 | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 | High-affinity interaction with a slow off-rate. |
| MAPK10 | 1.1 x 10⁵ | 8.0 x 10⁻³ | 72.7 | Moderate-affinity interaction. |
Elucidating Downstream Functional Effects
Once a target is validated, the MoA is further defined by understanding the functional consequence of the binding event (e.g., inhibition, activation, allosteric modulation).[29][30]
-
Enzyme Targets: If the validated target is an enzyme (e.g., a kinase like ERBB2), a functional assay would measure the enzyme's activity (e.g., phosphorylation of a substrate) in the presence of increasing concentrations of the compound to determine an IC₅₀ value.
-
Receptor Targets: If the target is a receptor, cell-based reporter assays can be used to measure downstream signaling pathway activation or inhibition (e.g., CREB phosphorylation, calcium flux).
This phase connects the direct binding event to a measurable cellular response, completing the core picture of the compound's mechanism of action.
Diagram 3: Hypothetical Signaling Pathway Modulation
Caption: Hypothetical MoA: Compound inhibits ERBB2 receptor signaling.
Conclusion
The process of elucidating a small molecule's mechanism of action is a systematic journey from broad, computational predictions to specific, validated molecular interactions. For a compound like this compound, whose biological function is currently a black box, the application of unbiased, proteome-wide techniques like TPP is essential. Subsequent validation with orthogonal biophysical methods like SPR and ITC provides the rigorous confirmation required by the scientific community. By following this integrated strategy, researchers can confidently identify and characterize the molecular targets of novel compounds, paving the way for their development as valuable tools for biology and medicine.
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An In-depth Technical Guide to 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone: Discovery, History, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone, a molecule of significant interest in the pharmaceutical industry. Rather than a serendipitous discovery, the history of this compound is intrinsically linked to the development and stringent quality control of the non-steroidal anti-inflammatory drug (NSAID), Nabumetone. This guide will delve into its identity as a key process-related impurity, explore its probable synthetic origins, detail analytical methodologies for its characterization, and discuss the stereochemical complexities and potential pathways for its stereoselective synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important molecule.
Introduction: The Identity and Significance of a Closely Watched Molecule
This compound is a substituted cyclohexanone derivative featuring a methoxynaphthalene moiety. Its primary significance lies in its designation as "Nabumetone Impurity A" in European Pharmacopoeia (EP) monographs and other regulatory documents.[1] Nabumetone is a widely prescribed NSAID first developed by Beecham Pharmaceuticals and approved in 1991.[2][3] As with any active pharmaceutical ingredient (API), the purity of Nabumetone is of paramount importance to ensure its safety and efficacy. The presence of impurities, even in trace amounts, can potentially impact the drug's stability, bioavailability, and toxicity. Therefore, the identification, characterization, and control of process-related impurities like this compound are critical aspects of pharmaceutical manufacturing and quality control.[2]
| Property | Value |
| IUPAC Name | 3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexan-1-one |
| Synonyms | Nabumetone Impurity A, 5-(6'-Methoxy-2'-naphthyl)-3-methylcyclohexan-1-one |
| CAS Number | 343272-52-6 |
| Molecular Formula | C18H20O2 |
| Molecular Weight | 268.35 g/mol |
The "Discovery": A Tale of Pharmaceutical Process Development
The "discovery" of this compound was not a singular event but rather a consequence of the rigorous analytical chemistry that accompanies modern drug development. During the process optimization and validation of Nabumetone synthesis, this compound was identified as a recurring, process-related impurity. Its history is therefore intertwined with the manufacturing history of Nabumetone itself. The imperative to understand its formation was driven by the need to control its levels in the final drug product to comply with strict regulatory limits set by agencies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).
The presence of this impurity necessitates the development of robust analytical methods to detect and quantify it, as well as a thorough understanding of the reaction mechanisms that lead to its formation. This knowledge is crucial for optimizing the manufacturing process to minimize the generation of this and other impurities.
Synthetic Pathways: Unraveling the Formation of an Impurity
One plausible pathway involves a Michael-type addition reaction. For instance, a precursor to Nabumetone, (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one (Nabumetone Impurity D), could potentially react with a C3 synthon under certain conditions. If a molecule like methyl vinyl ketone were present as a reactive species, a tandem Michael addition and intramolecular aldol condensation could lead to the formation of a cyclohexenone intermediate, which upon reduction would yield the saturated cyclohexanone.
A more direct, albeit speculative, route could involve the reaction of 6-methoxy-2-naphthaldehyde with a precursor of the 5-methylcyclohexanone ring. However, the most probable origin is a self-condensation reaction of a key intermediate or a reaction with a reagent used in the synthesis of Nabumetone.
Proposed General Synthetic Scheme for Nabumetone and the Potential Formation of Impurity A
The following diagram illustrates a generalized synthetic approach to Nabumetone and a plausible side reaction leading to the formation of this compound.
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3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone structural elucidation
An In-depth Technical Guide for the Structural Elucidation of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
Abstract
The unambiguous structural elucidation of chemical entities is a cornerstone of chemical research, particularly within the pharmaceutical industry where molecular identity directly impacts safety, efficacy, and intellectual property. This guide provides a comprehensive, methodology-driven approach to the structural confirmation of this compound, a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone.[1] We will proceed through a logical sequence of modern spectroscopic techniques, explaining not only the protocol for each but the causal reasoning behind its application. The objective is to present a self-validating system of analysis where each piece of data corroborates the others, culminating in the unequivocal confirmation of the target structure.
Introduction: The Imperative for Structural Verification
In drug development and manufacturing, impurities can arise from synthesis side-reactions, degradation, or storage. The identification and characterization of these impurities are mandated by regulatory bodies to ensure the safety and quality of the final drug product. This compound has been identified as "Nabumetone impurity A".[1] Its structural similarity to the active pharmaceutical ingredient necessitates a robust and definitive elucidation strategy to differentiate it and understand its potential origins and biological implications. This guide employs a multi-technique spectroscopic workflow, demonstrating how to build a molecular structure from the ground up.
The Elucidation Workflow: A Strategic Overview
The structural elucidation process is a systematic investigation. We begin with low-resolution techniques to gain a broad overview of the molecule and progressively employ higher-resolution, multi-dimensional methods to assemble the precise atomic connectivity.
Caption: A workflow diagram for systematic structural elucidation.
Mass Spectrometry: Defining the Molecular Boundaries
Expertise & Rationale: The first step in identifying an unknown is to determine its molecular mass and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose, providing a mass measurement with enough precision to predict a unique elemental composition.
An Electron Ionization (EI) mass spectrum would provide information about the molecular weight and fragmentation patterns. The molecular ion peak (M⁺) is expected to be prominent due to the stable aromatic naphthalene ring.[2]
Predicted Data Summary:
| Parameter | Predicted Value | Inferred Information |
| Molecular Formula | C₁₈H₂₀O₂ | Confirms the elemental composition. |
| Exact Mass | 268.1463 Da | Used for HRMS confirmation.[1] |
| Nominal Mass (M⁺) | 268 Da | Corresponds to the molecular ion peak. |
| Key Fragments (m/z) | 185, 171, 158, 69 | Suggests cleavage of the cyclohexanone ring and loss of the methoxy group. |
Interpretation of Fragmentation:
-
m/z 185: Likely corresponds to the [M - C₅H₉O]⁺ fragment, representing the methoxynaphthalene portion with an attached methylene, resulting from cleavage of the cyclohexanone ring.
-
m/z 171: Loss of the methyl group from the m/z 186 fragment or a related pathway.
-
m/z 158: Represents the stable 6-methoxynaphthalene radical cation [C₁₁H₁₀O]⁺.
-
m/z 69: A characteristic fragment [C₅H₉]⁺ or [C₄H₅O]⁺ from the methylcyclohexanone ring.[3]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. The principle lies in the absorption of infrared radiation by molecular bonds, causing them to vibrate at characteristic frequencies. For our target molecule, we are primarily looking for evidence of a ketone and an aromatic system.
Predicted Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| ~3050 | Medium | Aromatic C-H Stretch | Confirms the presence of the naphthalene ring.[4] |
| ~2950-2850 | Strong | Aliphatic C-H Stretch | Confirms the presence of the cyclohexanone and methyl groups.[5] |
| ~1715 | Strong, Sharp | Ketone C=O Stretch | Definitive evidence of the cyclohexanone carbonyl group.[6][7] |
| ~1600, ~1500 | Medium | Aromatic C=C Stretch | Further confirms the naphthalene ring system.[8] |
| ~1250 | Strong | Aryl-O-C Stretch | Indicates the C-O bond of the methoxy group.[9] |
The presence of a strong peak around 1715 cm⁻¹ is crucial, confirming a saturated cyclic ketone.[6] The absence of broad absorption in the 3200-3600 cm⁻¹ range rules out hydroxyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. We will use a suite of 1D and 2D experiments to connect every atom in the molecule.
¹H NMR: The Proton Environment
Expertise & Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Label | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| H-7' | ~7.70 | d | 1H | Naphthalene ring |
| H-1', H-5' | ~7.65 | m | 2H | Naphthalene ring |
| H-3' | ~7.40 | dd | 1H | Naphthalene ring |
| H-7' | ~7.15 | dd | 1H | Naphthalene ring |
| H-5' | ~7.10 | d | 1H | Naphthalene ring |
| OCH₃ | 3.91 | s | 3H | Methoxy group |
| H-3 | ~3.20 | m | 1H | CH attached to naphthalene |
| H-2, H-6 | ~2.30-2.60 | m | 4H | CH₂ adjacent to C=O |
| H-5 | ~1.90 | m | 1H | CH attached to methyl |
| H-4 | ~1.60-1.80 | m | 2H | CH₂ |
| CH₃ | ~1.05 | d | 3H | Methyl group |
¹³C NMR & DEPT-135: The Carbon Skeleton
Expertise & Rationale: ¹³C NMR reveals the number of unique carbon environments. A subsequent DEPT-135 experiment differentiates between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons, while quaternary carbons (Cq) are absent. This allows for a complete carbon count and classification.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Predicted Shift (ppm) | DEPT-135 | Assignment |
| 211.5 | Absent | C-1 (C=O) |
| 157.8 | Absent | C-6' (C-OCH₃) |
| 138.2 | Absent | C-2' |
| 134.5 | Absent | C-4a' |
| 129.5 | Absent | C-8a' |
| 129.0 | Positive | C-4' |
| 127.5 | Positive | C-8' |
| 126.8 | Positive | C-1' |
| 124.0 | Positive | C-3' |
| 119.0 | Positive | C-7' |
| 105.7 | Positive | C-5' |
| 55.4 | Positive | OCH₃ |
| 49.5 | Negative | C-2 |
| 46.0 | Negative | C-6 |
| 44.8 | Positive | C-3 |
| 41.2 | Negative | C-4 |
| 31.0 | Positive | C-5 |
| 22.5 | Positive | CH₃ |
2D NMR: Connecting the Pieces
Expertise & Rationale: While 1D NMR identifies the fragments, 2D NMR shows how they are connected. COSY identifies neighboring protons, HSQC links protons to their directly attached carbons, and HMBC reveals the crucial long-range connections that build the complete molecular structure.[10][11]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (²J or ³J).
-
Key Expected Correlations: We expect to trace the entire spin system of the cyclohexanone ring, from H-2 through H-3, H-4, H-5, and H-6. A strong correlation will be seen between the methyl protons (CH₃) and the H-5 proton.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal of the atom it is directly bonded to.
-
Key Expected Correlations: Each proton signal in the aliphatic region will correlate to one specific carbon signal (e.g., CH₃ protons at ~1.05 ppm to the carbon at ~22.5 ppm). This allows for the unambiguous assignment of all CH, CH₂, and CH₃ groups.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for establishing the overall structure. It shows correlations between protons and carbons separated by two or three bonds.
-
Crucial Causal Link: The connection between the naphthalene and cyclohexanone moieties is unequivocally established by a correlation between the H-3 proton of the cyclohexanone ring (~3.20 ppm) and the C-1', C-2', and C-3' carbons of the naphthalene ring. Similarly, protons on the naphthalene ring (H-1' and H-3') will show correlations to the C-3 carbon of the cyclohexanone ring. The methoxy protons will show a 3-bond correlation to C-6'.
-
Caption: Key 2D NMR correlations confirming the molecular structure.
Conclusion: Synthesis of Evidence
The structural elucidation of this compound is achieved through a logical and hierarchical application of modern spectroscopic methods.
-
Mass Spectrometry established the molecular formula C₁₈H₂₀O₂.
-
Infrared Spectroscopy confirmed the presence of a saturated ketone (C=O), an aromatic system, and a methoxy ether linkage.
-
1D NMR (¹H and ¹³C) provided a complete count of all proton and carbon environments, classifying them by type.
-
2D NMR (COSY, HSQC, and HMBC) served as the final arbiter, assembling the fragments. COSY confirmed the proton connectivity within the cyclohexanone ring, HSQC assigned all protonated carbons, and HMBC provided the critical long-range correlations that linked the cyclohexanone ring, the naphthalene system, and the methoxy group into a single, unambiguous structure.
Each technique provides a layer of evidence that is validated by the others, leading to a high-confidence structural assignment essential for scientific research and regulatory compliance.
Appendix: Standardized Experimental Protocols
Trustworthiness: These protocols represent standard, validated methods for acquiring high-quality spectroscopic data.
A. Mass Spectrometry (HRMS-ESI)
-
Prepare a ~1 mg/mL solution of the analyte in methanol or acetonitrile.
-
Infuse the solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Use a known calibration standard to ensure mass accuracy is below 5 ppm.
B. Infrared Spectroscopy (ATR-FTIR)
-
Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Perform automatic background subtraction.
C. NMR Spectroscopy (General)
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire spectra on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C{¹H} NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.
-
DEPT-135, COSY, HSQC, HMBC: Acquire using standard, vendor-supplied pulse programs and parameters, optimizing for a ¹J(CH) of ~145 Hz and a long-range J(CH) of ~8 Hz for the HMBC experiment.[11]
References
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SciSpace. (n.d.). Synthesis and NMR spectral study of some 5-aryl-3-methylcyclohex-2-enones and 5r-aryl-3t-cyano. Retrieved from [Link]
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ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
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ThaiJO. (n.d.). View of Two Novel Spectrophotometric Methods for Determination of Naproxen via a Modulation to Hydroxy Analog. Retrieved from [Link]
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Bartleby.com. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Natural Sciences Publishing. (2019). Spectroscopic Studies of Naproxen and Indomethacin Reactions with Copper (II) Reagent and their Micro Determination through Ion-. Retrieved from [Link]
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Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667). Retrieved from [Link]
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ResearchGate. (n.d.). SIMPLE, SENSITIVE AND SELECTIVE SPECTROPHOTOMETRIC ASSAY OF NAPROXEN IN PURE, PHARMACEUTICAL PREPARATION AND HUMAN SERUM SAMPLES. Retrieved from [Link]
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Alnoor Digital Repository. (2020). A novel approach for spectrophotometric determination of naproxen. Retrieved from [Link]
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Growing Science. (2013). Spectrophotometric determination of Naproxen as ion-pair with bromophenol blue in bulk, pharmaceutical preparation and human. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Cyclohexanone. NIST Chemistry WebBook. Retrieved from [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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precisionFDA. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... Retrieved from [Link]
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YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). Key HMBC (heteronuclear multiple bond correlation) and COSY.... Retrieved from [Link]
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The Astrophysical Journal. (n.d.). THE MID-INFRARED LABORATORY SPECTRA OF NAPHTHALENE (C10H8) IN SOLID H2O. Retrieved from [Link]
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Chemistry LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (2020, August 31). (PDF) High-resolution infrared spectroscopy of naphthalene and acenaphthene dimers. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0291690). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-ACETYL-6-METHOXYNAPHTHALENE. Retrieved from [Link]
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ResearchGate. (2024, August 6). Naturally occurring naphthalenes: chemistry, biosynthesis, structural elucidation, and biological activities | Request PDF. Retrieved from [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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BMRB. (n.d.). bmse000405 Cyclohexanone at BMRB. Retrieved from [Link]
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Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]
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Australian Journal of Chemistry. (1994). 6-Methoxy-2-[(1′-methyl-2′,5′-dioxocyclopentyl)methyl]-3,4-dihydronaphthalen-1(2H)-one: Its Novel Base-Catalyzed Rearrangement to a Hydrophenanthrene Keto Acid. Retrieved from [Link]
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Spectroscopic Data for 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone: An In-depth Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for the organic compound 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone. The information herein is curated for researchers, scientists, and professionals in drug development. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into its structural characterization.
Introduction
This compound, with the chemical formula C₁₈H₂₀O₂ and a molecular weight of 268.35 g/mol , is a ketone derivative with a notable structure combining a substituted naphthalene ring with a methyl-substituted cyclohexanone ring.[1] Accurate structural elucidation of such molecules is paramount in pharmaceutical development and chemical research, for which spectroscopic techniques are indispensable tools. This guide will provide a predictive overview of the key spectroscopic features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial for its characterization.
¹H NMR Spectroscopy
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.7 - 7.1 | Multiplet | 6H | Aromatic protons of the naphthalene ring |
| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) protons |
| ~3.0 - 2.0 | Multiplet | 8H | Cyclohexanone ring protons |
| ~1.0 | Doublet | 3H | Methyl (-CH₃) protons |
Interpretation
The proton NMR spectrum is expected to show distinct regions corresponding to the aromatic, methoxy, cyclohexanone, and methyl protons. The aromatic protons on the naphthalene ring will appear as a complex multiplet in the downfield region (~7.7 - 7.1 ppm) due to their varied electronic environments and spin-spin coupling. The three protons of the methoxy group are expected to be a sharp singlet at approximately 3.9 ppm. The protons on the cyclohexanone ring will present as a series of overlapping multiplets in the range of 3.0 to 2.0 ppm. Finally, the methyl group protons on the cyclohexanone ring will likely appear as a doublet around 1.0 ppm, split by the adjacent methine proton.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Carbon Type |
| ~210 | C=O (Ketone) |
| ~158 - 119 | Aromatic Carbons |
| ~55 | -OCH₃ |
| ~50 - 20 | Aliphatic Carbons (Cyclohexanone and Methyl) |
Interpretation
The ¹³C NMR spectrum will be characterized by a signal for the ketone carbonyl carbon at a significantly downfield chemical shift, around 210 ppm. The aromatic carbons of the naphthalene ring will resonate in the region of 158 to 119 ppm. The carbon of the methoxy group will be observed at approximately 55 ppm. The aliphatic carbons of the cyclohexanone ring and the methyl group will appear in the upfield region of the spectrum, between 50 and 20 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1715 | C=O (Ketone) stretch |
| ~1600, ~1500 | Aromatic C=C stretch |
| ~1250 | C-O (Aryl ether) stretch |
Interpretation
The IR spectrum of this compound is expected to exhibit a strong, sharp absorption band around 1715 cm⁻¹ characteristic of the C=O stretching vibration of a saturated ketone.[2][3] The presence of the aromatic naphthalene ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching bands around 1600 and 1500 cm⁻¹. The aliphatic C-H stretching from the cyclohexanone and methyl groups will appear just below 3000 cm⁻¹. A significant band around 1250 cm⁻¹ is anticipated for the C-O stretching of the aryl ether (methoxynaphthalene moiety).[4]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Predicted MS Data
| m/z | Interpretation |
| 268 | Molecular ion (M⁺) |
| 253 | [M - CH₃]⁺ |
| 185 | [M - C₆H₁₁O]⁺ (Loss of the cyclohexanone ring) |
| 171 | [C₁₁H₉O]⁺ (Methoxynaphthalene fragment) |
| 158 | [C₁₁H₁₀O]⁺ (Methoxynaphthalene fragment) |
Interpretation
The mass spectrum is expected to show a molecular ion peak at m/z 268, corresponding to the molecular weight of the compound.[1] Key fragmentation patterns would likely involve the loss of the methyl group (m/z 253), and cleavage of the bond between the naphthalene and cyclohexanone rings, leading to a fragment corresponding to the methoxynaphthalene cation (m/z 158) and other related fragments. The fragmentation of the cyclohexanone ring itself could also produce a variety of smaller ions. For comparison, the mass spectrum of 2-methylcyclohexanone shows a molecular ion at m/z 112.[5][6][7][8]
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures.
NMR Data Acquisition
A standard protocol for acquiring NMR spectra would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and transferring the solution to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 400 MHz or higher.
IR Data Acquisition
IR spectra can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
MS Data Acquisition
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The molecules are then ionized by a beam of high-energy electrons, and the resulting ions are separated and detected.
Visualizations
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted NMR, IR, and MS data are based on the known chemical structure and data from analogous compounds. This information serves as a valuable resource for scientists involved in the synthesis, characterization, and analysis of this and related compounds. The experimental protocols outlined provide a foundation for obtaining reliable and high-quality spectroscopic data.
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potential therapeutic targets of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
Authored by: A Senior Application Scientist
Publication Date: January 16, 2026
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic targets for the compound this compound. Drawing from its structural relationship to the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, this document outlines a scientifically-grounded rationale for investigating key proteins in the inflammatory cascade, particularly cyclooxygenase (COX) enzymes. Furthermore, this guide delves into secondary and exploratory targets based on the bioactivity of its core chemical moieties: the methoxynaphthalene and cyclohexanone scaffolds. Detailed, field-proven experimental protocols are provided to enable researchers to systematically validate these potential targets. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.
Introduction and Rationale
The compound this compound is identified as "Nabumetone impurity A"[1]. This direct structural relationship to Nabumetone, a widely-used NSAID, provides a strong and logical starting point for the investigation of its therapeutic potential. Nabumetone is a pro-drug that is converted in the liver to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of cyclooxygenase (COX) enzymes. The structural similarities between this compound and Nabumetone suggest a high probability of shared biological targets.
The core structure of the compound also contains two key pharmacophores: a cyclohexanone ring and a methoxynaphthalene group. Cyclohexanone derivatives are known to be versatile intermediates in the synthesis of anti-inflammatory drugs and analgesics[2][3]. Certain cyclohexanone-containing compounds have demonstrated inhibitory activity against COX-2 and 5-lipoxygenase (5-LOX)[4]. The 2-methoxynaphthalene moiety has also been investigated for its anti-inflammatory properties[5]. This confluence of structural precedent strongly supports the hypothesis that this compound is a prime candidate for targeting components of the inflammatory pathway.
This guide will therefore focus primarily on the investigation of COX-1 and COX-2 as primary targets. It will also explore other potential targets, including 5-LOX and enzymes involved in cancer cell proliferation, given the reported activities of related chemical scaffolds[6][7].
Primary Therapeutic Target Family: Cyclooxygenases (COX)
The primary hypothesis is that this compound, either directly or through a metabolite, inhibits the activity of COX enzymes.
Mechanistic Overview of COX Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are key enzymes in the arachidonic acid cascade, responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid compounds that are involved in a wide array of physiological processes, including inflammation, pain, and fever. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Inhibition of COX-2 is the primary mechanism of action for many NSAIDs.
Proposed Interaction and Rationale
It is plausible that this compound could be metabolized in vivo to a more active compound, similar to the bioactivation of Nabumetone to 6-MNA. The cyclohexanone ring could potentially undergo oxidative metabolism to form a carboxylic acid, creating a molecule with even greater structural similarity to 6-MNA. The methoxynaphthalene moiety would likely play a key role in binding to the active site of the COX enzymes.
Caption: Proposed inhibition of COX enzymes by the target compound.
Experimental Validation Workflow
A tiered approach is recommended for validating the interaction of this compound with COX enzymes.
Caption: Experimental workflow for validating COX inhibition.
2.3.1. Detailed Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a common method for assessing the direct inhibitory effect of the compound on purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound (dissolved in DMSO)
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and the fluorometric probe.
-
Add the test compound at various concentrations (typically from 1 nM to 100 µM) to the wells of the microplate. Include wells for a no-inhibitor control and a positive control.
-
Add either COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately begin reading the fluorescence at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) every minute for 10-20 minutes.
-
Calculate the rate of the reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
2.3.2. Data Presentation
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental | Experimental | Calculated |
| Celecoxib (Control) | >100 | ~0.05 | >2000 |
| Ibuprofen (Control) | ~15 | ~35 | ~0.43 |
Secondary and Exploratory Therapeutic Targets
Based on the broader chemical functionalities of the molecule, other potential targets warrant investigation.
5-Lipoxygenase (5-LOX)
The 5-LOX enzyme is another key player in the arachidonic acid cascade, leading to the production of leukotrienes, which are potent inflammatory mediators. Some cyclohexanone derivatives have shown inhibitory activity against 5-LOX[4].
3.1.1. Experimental Validation: 5-LOX Inhibition Assay
A similar enzymatic assay to the one described for COX can be employed, using purified 5-LOX and a suitable substrate and detection method.
Acetylcholinesterase (AChE)
Some compounds containing a cyclohexenone moiety have been found to inhibit acetylcholinesterase[7], an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.
3.2.1. Experimental Validation: Ellman's Assay
The Ellman's assay is a simple and reliable colorimetric method for measuring AChE activity and can be adapted to screen for inhibitors.
Anticancer Targets
Derivatives of cyclohexanone have been investigated as potential anticancer agents[6]. The specific molecular targets are diverse and would require a broader screening approach.
3.3.1. Initial Screening: Cancer Cell Line Viability Assays
A panel of cancer cell lines (e.g., from the NCI-60 panel) can be used to assess the cytotoxic and antiproliferative effects of the compound using assays such as the MTT or SRB assay.
In Silico Assessment: ADME and Druglikeness
Prior to extensive in vivo studies, it is prudent to perform in silico predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. Various computational tools can predict parameters such as lipophilicity (logP), aqueous solubility, and potential for metabolic liabilities[8][9][10]. These predictions can help to guide further drug development efforts.
Conclusion
The structural relationship of this compound to Nabumetone provides a compelling rationale for its investigation as an inhibitor of COX enzymes. The experimental workflows and specific protocols detailed in this guide offer a robust framework for validating this primary hypothesis. Furthermore, the exploration of secondary targets such as 5-LOX, AChE, and anticancer pathways, based on the known bioactivities of its constituent chemical scaffolds, opens up additional avenues for therapeutic application. A systematic approach, combining in vitro enzymatic and cell-based assays with in silico modeling and eventual in vivo validation, will be crucial in fully elucidating the therapeutic potential of this promising compound.
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Methodological & Application
Application Notes and Protocols for the Cellular Investigation of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
Introduction: Unveiling a Structurally-Relevant Cyclohexanone Derivative
3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone, a compound of interest in contemporary drug discovery and development, presents a unique scaffold for cellular investigation. Known in pharmaceutical contexts as Nabumetone Impurity A, its structural relationship to the widely-used non-steroidal anti-inflammatory drug (NSAID) Nabumetone warrants a thorough examination of its biological activities.[1][2] Nabumetone itself is a prodrug, which, upon metabolic activation in the liver, is converted to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA).[3][4][5] 6-MNA is a potent inhibitor of cyclooxygenase (COX) enzymes, with a degree of selectivity towards COX-2.[1][3][6] This established mechanism of the parent compound provides a compelling rationale for investigating whether this compound exhibits similar or distinct pharmacological properties at a cellular level.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust cell-based assays for the characterization of this compound. The protocols detailed herein are designed to be self-validating systems, enabling the elucidation of the compound's potential as a modulator of inflammatory pathways and its broader cytotoxic profile.
Compound Profile
| Property | Value | Source |
| IUPAC Name | 3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexan-1-one | [1] |
| Synonyms | Nabumetone impurity A | [1][2] |
| Molecular Formula | C18H20O2 | [1] |
| Molecular Weight | 268.35 g/mol | [1] |
| CAS Number | 343272-52-6 | [1] |
Rationale for Cellular Investigation: The Link to Inflammation
The primary mechanism of action for most NSAIDs, including the active metabolite of Nabumetone, is the inhibition of COX enzymes.[1][4][6] These enzymes, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7] While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, COX-2 is typically induced during inflammation.[8] Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[3][8]
Given the structural similarity of this compound to Nabumetone, a primary focus of its cellular characterization should be the assessment of its COX-inhibitory activity. Furthermore, understanding its cytotoxic profile is crucial for determining a therapeutic window and for identifying any potential off-target effects.
Caption: Putative mechanism of action for the test compound.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is essential to determine the concentration range of the test compound that does not induce significant cell death, which is critical for interpreting the results of subsequent functional assays.
Materials:
-
This compound
-
Human cell line (e.g., HEK293, A549, or a relevant cell line for inflammation studies like RAW 264.7 macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used for the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Protocol 2: Whole-Blood Assay for COX-1 and COX-2 Inhibition
Rationale: This ex vivo assay provides a physiologically relevant system to assess the inhibitory activity of the test compound on COX-1 and COX-2.[9] COX-1 activity is measured by the production of thromboxane B2 (TXB2) in response to spontaneous clotting, while COX-2 activity is determined by the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated blood.
Materials:
-
Freshly drawn human blood from healthy volunteers
-
This compound
-
Lipopolysaccharide (LPS)
-
Aspirin (as a non-selective COX inhibitor control)
-
Celecoxib (as a selective COX-2 inhibitor control)
-
ELISA kits for TXB2 and PGE2
-
CO2 incubator
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compound and control inhibitors in DMSO.
-
Blood Aliquoting: Aliquot 1 mL of fresh blood into sterile tubes.
-
Compound Addition: Add the test compound at various concentrations to the blood samples. Include vehicle control (DMSO) and positive controls (Aspirin and Celecoxib).
-
COX-1 Inhibition Assay: a. Incubate the blood samples at 37°C for 1 hour to allow for clotting and subsequent platelet activation, which stimulates TXB2 production. b. Centrifuge the samples to separate the serum. c. Collect the serum and store it at -80°C until analysis.
-
COX-2 Inhibition Assay: a. To a separate set of blood samples with the test compound, add LPS to a final concentration of 10 µg/mL to induce COX-2 expression and PGE2 production. b. Incubate the samples for 24 hours at 37°C in a CO2 incubator. c. Centrifuge the samples to collect the plasma. d. Store the plasma at -80°C until analysis.
-
Quantification of Prostaglandins: Measure the concentrations of TXB2 and PGE2 in the collected serum and plasma samples using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TXB2 (COX-1) and PGE2 (COX-2) production for each concentration of the test compound relative to the vehicle control. Determine the IC50 values for COX-1 and COX-2 inhibition and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Caption: Workflow for the whole-blood COX inhibition assay.
Protocol 3: NF-κB Reporter Gene Assay for Anti-Inflammatory Activity
Rationale: The transcription factor NF-κB is a key regulator of the inflammatory response, controlling the expression of many pro-inflammatory genes, including COX-2.[10] A reporter gene assay using a cell line stably transfected with an NF-κB response element driving the expression of a reporter protein (e.g., luciferase) provides a sensitive method to screen for compounds that inhibit the NF-κB signaling pathway.
Materials:
-
HEK293 cell line stably expressing an NF-κB-luciferase reporter construct
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α) as an NF-κB activator
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include an unstimulated control and a TNF-α stimulated vehicle control.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay or a cell viability reagent compatible with the luciferase assay). Calculate the percentage of inhibition of TNF-α-induced NF-κB activation for each concentration of the test compound.
Data Interpretation and Expected Outcomes
-
Cytotoxicity: The MTT assay will provide an IC50 value for cytotoxicity, which will define the non-toxic concentration range for use in functional assays.
-
COX Inhibition: The whole-blood assay will yield IC50 values for both COX-1 and COX-2, allowing for the determination of the compound's potency and selectivity. A higher selectivity index indicates a preference for COX-2 inhibition.
-
Anti-Inflammatory Activity: The NF-κB reporter assay will reveal if the compound can modulate inflammatory signaling upstream of COX-2 expression. A reduction in luciferase activity would suggest an inhibitory effect on the NF-κB pathway.
Conclusion and Future Directions
The provided application notes and protocols offer a robust framework for the initial cellular characterization of this compound. By systematically evaluating its cytotoxicity and its effects on key inflammatory pathways, researchers can gain valuable insights into its potential as a novel anti-inflammatory agent. Positive results from these assays would warrant further investigation into its mechanism of action, including its potential to be metabolized to an active form, and its efficacy in more complex in vitro and in vivo models of inflammation.
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PubMed. Cell-based screening assay for anti-inflammatory activity of bioactive compounds. [Link]
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National Institutes of Health. Gel Formulation of Nabumetone and a Newly Synthesized Analog: Microemulsion as a Photoprotective Topical Delivery System. [Link]
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ResearchGate. Novel activities of select NSAID renantiomers against Rac1 and Cdc42 GTPases. [Link]
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PubMed. Effect of 6-Methoxy-2-Naphthylacetic Acid (6MNA), the Active Metabolite of Nabumetone, on the Glycosaminoglycan Synthesis of Canine Articular Cartilage In Vitro : Comparison With Other Nonsteroidal Anti-Inflammatory Drugs. [Link]
-
National Institutes of Health. Radiolytic Elimination of Nabumetone from Aqueous Solution: Degradation Efficiency, and Degradants' Toxicity. [Link]
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MDPI. First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation. [Link]
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PharmaCompass.com. Nabumetone | Drug Information, Uses, Side Effects, Chemistry. [Link]
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PubMed. A Metabolic Pathway for the Prodrug Nabumetone to the Pharmacologically Active Metabolite, 6-methoxy-2-naphthylacetic Acid (6-MNA) by Non-Cytochrome P450 Enzymes. [Link]
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Application Note: A Robust HPLC Method for the Quantification of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
Introduction: The Rationale for a Dedicated HPLC Method
3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone is a key related substance of nabumetone, and its presence in the final drug product must be carefully controlled.[1] High-performance liquid chromatography is the analytical technique of choice for such applications due to its high resolution, sensitivity, and quantitative accuracy. The structural characteristics of the target analyte, featuring a non-polar naphthalene moiety and a moderately polar cyclohexanone ring, make it an ideal candidate for reversed-phase chromatography.[1][2]
In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase.[3][4][5] The separation is driven by hydrophobic interactions between the analyte and the stationary phase.[6] Less polar compounds, like this compound, will have a stronger affinity for the stationary phase, leading to longer retention times compared to more polar impurities.[3][6] This principle allows for the effective separation of the analyte from other components in the sample matrix.
This application note provides a comprehensive protocol for the analysis of this compound, grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines.[7][8][9][10][11]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀O₂ | [1] |
| Molecular Weight | 268.35 g/mol | [2][12] |
| Structure | Naphthalene and methylcyclohexanone moieties | [1] |
| Polarity | Predominantly non-polar | Inferred from structure |
| UV Absorbance | Expected in the range of 230-280 nm | Based on naphthalene chromophore[13] |
The presence of the naphthalene chromophore suggests strong UV absorbance, making UV detection a highly suitable and sensitive method for quantification.
Experimental Protocol: A Step-by-Step Guide
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard (purity ≥98%)
-
-
Chromatographic Column:
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and proven performance with aromatic compounds.[14]
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water. To prepare 1 L, add 1.0 mL of phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of acetonitrile and water (50:50, v/v) is recommended to ensure the solubility of the analyte and compatibility with the mobile phase.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for non-polar compounds. |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% H₃PO₄ in H₂O) and Mobile Phase B (Acetonitrile) | A gradient is employed to ensure efficient elution and good peak shape. Phosphoric acid helps to sharpen peaks by controlling the ionization of any acidic or basic functional groups. |
| Gradient Program | Time (min) | %B |
| 0.01 | 50 | |
| 15.00 | 90 | |
| 20.00 | 90 | |
| 20.01 | 50 | |
| 25.00 | 50 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be optimized based on analyte concentration and system sensitivity. |
| Detection Wavelength | 272 nm | Naphthalene derivatives typically exhibit strong absorbance around this wavelength. A UV scan of the standard solution is recommended to determine the optimal wavelength.[13] |
Method Validation Workflow
The developed method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose.[7][8][9][10][11]
Caption: Workflow for HPLC method development and validation.
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo sample and a spiked sample.
-
Linearity: The method's ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (r²) of ≥ 0.999 is typically desired.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Data Presentation and System Suitability
For routine analysis, system suitability tests must be performed before sample analysis to ensure the chromatographic system is performing adequately.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The use of a standard C18 column and a straightforward mobile phase system makes this method easily transferable to most analytical laboratories. Proper validation in accordance with ICH guidelines will ensure the method's suitability for its intended use in quality control and research environments, contributing to the overall safety and efficacy of pharmaceutical products.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
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LCGC International. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]
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Moravek. Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. [Link]
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SIELC Technologies. Separation of Cyclohexanone, 2-hexylidene- on Newcrom R1 HPLC column. [Link]
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LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
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Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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Application Notes & Protocols: Strategic Development of Novel Derivatives from the 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone Scaffold
Abstract: The 3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexanone core structure, a known key intermediate and related substance to the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, represents a valuable scaffold for the development of novel chemical entities.[1][2][3] Its unique combination of a conformationally constrained cyclohexanone ring and a biologically relevant methoxynaphthalene moiety offers multiple avenues for synthetic modification. This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to strategically design and synthesize a diverse library of derivatives. We will explore detailed, field-proven protocols for targeted modifications at the cyclohexanone carbonyl group, its α-carbons, and the aromatic naphthalene system, explaining the chemical rationale behind each strategic choice.
Chapter 1: Strategic Overview of Derivatization
The parent scaffold presents three primary regions for chemical modification, each offering the potential to modulate the compound's physicochemical properties, receptor affinity, and metabolic stability. A systematic approach to derivatization is crucial for efficient structure-activity relationship (SAR) studies.
1.1 Key Reactive Sites
The primary sites for derivatization are:
-
The Cyclohexanone Carbonyl (C=O): A versatile functional group for reduction, reductive amination, and Wittig-type reactions.
-
The α-Carbons (C2 and C6): Prone to deprotonation to form enolates, enabling alkylation, arylation, and condensation reactions.
-
The Naphthalene Ring: The methoxy group can be cleaved to a phenol for further functionalization, and the aromatic rings can undergo electrophilic substitution.
Caption: Key reactive zones for derivatization of the core scaffold.
Chapter 2: Protocols for Cyclohexanone Ring Modification
The cyclohexanone moiety is a prime target for introducing structural diversity and modulating polarity.
Carbonyl Group Transformation: Reduction to Cyclohexanol Derivatives
Rationale: Reducing the ketone to a secondary alcohol introduces a new chiral center and a hydrogen bond donor/acceptor group. This significantly alters the molecule's polarity and three-dimensional shape, which can profoundly impact biological activity and solubility. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions, which prevent unwanted side reactions.[4][5][6]
Protocol 2.1: Selective Reduction with Sodium Borohydride
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (MeOH) or ethanol (EtOH) (approx. 0.1 M concentration) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C. The addition is exothermic and may cause gas evolution.[6]
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) at 0 °C until the pH is ~6-7 and gas evolution ceases.
-
Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to yield the corresponding cyclohexanol derivative as a mixture of diastereomers.
Caption: Reaction scheme for the reduction of the ketone carbonyl.
α-Carbon Functionalization: Enolate-Mediated Alkylation
Rationale: Introducing substituents at the α-positions (C2 and C6) is a classic strategy for exploring SAR. This is achieved by forming a nucleophilic enolate, which can then react with an electrophile like an alkyl halide. The choice of base and reaction conditions determines which enolate is formed. A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) favors the formation of the kinetic enolate (deprotonation at the less substituted α-carbon), offering regiocontrol.[7]
Protocol 2.2: Kinetic α-Alkylation via LDA Enolate
-
LDA Preparation (In Situ): In a flame-dried, three-necked flask under a strict argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 eq) followed by the slow, dropwise addition of n-butyllithium (n-BuLi, 1.05 eq). Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the mixture at this temperature for 1-2 hours to ensure complete enolate formation.[8]
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours.
-
Quenching and Work-up: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.
| Parameter | Reagents & Conditions | Purpose |
| Deprotonation | LDA, Anhydrous THF, -78 °C | Forms the regioselective kinetic enolate.[7] |
| Alkylation | Alkyl Halide (R-X) | Introduces the desired 'R' group at the α-carbon. |
| Quenching | Saturated aq. NH₄Cl | Neutralizes the reactive enolate and excess base. |
C-C Bond Formation: Claisen-Schmidt Condensation
Rationale: The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones (enones) by reacting a ketone with an aldehyde that cannot self-condense (e.g., an aromatic aldehyde).[9] This reaction extends the conjugated system of the molecule and introduces a new aromatic moiety, creating chalcone-like structures which are privileged scaffolds in medicinal chemistry, known for a wide range of biological activities.[9][10]
Protocol 2.3: Base-Catalyzed Condensation with an Aromatic Aldehyde
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a chosen aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq) in ethanol (EtOH).
-
Catalyst Addition: While stirring at room temperature, add an aqueous solution of sodium hydroxide (NaOH) (2.0 eq) dropwise. A precipitate may begin to form upon addition.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours or until TLC indicates the consumption of the starting ketone. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Filter the solid product using a Büchner funnel and wash thoroughly with cold deionized water to remove the NaOH catalyst.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the pure α,β-unsaturated ketone derivative.[9]
Chapter 3: Protocols for Naphthalene Moiety Modification
O-Demethylation to Access Versatile Phenolic Derivatives
Rationale: The methoxy group is relatively inert, but its conversion to a hydroxyl (phenolic) group unlocks a wealth of synthetic possibilities. The resulting phenol is a versatile handle for introducing new functionality via etherification, esterification, or Mitsunobu reactions. Boron tribromide (BBr₃) is a powerful and highly effective reagent for cleaving aryl methyl ethers.
Protocol 3.1: Ether Cleavage with Boron Tribromide
-
CAUTION: Boron tribromide is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve the methoxynaphthalene-containing substrate (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C.
-
Reagent Addition: Slowly add a solution of BBr₃ (1.5-2.0 eq, e.g., 1.0 M in DCM) dropwise via syringe. The reaction mixture may change color.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3-5 hours. Monitor by TLC.
-
Work-up: Cool the reaction back to 0 °C and cautiously quench by the slow addition of water or methanol.
-
Extraction and Purification: Add water and separate the layers. Extract the aqueous phase with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude phenol by column chromatography.
Chapter 4: Characterization of Derivatives
The successful synthesis of new derivatives must be confirmed through rigorous analytical characterization. Below is a table summarizing the expected spectroscopic changes for each class of modification.
| Derivative Class | Key Spectroscopic Change | Rationale |
| Cyclohexanol | Disappearance of C=O stretch (~1710 cm⁻¹) in IR. Appearance of broad O-H stretch (~3400 cm⁻¹) in IR. Appearance of a new carbinol proton signal (~3.5-4.0 ppm) in ¹H NMR. | Conversion of the ketone functional group to an alcohol. |
| α-Alkyl Ketone | Appearance of new signals in ¹H and ¹³C NMR corresponding to the added alkyl group. | Successful C-C bond formation at the α-carbon. |
| Enone (Condensation) | Appearance of new signals for vinylic protons (~6.5-7.5 ppm) in ¹H NMR. Shift of the C=O stretch to lower frequency (~1685 cm⁻¹) in IR. | Formation of a new α,β-unsaturated system, which extends conjugation. |
| Phenol | Disappearance of methoxy signal (-OCH₃, ~3.8 ppm) in ¹H NMR. Appearance of a broad phenolic O-H signal in ¹H NMR (can be exchanged with D₂O). | Successful cleavage of the methyl ether. |
Conclusion
The protocols detailed in this guide provide a robust and versatile toolkit for the synthetic exploration of the this compound scaffold. By systematically applying these methods of reduction, alkylation, condensation, and demethylation, researchers can generate a rich library of novel compounds. This strategic derivatization is a critical first step in the journey of drug discovery, enabling comprehensive SAR studies to identify new leads with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles.
References
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- Reduction of cyclohexanone with sodium borohydride in aqueous alkaline solution: a beginning organic chemistry experiment. (1987). Journal of Chemical Education.
- YouTube. (2020). EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE.
- Chemistry Stack Exchange. (2018). Reduction of 2-cyclohexenone to cyclohexanol.
- Metathesis. (2023). Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry.
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- YouTube. (2024). ALDOL condensation of CYCLOHEXANONE.
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- University of Bristol Research Portal. Enantioselective alpha-arylation of cyclohexanones with diaryl iodonium salts: Application to the synthesis of (-)-epibatidine.
- PubMed. (2005). Enantioselective alpha-arylation of cyclohexanones with diaryl iodonium salts: application to the synthesis of (-)-epibatidine.
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- YouTube. (2022). Alkylation of Cyclohexanone.
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- Sigma-Aldrich. 2-Methoxynaphthalene 99 93-04-9.
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3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone as a fluorescent probe
An In-depth Technical Guide to 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone: A Novel Candidate for Environment-Sensitive Fluorescence Probing
Authored by a Senior Application Scientist
Preamble: Unveiling a Potential New Tool for Cellular Imaging
In the dynamic field of molecular and cellular biology, fluorescent probes are indispensable for visualizing the intricate workings of living systems.[1] The naphthalene moiety, with its inherent photophysical properties, has long been a foundational scaffold for the design of such probes.[2][3] This guide introduces this compound, a molecule with a promising architecture for a novel fluorescent probe. While primarily documented as a related substance to the non-steroidal anti-inflammatory drug Nabumetone, its structural composition—a fluorescent 6-methoxynaphthalene core linked to a cyclohexanone unit—suggests its potential as an environmentally sensitive fluorophore.
The rationale for investigating this specific molecule lies in the well-established sensitivity of the naphthalene fluorophore to its local microenvironment.[4] Changes in solvent polarity, for instance, can significantly alter the fluorescence emission spectra and quantum yield of naphthalene derivatives.[4][5] This solvatochromic behavior is the cornerstone of "smart" fluorescent probes that can report on the polarity of their surroundings, such as the hydrophobic interior of a lipid droplet versus the aqueous cytoplasm.
This document serves as a comprehensive guide for researchers and drug development professionals interested in exploring the synthesis, characterization, and potential applications of . We will provide detailed, field-proven protocols, explain the causality behind experimental choices, and offer a roadmap for validating its utility in a research setting.
Section 1: Physicochemical & Postulated Photophysical Properties
The core of our proposed probe is the 6-methoxynaphthalene group, a well-characterized fluorophore.[6] The cyclohexanone moiety, while not directly conjugated to the naphthalene ring, influences the molecule's overall polarity and steric bulk, which in turn can affect its interaction with biological structures and its photophysical response.
| Property | Predicted Value/Range | Rationale & Notes |
| Molecular Formula | C₁₈H₂₀O₂ | - |
| Molecular Weight | 268.35 g/mol | - |
| Excitation Max (λex) | ~330 - 350 nm | Based on the characteristic absorption of the naphthalene core. This value is expected to show minimal shift with solvent polarity.[7] |
| Emission Max (λem) | ~400 - 480 nm | Highly sensitive to the polarity of the microenvironment. A significant red-shift is anticipated in more polar solvents.[8][9] |
| Stokes Shift | ~70 - 130 nm | The difference between λex and λem; a larger Stokes shift is advantageous for minimizing self-quenching and improving signal-to-noise. |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | Expected to be higher in non-polar environments and lower in polar, protic solvents due to increased non-radiative decay pathways.[8] |
| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | Typical range for naphthalene derivatives, indicating strong light absorption.[7] |
Section 2: Synthesis Protocol
Proposed Synthesis Pathway: Michael 1,4-Conjugate Addition
The synthesis involves the reaction of a Grignard reagent derived from 2-bromo-6-methoxynaphthalene with 5-methylcyclohex-2-enone in the presence of a copper catalyst.
Caption: Proposed synthesis of the fluorescent probe via a copper-catalyzed Michael addition.
Detailed Step-by-Step Synthesis Protocol
Materials:
-
2-Bromo-6-methoxynaphthalene[12]
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
5-Methylcyclohex-2-enone
-
Copper(I) iodide (CuI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (HPLC grade)
Protocol:
-
Grignard Reagent Preparation:
-
Flame-dry a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a stream of argon.
-
Add magnesium turnings (1.2 eq) to the flask. Add a small crystal of iodine to initiate the reaction.
-
In a separate flask, dissolve 2-bromo-6-methoxynaphthalene (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction should start, as indicated by heat evolution and disappearance of the iodine color.
-
Add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent. Cool to room temperature.
-
-
Michael Addition:
-
In a separate, larger, flame-dried, three-necked flask under argon, add copper(I) iodide (0.1 eq) and anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared Grignard reagent to the CuI suspension via cannula. Stir for 30 minutes to form the organocuprate reagent.
-
Add a solution of 5-methylcyclohex-2-enone (1.1 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Section 3: Protocols for Photophysical Characterization
Once synthesized and purified, the compound must be thoroughly characterized to establish its properties as a fluorescent probe.[13]
Workflow for Characterization
Caption: Standard workflow for the photophysical characterization of a novel fluorophore.
Protocol 1: Determination of Absorption and Emission Spectra
-
Stock Solution: Prepare a 1 mM stock solution of the purified compound in spectroscopic grade DMSO or ethanol.
-
Working Solutions: Prepare a series of dilutions (e.g., 1 µM, 5 µM, 10 µM) in the desired solvent (e.g., cyclohexane, toluene, THF, acetonitrile, ethanol, water).
-
Absorption Measurement:
-
Using a UV-Vis spectrophotometer, record the absorption spectrum of each dilution from 250 nm to 500 nm.
-
Use the solvent as a blank.
-
Identify the wavelength of maximum absorbance (λmax_abs).
-
-
Emission Measurement:
-
Using a spectrofluorometer, excite the sample at its λmax_abs.
-
Record the emission spectrum over a range of ~50 nm longer than the excitation wavelength to ~600 nm.
-
Identify the wavelength of maximum emission (λem).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the λem.
-
Scan the excitation wavelengths to record the excitation spectrum. The excitation spectrum should ideally match the absorption spectrum.
-
Protocol 2: Relative Quantum Yield Determination
The fluorescence quantum yield (ΦF) is determined relative to a well-characterized standard. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for emission in the blue-violet region.
-
Prepare Solutions: Prepare a series of five dilutions of both the sample compound and the quinine sulfate standard in their respective solvents. The absorbances of these solutions at the excitation wavelength should be in the linear range, typically below 0.1.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength (e.g., 340 nm).
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots gives the gradient (Grad).
-
Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Grads / Gradr) * (ηs² / ηr²) where 'r' denotes the reference standard, 's' denotes the sample, and 'η' is the refractive index of the solvent.[6]
-
Section 4: Application Note - A Probe for Hydrophobic Microenvironments
The predicted photophysical properties of this compound make it an excellent candidate for sensing changes in environmental polarity. A key application is the visualization of lipid droplets, which are highly hydrophobic organelles within the cell.
Principle of Detection
Caption: The probe is expected to exhibit enhanced fluorescence upon localizing in hydrophobic cellular compartments.
Protocol: Live-Cell Imaging of Lipid Droplets
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
Oleic acid complexed to BSA
-
1 mM stock solution of the probe in DMSO
-
Fluorescence microscope with a DAPI filter set (or similar UV excitation filter)
Protocol:
-
Cell Culture and Induction of Lipid Droplets:
-
Plate HeLa cells on glass-bottom dishes and culture until they reach 60-70% confluency.
-
To induce lipid droplet formation, supplement the culture medium with 100 µM oleic acid and incubate for 24 hours.
-
-
Cell Staining:
-
Prepare a working solution of the probe by diluting the 1 mM DMSO stock to a final concentration of 1-10 µM in serum-free medium. (Note: The optimal concentration should be determined empirically to maximize signal and minimize toxicity).
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the probe-containing medium for 15-30 minutes at 37 °C.
-
-
Washing and Imaging:
-
Remove the staining solution and wash the cells three times with warm PBS to remove excess probe.
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. Use an excitation wavelength around 340-360 nm and collect the emission between 420-480 nm.
-
Acquire images of the stained cells. The lipid droplets should appear as bright, fluorescent puncta against a darker cytoplasmic background.
-
-
Data Interpretation:
-
The bright fluorescence localized to spherical organelles is indicative of the probe accumulating in the hydrophobic lipid droplets.
-
The low fluorescence in the surrounding cytosol reflects the quenching of the probe's fluorescence in the aqueous environment.
-
References
- Rapson, W. S., & Robinson, R. (1935). Experiments on the Synthesis of Substances Related to the Sterols. Part II. A New General Method for the Synthesis of Substituted Cyclohexenones. Journal of the Chemical Society (Resumed), 1285.
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The Organic Chemistry Tutor. (2021, February 13). Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones [Video]. YouTube. [Link]
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Chemistry Notes. (2022, April 29). Robinson annulation reaction: Easy mechanism. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Molecules. Retrieved from [Link]
- Yoon, J., et al. (2018). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Theranostics, 8(5), 1411–1420.
- Li, J., Kwon, Y., Chung, K. S., Lim, C. S., Lee, D., Yue, Y., ... & Yoon, J. (2018). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Theranostics, 8(5), 1411.
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PubMed. (2018). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Retrieved from [Link]
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ACS Publications. (n.d.). Highly Sensitive Naphthalene-Based Two-Photon Fluorescent Probe for in Situ Real-Time Bioimaging of Ultratrace Cyclooxygenase-2 in Living Biosystems. Analytical Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorescence lifetime of naphthalene in different solvents. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Naphthalene derivatives as fluorescent probe. Retrieved from [Link]
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ACS Publications. (n.d.). A New Synthesis of Cyclohexenones: The Double Michael Addition of Vinyl Ethynyl Ketones to Active Methylene Compounds. Application to the Total Synthesis of dl-Griseofulvin. Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (2025, January 26). Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. ACS Omega. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]
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Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]
-
Rzepa, H. (2012, November 4). Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. Henry Rzepa's Blog. [Link]
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Springer Protocols. (n.d.). Considerations and Protocols for the Synthesis of Custom Protein Labeling Probes. Retrieved from [Link]
-
ACS Publications. (n.d.). Studies on the Mechanism of Conjugate Addition. I. The Addition of Grignard Reagents to 2-Cyclohexenone and Some Open Chain Analogs. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2018, February 24). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. Retrieved from [Link]
-
PubMed. (2013). Characterization of a new series of fluorescent probes for imaging membrane order. Retrieved from [Link]
-
Optical Pathways. (n.d.). Optimizing Fluorescent Imaging Protocols for Reproducible Results. Retrieved from [Link]
- Imperiali, B., et al. (2005). Photophysics and biological applications of the environment-sensitive fluorophore 6-N,N-dimethylamino-2,3-naphthalimide. Journal of the American Chemical Society, 127(4), 1134-1135.
-
PubMed. (2021). Synthesis and biological characterization of a new fluorescent probe for vesicular trafficking based on polyazamacrocycle derivative. Retrieved from [Link]
-
Wiley Analytical Science. (2014, October 30). New Fluorescence Probes for Live-Cell Imaging. Retrieved from [Link]
-
MDPI. (n.d.). Chemical Synthesis of Substituted Naphthalene Derivatives: A Review. Molecules. Retrieved from [Link]
-
ResearchGate. (2005). Photophysics and biological applications of the environment-sensitive fluorophore 6-N,N-Dimethylamino-2,3-naphthalimide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. Retrieved from [Link]
-
Science. (2025, January 29). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene. Retrieved from [Link]
-
ResearchGate. (2025, June 16). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]
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Application Note & Protocols: A Framework for Preclinical Efficacy Evaluation of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
Abstract
This document provides a comprehensive experimental framework for assessing the therapeutic efficacy of the novel compound, 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone. The structural similarity of this molecule to the pro-drug Nabumetone, whose active metabolite is a known inhibitor of cyclooxygenase-2 (COX-2), strongly suggests a potential anti-inflammatory and analgesic mechanism of action. This guide is designed for researchers, scientists, and drug development professionals, offering a logical, multi-tiered approach that progresses from initial in vitro mechanistic validation to robust in vivo efficacy models. The protocols herein are designed to be self-validating, providing clear causality for experimental choices and ensuring data integrity for preclinical decision-making.
Introduction: Rationale and Strategic Overview
The compound this compound is identified as an impurity of Nabumetone, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] Nabumetone itself is a pro-drug, converted in vivo to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), a potent and selective COX-2 inhibitor. The shared methoxynaphthalene moiety forms the basis of our central hypothesis: This compound possesses intrinsic anti-inflammatory and analgesic properties, likely mediated through the inhibition of the cyclooxygenase (COX) enzyme pathway.
To rigorously test this hypothesis, we propose a phased approach. Phase 1 focuses on in vitro assays to determine the compound's direct molecular target engagement and its effects on key cellular mediators of inflammation. Phase 2 transitions to established in vivo models to confirm whether the observed in vitro activity translates into physiological efficacy in mitigating inflammation and pain. This strategic workflow ensures that resources are directed toward in vivo testing only after a clear mechanism and cellular activity have been established.
Caption: High-level strategic workflow for efficacy testing.
Phase 1: In Vitro Mechanistic & Cellular Characterization
The primary objective of this phase is to confirm the compound's mechanism of action at the molecular and cellular levels. We will determine its inhibitory activity against COX enzymes and assess its ability to suppress key inflammatory responses in a relevant cell model.
Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Principle: This assay directly measures the compound's ability to inhibit the enzymatic activity of purified human recombinant COX-1 and COX-2. By quantifying the production of prostaglandin, the direct product of COX activity, we can determine the compound's potency (IC50) and its selectivity for COX-2 over COX-1.[3][4] High selectivity for COX-2 is a desirable trait for modern NSAIDs, as it is associated with a reduced risk of gastrointestinal side effects.[5]
Materials & Reagents:
-
Human recombinant COX-1 and COX-2 enzymes (Cayman Chemical or similar)
-
COX Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Test Compound: this compound, dissolved in DMSO
-
Positive Controls: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective COX inhibitor)
-
Detection System: ELISA kit for Prostaglandin E2 (PGE2) or a fluorometric probe-based assay kit (BPS Bioscience, Assay Genie).[5][6]
-
96-well assay plates
-
Incubator and plate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all buffers and reagents according to the manufacturer's instructions. Prepare a serial dilution of the test compound and positive controls in DMSO, followed by a final dilution in assay buffer. The final DMSO concentration in the assay should not exceed 1%.[5]
-
Enzyme Addition: To designated wells of a 96-well plate, add reaction buffer, heme, and either COX-1 or COX-2 enzyme. Include "no enzyme" wells for background control.
-
Inhibitor Pre-incubation: Add the diluted test compound, positive controls, or vehicle (DMSO in buffer) to the appropriate wells. Incubate the plate at 37°C for 10-15 minutes. This pre-incubation step is crucial as many COX inhibitors exhibit time-dependent inhibition.[4]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.
-
Reaction Incubation: Incubate for a precise duration, typically 2-5 minutes, at 37°C. The short incubation time ensures measurement of the initial reaction velocity.
-
Reaction Termination: Stop the reaction by adding a stopping agent, such as hydrochloric acid or stannous chloride.[3][4]
-
Quantification: Measure the amount of PGE2 produced using an appropriate detection method (e.g., ELISA or fluorescence).
-
Data Analysis:
-
Subtract background readings from all wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Calculate the COX-2 Selectivity Index: IC50 (COX-1) / IC50 (COX-2).
-
Protocol: Macrophage-Based Anti-inflammatory Assays
Principle: Murine macrophage-like RAW 264.7 cells are a standard model for studying inflammation.[7] When stimulated with lipopolysaccharide (LPS), they produce a cascade of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines.[8][9] These assays will determine if the test compound can suppress this cellular inflammatory response.
2.2.1 Nitric Oxide (NO) Production Assay
Principle: The amount of NO produced by LPS-stimulated macrophages is quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[8]
Materials & Reagents:
-
RAW 264.7 cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
LPS (from E. coli O111:B4)
-
Test Compound
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[7]
-
Sodium Nitrite (for standard curve)
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Reaction:
-
Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Calculate nitrite concentrations using a standard curve generated with sodium nitrite.
-
Determine the percentage inhibition of NO production relative to the LPS-only control.
-
Simultaneously perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition is not due to cytotoxicity.[7]
-
2.2.2 Pro-inflammatory Cytokine Release Assay
Principle: This assay measures the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by LPS-stimulated macrophages.[10]
Materials & Reagents:
-
Supernatants collected from the same experiment as the NO assay (Step 4).
-
ELISA or Multiplex Assay (e.g., Luminex) kits for murine TNF-α and IL-6.[11][12]
Step-by-Step Methodology:
-
Sample Collection: Use the cell culture supernatants collected previously.
-
Cytokine Quantification: Perform the ELISA or multiplex assay according to the manufacturer's protocol. This typically involves incubating the supernatant in antibody-coated plates, followed by detection with a secondary antibody and substrate.
-
Data Analysis:
-
Calculate cytokine concentrations based on the standard curve provided in the kit.
-
Determine the percentage inhibition of cytokine release for each concentration of the test compound compared to the LPS-only control.
-
Caption: Hypothesized inhibition of the COX-2 pathway by the test compound.
Phase 2: In Vivo Efficacy Validation
Following successful in vitro characterization, the next critical step is to evaluate the compound's efficacy in validated animal models of inflammation and pain.[13][14] These studies are essential to understand the compound's pharmacodynamic effects in a complex biological system. All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: This is a classic and highly reproducible model of acute inflammation.[15][16] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by significant edema (swelling).[17] The late phase of this response is primarily mediated by prostaglandins produced by COX-2, making it an ideal model for testing potential COX inhibitors.[17]
Materials & Reagents:
-
Animals: Male Wistar or Sprague-Dawley rats (180-200 g).
-
Phlogistic Agent: 1% (w/v) Lambda Carrageenan in sterile saline.
-
Test Compound, formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive Control: Indomethacin or Celecoxib.
-
Plethysmometer or digital calipers for measuring paw volume/thickness.
Experimental Design Table:
| Group | N | Treatment | Dose | Route | Dosing Time |
| 1 | 8 | Vehicle | - | p.o. | -60 min |
| 2 | 8 | Test Compound | Low Dose | p.o. | -60 min |
| 3 | 8 | Test Compound | Mid Dose | p.o. | -60 min |
| 4 | 8 | Test Compound | High Dose | p.o. | -60 min |
| 5 | 8 | Indomethacin | 10 mg/kg | p.o. | -60 min |
p.o. = oral gavage. Dosing time is relative to carrageenan injection.
Step-by-Step Methodology:
-
Acclimation: Acclimate animals to handling and the measurement procedure for several days prior to the experiment.
-
Baseline Measurement (T=0): Measure the initial volume of the right hind paw of each rat (V₀).
-
Compound Administration: Administer the test compound, positive control, or vehicle by the chosen route (e.g., oral gavage) at the predetermined time before carrageenan injection (e.g., 60 minutes).[15]
-
Induction of Edema: At T=0, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Post-Induction Measurements: Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17][18]
-
Data Analysis:
-
Calculate the edema volume (mL) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at each time point: % Inhibition = [(Edema_vehicle - Edema_treated) / Edema_vehicle] * 100.
-
Analyze the data using a two-way ANOVA with a post-hoc test (e.g., Dunnett's) to compare treatment groups to the vehicle control.
-
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- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 12. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
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- 18. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of 3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexanone. This compound is of significant interest as a known impurity and potential intermediate in the synthesis of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID).[1][2][] The synthetic strategy detailed herein is centered around a robust and scalable Robinson annulation, a powerful tool in organic synthesis for the formation of six-membered rings.[4][5][6] This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry, offering in-depth procedural details, mechanistic insights, and analytical guidance.
Introduction
This compound, also identified as Nabumetone Impurity A, is a critical compound to monitor and control during the manufacturing of the widely used NSAID, Nabumetone.[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) is a major concern for drug safety and efficacy. Therefore, the ability to synthesize this compound on a large scale is essential for its use as a reference standard in analytical method development, validation, and routine quality control of Nabumetone production.[1][7]
The core of the synthetic approach described in this guide is the Robinson annulation, a classic and highly effective method for the construction of cyclohexenone derivatives.[5][6][8] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[5][9] The choice of this pathway is predicated on its reliability, scalability, and the ready availability of the starting materials.
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed via a two-step sequence starting from the readily available 2-methoxynaphthalene. The initial step involves the Friedel-Crafts acylation of 2-methoxynaphthalene to produce 2-acetyl-6-methoxynaphthalene. This intermediate then undergoes a Robinson annulation with a suitable α,β-unsaturated ketone to yield the target cyclohexanone.
Caption: Mechanistic steps of the Robinson Annulation.
Experimental Protocols
Part 1: Synthesis of 2-Acetyl-6-methoxynaphthalene
This procedure is adapted from a well-established method. [10] Materials and Equipment:
-
2-Methoxynaphthalene
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride
-
Nitrobenzene (dry)
-
Hydrochloric acid (concentrated)
-
Chloroform
-
Methanol
-
Large three-necked round-bottom flask with mechanical stirrer and thermometer
-
Addition funnel
-
Ice bath
-
Steam distillation apparatus
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 43 g (0.32 mol) of anhydrous aluminum chloride in 200 mL of dry nitrobenzene.
-
Add 39.5 g (0.250 mol) of finely ground 2-methoxynaphthalene to the stirred solution.
-
Cool the mixture to approximately 5°C using an ice bath.
-
Add 25 g (23 mL, 0.32 mol) of redistilled acetyl chloride dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.
-
After the addition is complete, continue stirring in the ice bath for 2 hours.
-
Allow the mixture to stand at room temperature for at least 12 hours.
-
Cool the reaction mixture in an ice bath and pour it with stirring into a beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid.
-
Transfer the resulting two-phase mixture to a separatory funnel with 50 mL of chloroform. Separate the organic layer and wash it with three 100 mL portions of water.
-
Steam distill the organic layer to remove the nitrobenzene.
-
After cooling, decant the residual water and dissolve the solid residue in chloroform. Dry the chloroform solution over anhydrous magnesium sulfate.
-
Remove the chloroform using a rotary evaporator.
-
Purify the crude product by vacuum distillation followed by recrystallization from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene.
Table 1: Reagent Quantities and Expected Yield for 2-Acetyl-6-methoxynaphthalene Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 2-Methoxynaphthalene | 158.19 | 39.5 | 0.250 |
| Aluminum Chloride | 133.34 | 43 | 0.32 |
| Acetyl Chloride | 78.50 | 25 | 0.32 |
| Product | Molar Mass ( g/mol ) | Expected Yield (g) | Yield (%) |
| 2-Acetyl-6-methoxynaphthalene | 200.24 | 22.5 - 24 | 45 - 48 |
Part 2: Large-Scale Synthesis of this compound via Robinson Annulation
This is a generalized protocol based on established Robinson annulation procedures. [5][6] Materials and Equipment:
-
2-Acetyl-6-methoxynaphthalene
-
Ethyl vinyl ketone
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Toluene
-
Hydrochloric acid (dilute)
-
Brine solution
-
Anhydrous magnesium sulfate
-
Large multi-neck reaction vessel with mechanical stirrer, condenser, and dropping funnel
-
Heating mantle
-
Rotary evaporator
-
Flash chromatography system or distillation apparatus
Procedure:
-
In a large reaction vessel, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this basic solution, add a solution of 2-acetyl-6-methoxynaphthalene in toluene dropwise at room temperature to form the enolate.
-
Slowly add ethyl vinyl ketone to the reaction mixture, maintaining the temperature below 30°C.
-
After the addition is complete, heat the mixture to reflux for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, which may be a mixture of the α,β-unsaturated cyclohexenone and the saturated cyclohexanone, can be subjected to a catalytic hydrogenation step (e.g., using H₂/Pd-C) to ensure complete conversion to the saturated ketone.
-
Purify the final product by flash column chromatography on silica gel or by vacuum distillation.
Purification and Characterization
Purification
For large-scale purification, vacuum distillation is often the most practical method for removing lower and higher boiling point impurities. If distillation is not feasible due to the thermal lability of the compound, flash column chromatography using a suitable solvent system (e.g., a hexane/ethyl acetate gradient) is a viable alternative. In some cases, treatment with acidic or basic solutions prior to distillation can help remove specific impurities. [11][12]
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.
Table 2: Analytical Methods for Product Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation | Signals corresponding to the methoxy group, aromatic protons of the naphthalene ring, and aliphatic protons of the methylcyclohexanone ring. |
| ¹³C NMR | Structural confirmation | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the molecular formula C₁₈H₂₀O₂ (m/z = 268.35). |
| HPLC | Purity assessment | A single major peak indicating high purity, with retention time matching a reference standard. |
| FT-IR | Functional group analysis | A strong absorption band characteristic of a ketone carbonyl group (around 1715 cm⁻¹). |
Discussion and Conclusion
The synthetic route outlined in this application note provides a robust and scalable method for the production of this compound. The use of the well-established Friedel-Crafts acylation and Robinson annulation reactions ensures the reliability and efficiency of the process. The availability of a detailed protocol for the synthesis of this important pharmaceutical impurity is crucial for the quality control and regulatory compliance of Nabumetone manufacturing. The analytical methods described will enable researchers and quality control chemists to confidently identify and quantify this compound. Further optimization of reaction conditions, such as solvent, base, and temperature for the Robinson annulation, may lead to improved yields and purity on an industrial scale.
References
- W. S. Rapson, R. Robinson, J. Chem. Soc. 1935, 1285.
-
Wikipedia. Robinson annulation. [Link]
-
SynZeal. Nabumetone EP Impurity A | 343272-52-6. [Link]
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-
Synchemia. Nabumetone EP Impurity A | CAS NO. [Link]
-
SciSpace. A convenient synthesis of Nabumetone: An anti-inflammatory drug candidate. [Link]
-
Veeprho. Nabumetone Impurities and Related Compound. [Link]
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation). [Link]
-
PubChem. This compound. [Link]
-
Juniper Publishers. A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. [Link]
-
Master Organic Chemistry. The Robinson Annulation. [Link]
-
Organic Syntheses. 2-acetyl-6-methoxynaphthalene. [Link]
-
ACS Omega. A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. [Link]
- Google Patents.
-
MDPI. N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. [Link]
-
Beilstein Journals. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]
-
ResearchGate. (PDF) (2E)-3-(6-Methoxynaphthalen-2-yl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one. [Link]
-
precisionFDA. This compound. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
Sources
- 1. Nabumetone EP Impurity A | 343272-52-6 | SynZeal [synzeal.com]
- 2. synchemia.com [synchemia.com]
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- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation) [chem.ucla.edu]
- 7. veeprho.com [veeprho.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
- 12. RU2523011C2 - Method of cyclohexanone purification - Google Patents [patents.google.com]
Application Notes and Protocols for Target Identification of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
Introduction: Unraveling the Molecular Targets of a Nabumetone-Related Compound
3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone is recognized as a potential impurity in the synthesis of Nabumetone, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID).[][2][3] Nabumetone itself is a prodrug, undergoing hepatic metabolism to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA).[4][5][6] The therapeutic effects of Nabumetone are primarily attributed to 6-MNA's inhibition of cyclooxygenase (COX) enzymes, with a degree of selectivity for COX-2.[][5][7] COX enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[][9]
The structural similarity of this compound to Nabumetone and its active metabolite warrants a thorough investigation into its own biological targets. Identifying these targets is crucial for a comprehensive understanding of the impurity's pharmacological and toxicological profile. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of modern methodologies for the target identification of this small molecule. We will explore both unbiased, discovery-oriented approaches and hypothesis-driven strategies, offering detailed protocols and the scientific rationale behind each experimental choice.
Part 1: Unbiased Target Identification Strategies
To cast a wide net and identify potential binding partners of this compound without prior assumptions, two powerful approaches are recommended: affinity-based chemical proteomics and in silico computational screening.
Affinity-Based Chemical Proteomics: Fishing for Targets in the Proteome
Chemical proteomics is a powerful technique to identify the protein binding partners of a small molecule from a complex biological sample.[10] This approach typically involves immobilizing the small molecule of interest to a solid support and using it as "bait" to capture interacting proteins from a cell lysate.
The core principle of affinity-based proteomics is the specific interaction between a ligand (our compound of interest) and its protein target(s). By covalently attaching a modified version of this compound to a resin, we can selectively isolate proteins that bind to it. Subsequent identification of these captured proteins by mass spectrometry provides a list of potential targets. To ensure the validity of the identified hits, a control experiment using a structurally similar but biologically inactive molecule or the resin alone is essential to subtract non-specific binders.
Caption: Workflow for Affinity-Based Chemical Proteomics.
Materials:
-
This compound
-
Linker-modified derivative of the compound
-
NHS-activated sepharose beads
-
Cell line of interest (e.g., a relevant cancer cell line if anti-proliferative effects are suspected)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high-salt solution)
-
SDS-PAGE gels and electrophoresis apparatus
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Probe Synthesis and Immobilization:
-
Synthesize a derivative of this compound with a linker arm (e.g., a short PEG linker with a terminal amine group). The linker should be attached at a position that is unlikely to interfere with potential protein binding.
-
Covalently couple the linker-modified compound to NHS-activated sepharose beads according to the manufacturer's instructions.
-
Prepare control beads by either blocking the active groups on the resin or immobilizing a structurally similar but inactive analog.
-
-
Cell Lysis and Lysate Preparation:
-
Culture the chosen cell line to a sufficient density.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Affinity Purification:
-
Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the compound-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least 3-5 washes.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using elution buffer. For mass spectrometry analysis, elution with SDS-PAGE sample buffer followed by heating is a common method.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue or silver staining.
-
Excise the entire lane or specific bands of interest from the gel.
-
Perform in-gel trypsin digestion of the proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search algorithm like Mascot or Sequest.
-
Data Analysis and Interpretation:
| Metric | Compound-Immobilized Beads | Control Beads | Interpretation |
| Spectral Counts | High | Low / Zero | Potential specific binder |
| Peptide Coverage (%) | High | Low / Zero | Increased confidence in identification |
| Fold Enrichment | > 3-fold | - | Strong candidate target |
Proteins that are significantly enriched in the pulldown with the compound-immobilized beads compared to the control beads are considered high-confidence candidate targets.
Computational Target Prediction: An In Silico Approach
Computational methods provide a rapid and cost-effective way to generate hypotheses about the potential targets of a small molecule.[7][9] These approaches leverage the vast amount of publicly available bioactivity and structural data.
-
Molecular Docking: This method predicts the preferred orientation of a small molecule when bound to a protein target. By docking this compound against a library of protein structures, we can identify proteins with high binding affinity, suggesting they are potential targets.
-
Pharmacophore Modeling and Ligand-Based Screening: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. By comparing the pharmacophore of our compound to those of known drugs, we can infer potential targets.
Caption: In Silico Target Prediction Workflow.
Software and Databases:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Suite)
-
Pharmacophore modeling software (e.g., LigandScout, MOE)
-
Protein Data Bank (PDB) for protein structures
-
ChEMBL or PubChem for ligand and bioactivity data
Procedure:
-
Prepare the Ligand Structure: Generate a 3D structure of this compound and perform energy minimization.
-
Molecular Docking:
-
Select a library of protein targets for docking. This could be a focused library (e.g., all human kinases) or a broader set of druggable proteins.
-
Perform automated docking of the ligand into the binding sites of the selected proteins.
-
Rank the proteins based on their docking scores, which estimate the binding affinity.
-
-
Pharmacophore Modeling:
-
Generate a pharmacophore model based on the 3D structure of the compound.
-
Screen a database of known active ligands against this pharmacophore to identify molecules with similar features.
-
The targets of the identified similar molecules are potential targets for our compound.
-
-
Data Analysis and Hypothesis Generation:
-
Combine the results from both docking and pharmacophore screening.
-
Prioritize targets that are identified by multiple methods.
-
Perform pathway analysis on the list of potential targets to identify enriched biological pathways, which can provide insights into the compound's mechanism of action.
-
Part 2: Hypothesis-Driven Target Identification: Investigating Cyclooxygenase (COX) Inhibition
Given that this compound is an impurity of the COX inhibitor Nabumetone, a logical starting point is to investigate its potential interaction with COX-1 and COX-2 enzymes.
Scientific Rationale:
Many NSAIDs exert their anti-inflammatory effects by inhibiting COX enzymes.[][11] The structural similarity between our compound of interest and the active metabolite of Nabumetone suggests a reasonable probability of shared targets. Direct enzymatic assays can provide a definitive answer to whether this impurity inhibits COX activity and can quantify its potency and selectivity.
Experimental Workflow Diagram:
Caption: Workflow for Assessing COX Inhibition.
Detailed Protocol: In Vitro COX Inhibition Assay
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
COX activity assay kit (fluorometric or colorimetric)[12][13]
-
This compound
-
Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate reader
Procedure:
-
Prepare Reagents: Reconstitute enzymes, substrates, and probes according to the assay kit manufacturer's instructions. Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the serially diluted compound or control inhibitors to the respective wells. Include a vehicle control (DMSO only).
-
Pre-incubate the plate at the recommended temperature for a short period to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Add the substrate (arachidonic acid) to all wells to start the enzymatic reaction.
-
Measure Activity:
-
Monitor the change in fluorescence or absorbance over time using a microplate reader at the appropriate wavelength. The rate of change is proportional to the COX activity.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.
-
Interpretation of Results:
| Parameter | Value | Interpretation |
| COX-1 IC50 | e.g., 10 µM | Potency against COX-1 |
| COX-2 IC50 | e.g., 1 µM | Potency against COX-2 |
| Selectivity Index (COX-1 IC50 / COX-2 IC50) | e.g., 10 | 10-fold selective for COX-2 |
A low IC50 value indicates potent inhibition. The selectivity index provides a measure of the compound's preference for inhibiting one COX isoform over the other.
Conclusion and Future Directions
The target identification of this compound is a critical step in characterizing this Nabumetone-related compound. The integrated approach outlined in these application notes, combining unbiased proteomics and computational methods with hypothesis-driven enzymatic assays, provides a robust framework for elucidating its molecular targets and mechanism of action. Positive identification of targets should be followed by further validation in cellular and potentially in vivo models to confirm the physiological relevance of the findings. This comprehensive understanding will ultimately contribute to ensuring the safety and efficacy of Nabumetone-containing pharmaceutical products.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4409, Nabumetone. Available from: [Link]
-
Wikipedia. Nabumetone. Available from: [Link]
-
Wikipedia. Cyclooxygenase-2 inhibitor. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Nabumetone?. Available from: [Link]
-
Mtoz Biolabs. Workflow of Chemical Proteomics Analysis. Available from: [Link]
-
Patsnap Synapse. What is Nabumetone used for?. Available from: [Link]
-
StatPearls. COX Inhibitors. Available from: [Link]
-
Cleveland Clinic. COX-2 Inhibitors: What They Are, Uses & Side Effects. Available from: [Link]
-
EBSCO. Cyclooxygenase 2 (COX-2) inhibitors. Available from: [Link]
- Walker MC, Gierse JK.
-
ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available from: [Link]
-
Wikiwand. Nabumetone. Available from: [Link]
-
ResearchGate. A metabolic pathway for the prodrug nabumetone to the pharmacologically active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) by non-cytochrome P450 enzymes. Available from: [Link]
- National Institute of Diabetes and Digestive and Kidney Diseases. Nabumetone. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012.
-
Cleveland Clinic. Nabumetone Tablets. Available from: [Link]
-
Healthline. Nabumetone. Available from: [Link]
-
Mayo Clinic. Nabumetone (Oral Route). Available from: [Link]
-
Synchemia. Nabumetone EP Impurity A | CAS NO. Available from: [Link]
- Crenshaw RR, Jenks TA, Luke GM, Bialy G. Potential antifertility agents. 6. Synthesis and biological activities of optical isomers of 4 beta-(p-methozyphenyl)-2 beta-methylcyclohexane-alpha-carboxylic acid and related compounds. J Med Chem. 1974 Dec;17(12):1258-61.
-
Pharmaffiliates. Nabumetone-impurities. Available from: [Link]
-
Patsnap Synapse. What are the side effects of Nabumetone?. Available from: [Link]
- Hyneck ML. An overview of the clinical pharmacokinetics of nabumetone.
-
Veeprho. Nabumetone Impurities and Related Compound. Available from: [Link]
Sources
- 2. synchemia.com [synchemia.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Nabumetone | C15H16O2 | CID 4409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Nabumetone? [synapse.patsnap.com]
- 6. What is Nabumetone used for? [synapse.patsnap.com]
- 7. Nabumetone - Wikipedia [en.wikipedia.org]
- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. caymanchem.com [caymanchem.com]
Application Note: Quantitative Analysis of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone in Biological Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmaceutical development and clinical research, the accurate quantification of drug-related compounds in biological matrices is paramount. This application note provides a comprehensive guide to the analytical techniques for quantifying 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone, a known impurity of the nonsteroidal anti-inflammatory drug (NSAID) Nabumetone, often referred to as Nabumetone Impurity A.[1][2] Nabumetone is a prodrug that undergoes extensive hepatic metabolism to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), which is responsible for its therapeutic effects.[3][4][5][6][7] The presence of impurities can have significant implications for drug safety and efficacy, necessitating robust and reliable analytical methods for their detection and quantification in biological samples.
This document outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, the gold standard for bioanalytical studies due to its high sensitivity and selectivity.[4] We will delve into the rationale behind the experimental choices, provide detailed protocols for sample preparation and analysis, and discuss method validation in accordance with international guidelines.
Understanding the Analyte and its Context
This compound is structurally related to Nabumetone. Its presence in biological samples could arise from the metabolism of Nabumetone or as a co-administered impurity. Given that Nabumetone is extensively metabolized, understanding the analytical behavior of its impurities is crucial for a complete pharmacokinetic and safety profile.
Metabolic Pathway of Nabumetone
Nabumetone is rapidly converted in the liver to its active metabolite, 6-MNA. This biotransformation is a key consideration in the development of an analytical method, as the parent drug may be present at low concentrations, while the metabolite will be more abundant.[3][4][5][6][7] The metabolic pathway also involves other minor metabolites, and it is essential that the analytical method can differentiate the target impurity from all other related compounds.
Recommended Analytical Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The recommended approach for the quantification of this compound in biological samples is LC-MS/MS. This technique offers unparalleled sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex matrices such as plasma, urine, and tissue homogenates.
Rationale for LC-MS/MS
-
High Selectivity: Tandem mass spectrometry allows for the selection of a specific precursor ion and its characteristic product ions, a technique known as Multiple Reaction Monitoring (MRM). This minimizes interference from other endogenous and exogenous compounds in the biological matrix.
-
High Sensitivity: LC-MS/MS can achieve lower limits of quantification (LLOQ) in the picogram to nanogram per milliliter range, which is often necessary for quantifying low-level impurities.
-
Broad Applicability: The principles of this method can be adapted for various biological matrices with appropriate modifications to the sample preparation protocol.
Experimental Protocols
Part 1: Sample Preparation
The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the sample for analysis. The choice of extraction technique depends on the nature of the analyte and the matrix. For this compound, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are viable options.
LLE is a classic and effective method for extracting analytes from aqueous solutions into an immiscible organic solvent.
Step-by-Step Protocol:
-
Sample Aliquoting: To a 1.5 mL polypropylene tube, add 200 µL of the biological sample (e.g., plasma, urine).
-
Internal Standard Spiking: Add 20 µL of an internal standard (IS) working solution. A suitable IS would be a stable isotope-labeled version of the analyte or a structurally similar compound with different mass, such as Nabumetone-d6.
-
Protein Precipitation (for plasma/serum): Add 600 µL of a precipitating agent, such as acetonitrile or methanol, to the sample. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Extraction: Carefully transfer the supernatant to a clean tube. Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortexing and Centrifugation: Vortex the tube for 2 minutes to ensure thorough mixing. Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
SPE offers a more controlled and often cleaner extraction compared to LLE. A reverse-phase SPE cartridge (e.g., C18 or a polymeric sorbent) is recommended.
Step-by-Step Protocol:
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample (plasma/urine diluted with an acidic buffer) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
Part 2: LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS analysis. These parameters should be optimized for the specific instrumentation used.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Table 2: Suggested Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | [M+H]⁺ = 269.15 m/z (based on molecular weight of 268.34 g/mol ) |
| Product Ions (Q3) | To be determined experimentally. Likely fragments would involve the loss of water, or cleavage of the cyclohexanone or naphthalene rings. |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 - 200 ms |
Note on MS/MS Parameter Optimization: The optimal precursor and product ions, as well as the collision energy, must be determined by infusing a standard solution of this compound into the mass spectrometer.
Method Validation
A bioanalytical method must be validated to ensure its reliability for the intended application. The validation should be performed in accordance with the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the reproducibility of the measurements (precision).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of the biological matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Table 3: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits as defined by regulatory guidelines |
Data Presentation and Visualization
Workflow Diagram
Sources
- 1. This compound | C18H20O2 | CID 72941805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High-throughput LC-MS/MS assay for 6-methoxy-2-naphthylacetic acid, an active metabolite of nabumetone in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. Biopharmaceutical Characterization and Stability of Nabumetone–Cyclodextrins Complexes Prepared by Grinding [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
Welcome to the technical support center for the synthesis of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize the yield and purity of this valuable synthetic intermediate.
Introduction
The synthesis of this compound is a cornerstone in the development of various pharmaceutical compounds. Its successful synthesis hinges on the careful execution of a Robinson annulation, which encompasses a Michael addition followed by an intramolecular aldol condensation. The presence of the sterically demanding 6-methoxynaphthalen-2-yl group and the stereocenter at the 5-position of the cyclohexanone ring introduces specific challenges that require precise control over reaction conditions. This guide provides a comprehensive resource to navigate these complexities and achieve optimal results.
Reaction Overview: The Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition and an intramolecular aldol condensation to construct a six-membered ring.[1][2][3] In this specific synthesis, a suitable enolate is reacted with an α,β-unsaturated ketone, leading to the formation of a 1,5-diketone intermediate, which then undergoes an intramolecular cyclization to yield the desired cyclohexenone derivative.[1][2][4]
Caption: General workflow of the Robinson annulation for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters influencing the yield of the Michael addition step?
A1: The success of the Michael addition is primarily influenced by:
-
Choice of Nucleophile: The nucleophile derived from the 6-methoxynaphthalene moiety must be generated under conditions that favor 1,4-conjugate addition over direct 1,2-addition to the carbonyl group of the cyclohexenone. Organocuprates are often preferred for this purpose due to their "soft" nucleophilic character, which favors conjugate addition.[5]
-
Reaction Temperature: Low temperatures (typically -78 °C to 0 °C) are crucial to control the reactivity of the nucleophile and minimize side reactions.
-
Solvent: Anhydrous, aprotic solvents such as THF or diethyl ether are essential to prevent quenching of the nucleophile and to ensure good solubility of the reactants.
-
Purity of Reactants: The purity of both the naphthyl nucleophile and the 5-methyl-2-cyclohexen-1-one is paramount. Impurities can lead to undesired side reactions and lower yields.
Q2: How does the methyl group at the 5-position of the cyclohexenone affect the reaction?
A2: The methyl group at the 5-position introduces a stereocenter and can influence the stereochemical outcome of the reaction. It can also exert a moderate steric effect, potentially slowing down the rate of the Michael addition compared to unsubstituted cyclohexenone. Careful optimization of the reaction conditions, including the choice of catalyst and temperature, may be necessary to control the diastereoselectivity of the addition.
Q3: What are common side reactions to watch out for during the intramolecular aldol condensation?
A3: The primary side reactions during the aldol condensation include:
-
Polymerization: The α,β-unsaturated ketone starting material and the product can undergo polymerization under harsh basic or acidic conditions. Using a precursor to the α,β-unsaturated ketone, such as a β-chloroketone, can help minimize this by keeping its concentration low.[2]
-
Formation of undesired regioisomers: If there are other enolizable protons in the 1,5-diketone intermediate, alternative cyclizations can occur, leading to different ring sizes. However, the formation of five- and six-membered rings is generally favored due to their thermodynamic stability.[1]
-
Dehydration of the aldol addition product: The initial β-hydroxy ketone formed can readily dehydrate to form an α,β-unsaturated ketone. While this is often the desired final product in a Robinson annulation, controlling the extent of dehydration can be important.
Q4: What are the recommended purification techniques for the final product?
A4: The purification of this compound typically involves:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the product from starting materials, byproducts, and polymeric material. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent final purification step to obtain a highly pure product.
-
Chiral Chromatography: If an enantioselective synthesis is performed, chiral HPLC or SFC may be necessary to separate the enantiomers and determine the enantiomeric excess.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or no yield of the Michael adduct | 1. Inactive or insufficient nucleophile. | - Verify Nucleophile Generation: Ensure your organometallic reagent (e.g., Grignard, organolithium, or organocuprate) is properly prepared and titrated. Use fresh, high-purity starting materials. Organocuprates are often effective for sterically hindered substrates.[6] - Strictly Anhydrous Conditions: Moisture will quench the organometallic nucleophile. Flame-dry all glassware and use anhydrous solvents. |
| 2. Steric hindrance from the naphthyl group. | - Use a More Reactive Nucleophile: Consider using a higher-order cuprate or adding a Lewis acid like BF₃·OEt₂ to activate the enone.[6] - Increase Reaction Time/Temperature: Cautiously increase the reaction time or slowly warm the reaction mixture from a low temperature (e.g., -78 °C to -40 °C) to facilitate the addition. Monitor the reaction closely by TLC to avoid decomposition. | |
| 3. Polymerization of the cyclohexenone. | - Slow Addition: Add the cyclohexenone slowly to a solution of the nucleophile at low temperature to maintain a low concentration of the enone and minimize polymerization. | |
| Incomplete intramolecular aldol condensation | 1. Insufficiently strong base or acid catalyst. | - Choice of Base/Acid: For base-catalyzed cyclization, use a strong, non-nucleophilic base like LDA or potassium tert-butoxide. For acid-catalyzed cyclization, p-toluenesulfonic acid (p-TsOH) is commonly used. - Temperature: The cyclization may require heating (refluxing) to proceed to completion. |
| 2. Unfavorable equilibrium. | - Removal of Water: If the reaction is performed under conditions that favor dehydration of the aldol adduct, removing water using a Dean-Stark apparatus can drive the reaction to completion. | |
| Formation of multiple products (isomers) | 1. Lack of regioselectivity in enolate formation. | - Kinetic vs. Thermodynamic Control: For the aldol condensation, enolate formation can be directed. Using a bulky base like LDA at low temperatures favors the formation of the kinetic enolate, while a smaller base like NaH at higher temperatures favors the thermodynamic enolate. |
| 2. Lack of stereocontrol in the Michael addition. | - Chiral Catalysts/Auxiliaries: For enantioselective synthesis, employ a chiral catalyst (e.g., a proline-derived catalyst) or a chiral auxiliary on one of the reactants.[7] - Temperature Control: Lowering the reaction temperature can often improve diastereoselectivity. | |
| Difficulty in purifying the final product | 1. Presence of closely related byproducts. | - Optimize Chromatography: Experiment with different solvent systems for column chromatography. Sometimes, using a different stationary phase (e.g., alumina) can improve separation. - Derivative Formation: In some cases, converting the ketone to a derivative (e.g., a ketal) can facilitate purification, followed by deprotection. |
| 2. Oily or non-crystalline product. | - Recrystallization Screening: Try a wide range of solvents and solvent mixtures for recrystallization. Seeding with a small crystal of the pure product can induce crystallization. |
Experimental Protocols
Representative Protocol for Michael Addition (Organocuprate)
-
Preparation of the Organocuprate: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide in anhydrous THF at -78 °C. Add two equivalents of an organolithium reagent derived from 2-bromo-6-methoxynaphthalene dropwise. Stir the mixture until a homogenous solution of the lithium di(6-methoxynaphthalen-2-yl)cuprate is formed.
-
Michael Addition: To the freshly prepared organocuprate solution at -78 °C, add a solution of 5-methyl-2-cyclohexen-1-one in anhydrous THF dropwise.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Representative Protocol for Intramolecular Aldol Condensation
-
Cyclization: Dissolve the crude 1,5-diketone from the Michael addition step in a suitable solvent (e.g., methanol or toluene). Add a catalytic amount of a base (e.g., sodium methoxide) or an acid (e.g., p-TsOH).
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC. If dehydration is desired and an acid catalyst is used in toluene, a Dean-Stark apparatus can be used to remove water.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst if necessary. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Caption: A decision-making workflow for troubleshooting the synthesis of this compound.
Characterization Data
Upon successful synthesis and purification, the structure of this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy group (~3.9 ppm), aromatic protons of the naphthalene ring (7-8 ppm), aliphatic protons of the cyclohexanone ring (1.5-3.0 ppm), and the methyl group doublet (~1.0 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon (~210 ppm), aromatic carbons (105-160 ppm), methoxy carbon (~55 ppm), and aliphatic carbons. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product (C₁₈H₂₀O₂ = 268.34 g/mol ). |
| IR Spectroscopy | A strong absorption band for the ketone carbonyl group (~1715 cm⁻¹). |
References
-
Robinson Annulation. (2018). Master Organic Chemistry. [Link]
-
Robinson Annulation. Organic Chemistry Portal. [Link]
-
This compound. PubChem. [Link]
-
Wieland–Miescher ketone. Wikipedia. [Link]
-
Organocuprates (Gilman Reagents). Chem-Station. [Link]
-
Robinson Annulation Reaction Mechanism. (2018). YouTube. [Link]
-
How to Start a Total Synthesis from the Wieland-Miescher Ketone? (2020). PubMed. [Link]
-
Gilman Reagents (Organocuprates): What They're Used For. (2016). Master Organic Chemistry. [Link]
-
Robinson Annulation. Wikipedia. [Link]
-
Novel Approaches to the Synthesis of Wieland-Miescher Ketone Analogues. UCL Discovery. [Link]
-
23.12: The Robinson Annulation Reaction. (2024). Chemistry LibreTexts. [Link]
-
New reaction conditions for the synthesis of Wieland-Miescher ketone. (2007). UNI ScholarWorks. [Link]
-
Enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes catalyzed by binaphthyl-derived organocatalysts. (2014). PubMed Central. [Link]
-
Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. (2021). Organic & Biomolecular Chemistry. [Link]
-
Triarylmethanols bearing bulky aryl groups and the NOESY/EXSY experimental observation of two-ring-flip mechanism for helicity reversal of molecular propellers. (2013). PubMed Central. [Link]
-
Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons. Pearson+. [Link]
-
2-acetyl-6-methoxynaphthalene. (n.d.). Organic Syntheses. [Link]
-
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. (2019). MDPI. [Link]
-
15N NMR study of protonation position determination in 2-(6-methoxynaphthalen-2-yl)vinyl diazine chromophores. (2026). ResearchGate. [Link]
-
Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans with Antibacterial Activity. (2024). PubMed Central. [Link]
-
Wieland–Miescher ketone: a cornerstone in natural product synthesis. (2024). RSC Publishing. [Link]
-
Enantiomeric separation of flavanone on Chiralpak® IA column and determination of the chiral mechanism. (2024). PubMed. [Link]
-
Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry. [Link]
-
Organocuprates (Gilman Reagents): How They're Made. (2016). Master Organic Chemistry. [Link]
-
Methods of analysis and separation of chiral flavonoids. (2007). ResearchGate. [Link]
-
ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. (2024). Ukrainian Chemistry Journal. [Link]
-
15 N Nmr Study of Protonation Position Determination in 2-(6-Methoxynaphthalen-2-Yl)Vinyl Diazine Chromophores. (2026). ResearchGate. [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Robinson Annulation [organic-chemistry.org]
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- 4. Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
troubleshooting 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone synthesis side reactions
Welcome to our dedicated technical support guide for the synthesis of 3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexanone. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important intermediate, a key precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone.
This guide is structured as a series of frequently asked questions (FAQs) that address common challenges and side reactions encountered during the synthesis. We will delve into the mechanistic underpinnings of these issues and provide actionable, field-tested troubleshooting strategies to help you optimize your reaction outcomes.
I. Understanding the Core Synthesis: The Robinson Annulation Approach
The most common laboratory-scale synthesis of this compound involves a Robinson annulation. This powerful reaction sequence combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring.[1][2][3]
The primary reactants are:
-
Michael Donor: 5-Methylcyclohexane-1,3-dione
-
Michael Acceptor: 6-Methoxy-2-vinylnaphthalene (or a suitable precursor)
The overall reaction scheme is as follows:
Caption: General workflow of the Robinson annulation for the target synthesis.
II. Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is yielding a complex mixture of products with a low yield of the desired cyclohexanone. What are the likely side reactions?
This is a common issue in Robinson annulations, especially with reactive Michael acceptors like vinylnaphthalenes.[4] Several side reactions can occur concurrently.
A. Polymerization of 6-Methoxy-2-vinylnaphthalene:
-
Cause: Vinylarenes are susceptible to polymerization, particularly under basic conditions or at elevated temperatures.[4] This is a significant competing reaction that consumes the Michael acceptor, leading to a lower yield of the desired product.
-
Troubleshooting:
-
Control the concentration of the Michael acceptor: Instead of adding all the 6-methoxy-2-vinylnaphthalene at once, add it slowly to the reaction mixture. This keeps the instantaneous concentration low, minimizing polymerization.
-
Use a precursor: A common strategy is to use a more stable precursor that generates the vinylnaphthalene in situ. For example, a Mannich base that eliminates to form the vinyl ketone upon heating.[4]
-
Optimize the temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
B. Double Michael Addition:
-
Cause: The enolate of 5-methylcyclohexane-1,3-dione can potentially react with a second molecule of 6-methoxy-2-vinylnaphthalene, leading to a dialkylated byproduct.
-
Troubleshooting:
-
Stoichiometry control: Use a slight excess of the Michael donor (5-methylcyclohexane-1,3-dione) to ensure the vinylnaphthalene is consumed by the initial Michael addition.
-
Slow addition of the Michael acceptor: As with preventing polymerization, slow addition helps to ensure that the intermediate Michael adduct has time to form before a second addition can occur.
-
C. Self-Condensation of 5-Methylcyclohexane-1,3-dione:
-
Cause: Under basic conditions, dicarbonyl compounds can undergo self-condensation reactions.
-
Troubleshooting:
-
Choice of base: Use a base that is strong enough to deprotonate the dione to form the enolate for the Michael addition, but not so strong that it promotes rapid self-condensation. Common bases include sodium ethoxide or potassium hydroxide.
-
Temperature control: Lower temperatures will disfavor the self-condensation reaction.
-
Caption: Potential reaction pathways leading to low yield.
FAQ 2: The Michael addition seems to work, but the subsequent aldol condensation and dehydration are inefficient. How can I drive the cyclization to completion?
Inefficient cyclization can lead to the isolation of the 1,5-diketone intermediate.
-
Cause: The intramolecular aldol condensation is an equilibrium process.[2] The equilibrium may not favor the cyclized product under the initial reaction conditions. Dehydration to the enone is what typically drives the reaction to completion.
-
Troubleshooting:
-
Increase the temperature: After the Michael addition is complete (monitored by TLC or LC-MS), increasing the temperature of the reaction mixture can promote the aldol condensation and subsequent dehydration.
-
Change the base: A stronger base can be added in the second step to facilitate the intramolecular enolate formation required for the aldol reaction. However, be cautious as this can also promote side reactions.
-
Acid catalysis: In some cases, after the initial Michael addition under basic conditions, the reaction mixture can be neutralized and then treated with an acid catalyst (like p-toluenesulfonic acid) to promote the aldol condensation and dehydration.[4]
-
| Parameter | Michael Addition | Aldol Condensation/Dehydration |
| Temperature | Lower (e.g., room temp to 50 °C) | Higher (e.g., reflux) |
| Base | Milder base (e.g., NaOEt) | Can be the same or a stronger base |
| Catalyst Alt. | N/A | Acid catalyst (e.g., p-TsOH) after workup |
FAQ 3: I am observing the formation of a significant amount of the un-cyclized 1,5-diketone. How can I confirm its structure and promote cyclization?
-
Identification: The 1,5-diketone intermediate will have a distinct NMR and mass spectrum compared to the final product.
-
¹H NMR: Expect to see signals corresponding to the protons of the 5-methylcyclohexane-1,3-dione ring and the new aliphatic chain from the Michael addition. The characteristic enone proton signal of the final product will be absent.
-
Mass Spec: The molecular weight will be 18 amu (H₂O) higher than the final dehydrated product.
-
-
Promoting Cyclization (Post-Reaction):
-
Isolate the crude 1,5-diketone.
-
Dissolve it in a suitable solvent (e.g., toluene, ethanol).
-
Add a catalytic amount of a base (e.g., sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
FAQ 4: My yields are consistently low, and the reaction is difficult to control. Is there an alternative synthetic strategy I should consider?
Yes, when direct Robinson annulation proves challenging, the Stork enamine synthesis is an excellent and often more controllable alternative for α-alkylation of ketones.[5][6][7]
The Stork Enamine Approach:
This method involves three main steps:
-
Enamine Formation: React 5-methylcyclohexanone with a secondary amine (e.g., pyrrolidine or morpholine) to form the corresponding enamine. This step is a condensation reaction and requires removal of water.[7]
-
Alkylation: The enamine, which is a nucleophilic enolate equivalent, is then reacted with an electrophile. In this case, the electrophile would be a 2-(2-haloethyl)-6-methoxynaphthalene (e.g., 2-(2-bromoethyl)-6-methoxynaphthalene).
-
Hydrolysis: The resulting iminium salt is hydrolyzed with aqueous acid to yield the final alkylated ketone.[6]
Caption: Workflow for the Stork enamine synthesis alternative.
Advantages of the Stork Enamine Synthesis:
-
Milder Conditions: The alkylation step is typically carried out under neutral or mildly acidic conditions, which can prevent base-catalyzed side reactions.[7]
-
Improved Regioselectivity: For unsymmetrical ketones, enamine formation often favors the less substituted enamine, leading to alkylation at the less hindered α-carbon.
-
Avoidance of Polyalkylation: The iminium salt intermediate is generally less reactive than the starting enamine, which helps to prevent over-alkylation.
III. Experimental Protocols
Protocol 1: General Procedure for Robinson Annulation
-
To a solution of 5-methylcyclohexane-1,3-dione (1.1 eq) in a suitable solvent (e.g., ethanol, methanol) under an inert atmosphere (N₂ or Ar), add the base (e.g., sodium ethoxide, 1.0 eq) at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Slowly add a solution of 6-methoxy-2-vinylnaphthalene (1.0 eq) in the same solvent over a period of 1-2 hours.
-
Monitor the reaction by TLC or LC-MS. Once the Michael addition is complete, slowly heat the reaction mixture to reflux.
-
Maintain reflux until the cyclization and dehydration are complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Stork Enamine Synthesis - A Troubleshooting Alternative
Step A: Enamine Formation
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine 5-methylcyclohexanone (1.0 eq), a secondary amine (e.g., pyrrolidine, 1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the mixture and remove the toluene under reduced pressure. The crude enamine is often used directly in the next step.
Step B: Alkylation and Hydrolysis
-
Dissolve the crude enamine in a suitable solvent (e.g., acetonitrile, DMF).
-
Add 2-(2-bromoethyl)-6-methoxynaphthalene (1.0 eq) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS until the enamine is consumed.
-
Add an aqueous acid solution (e.g., 1M HCl) and stir vigorously for several hours to hydrolyze the iminium salt.
-
Perform an aqueous workup, extract the product, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
IV. References
-
Grande, F., Ragno, G., Occhiuzzi, M. A., Mazzotta, E., De Luca, M., Garofalo, A., ... & Ioele, G. (2020). Gel Formulation of Nabumetone and a Newly Synthesized Analog: Microemulsion as a Photoprotective Topical Delivery System. Pharmaceutics, 12(5), 439. [Link]
-
Grokipedia. Stork enamine alkylation. [Link]
-
Wikipedia. Stork enamine alkylation. [Link]
-
NROChemistry. Stork Enamine Synthesis. [Link]
-
Wikipedia. Robinson annulation. [Link]
-
Cambridge University Press. Stork Enamine Reaction. [Link]
-
Drug Synthesis Database. Nabumetone. [Link]
-
Master Organic Chemistry. The Robinson Annulation. [Link]
-
ResearchGate. The suggested mechanism for the Robinson annulation reaction. [Link]
-
Chemistry LibreTexts. The Robinson Annulation Reaction. [Link]
-
Google Patents. Process for the synthesis of nabumetone.
-
YouTube. Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. [Link]
-
Moodle@Units. A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. [Link]
-
Google Patents. Process for the synthesis of nabumetone.
-
Organic Chemistry Portal. Robinson Annulation. [Link]
-
Juniper Publishers. A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. [Link]
-
ResearchGate. Attempted Robinson annulation of 5 and 6. [Link]
-
YouTube. Robinson Annulation Reaction Mechanism. [Link]
-
Scribd. Chm557 Laboratory Report: Experiment 5 The Robinson Annulation Reaction. [Link]
-
Study.com. Show the reaction of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone (using methoxide in methanol) to do a Robinson annulation. Give all of the neutral intermediates (not a mechanism). [Link]
Sources
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 7. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
Introduction
Welcome to the technical support guide for 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone. This molecule, identified as a significant impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone (Nabumetone Impurity A), presents unique purification challenges due to its structural and chemical properties.[1][2] Its effective removal is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide is designed for researchers, process chemists, and quality control analysts. It provides a series of troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven laboratory experience. Our goal is to equip you with the knowledge to diagnose issues, optimize your purification strategy, and achieve your desired purity targets efficiently.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary impurities I should expect when synthesizing this compound or the parent drug, Nabumetone?
The impurity profile is highly dependent on the synthetic route. However, based on common pathways like Michael additions or Friedel-Crafts reactions followed by cyclization and reduction, you can anticipate several key impurities:
-
Unreacted Starting Materials: Primarily 6-methoxy-2-bromonaphthalene or a related activated naphthalene derivative, and 5-methylcyclohex-2-enone.
-
α,β-Unsaturated Precursor: The immediate precursor, 5-(6-Methoxynaphthalen-2-yl)-3-methylcyclohex-2-enone, is a common process-related impurity.[3] Its conjugated system gives it different chromatographic and spectroscopic properties, but its similar structure can make separation challenging.
-
Diastereomers: The target molecule has two chiral centers (at C3 and C5 of the cyclohexanone ring), meaning it can exist as two pairs of enantiomers (cis and trans diastereomers). Synthetic methods that are not stereoselective will produce a mixture. These isomers often have very similar physical properties, making them difficult to separate by standard techniques.
-
Regioisomers: If the synthesis involves a Friedel-Crafts type reaction on 2-methoxynaphthalene, acylation or alkylation can sometimes occur at the C1 position instead of the desired C6 position, leading to isomeric impurities that carry through the synthesis.[4]
FAQ 2: What are the key physicochemical properties I should consider for purification?
Understanding the physical properties of your target compound is the foundation of a successful purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₈H₂₀O₂ | Provides the basis for molecular weight and elemental composition.[5] |
| Molecular Weight | 268.35 g/mol | Affects diffusion rates and boiling point; useful for mass spectrometry.[6] |
| Appearance | White to off-white solid | The presence of color (yellow, brown) in the crude product indicates impurities, likely from starting materials or degradation. |
| Polarity | Moderately polar | The ketone and methoxy groups provide polarity, while the naphthalene and cyclohexyl rings are nonpolar. This balance is key for selecting chromatographic and recrystallization solvents. |
| Solubility | Generally soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and esters (ethyl acetate). Lower solubility in nonpolar alkanes (hexane) and polar protic solvents (methanol, water). | This profile is ideal for normal-phase chromatography (eluting with hexane/ethyl acetate) and for recrystallization using a solvent/anti-solvent system (e.g., DCM/hexane). |
Data sourced from PubChem and commercial suppliers.[1][5]
FAQ 3: Which analytical technique is best for monitoring the purification process?
Thin-Layer Chromatography (TLC) is the most effective tool for real-time monitoring. For this specific compound, a recommended starting system is 7:3 Hexane:Ethyl Acetate on silica gel plates (visualized under UV light at 254 nm).
-
Why this system? The hexane acts as the nonpolar mobile phase, while the ethyl acetate provides polarity to move the compounds up the plate. This ratio typically provides good separation between the nonpolar naphthalene starting materials, the moderately polar target compound, and more polar baseline impurities. The naphthalene ring is an excellent chromophore, making UV visualization highly sensitive.
Part 2: Troubleshooting Purification by Column Chromatography
Column chromatography is the primary method for purifying this compound on a lab scale. Below are common issues and their solutions.
Issue 1: Poor separation between my target compound and a close-running impurity.
This is often observed when trying to separate the desired ketone from its α,β-unsaturated precursor, 5-(6-methoxynaphthalen-2-yl)-3-methylcyclohex-2-enone.[3]
Diagnostic Workflow:
Caption: Troubleshooting workflow for poor chromatographic separation.
Protocol: Optimized Flash Column Chromatography
This protocol is designed to maximize the separation of this compound from common impurities.
-
Preparation of the Column:
-
Choose a column size appropriate for your sample amount (a good rule of thumb is a 40-100:1 ratio of silica gel weight to crude product weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack the column carefully to avoid air bubbles and cracks, which would degrade performance. Equilibrate the packed column with 2-3 column volumes of the mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (~1-2 times the crude product weight) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to create a dry, free-flowing powder. This is known as "dry loading."
-
Causality: Dry loading is superior to liquid injection for compounds with moderate solubility. It prevents the strong solvent from disrupting the top of the column, leading to much sharper bands and better separation from the very beginning of the elution.[7]
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc). This will wash out nonpolar impurities.
-
Gradually increase the polarity (gradient elution) to 8:2, then 7:3 Hexane:EtOAc. The target compound should elute in this range.
-
Collect fractions and monitor them by TLC. Combine fractions with pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator. Be cautious not to overheat the sample, which could cause degradation.
-
Part 3: Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for achieving high final purity (>99.5%), especially for removing trace amounts of structurally similar impurities that are difficult to remove by chromatography.
Issue 2: My compound "oils out" instead of forming crystals.
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often traps impurities and defeats the purpose of recrystallization.
Common Causes & Solutions:
-
The solution is too supersaturated / Cooling is too rapid.
-
Explanation: Crystal nucleation and growth are kinetically controlled processes. If the solution becomes supersaturated too quickly, molecules don't have time to orient themselves into an ordered crystal lattice and instead crash out as an amorphous oil.
-
Solution: After dissolving the compound in hot solvent, allow it to cool slowly to room temperature before moving it to an ice bath or refrigerator. Ensure the flask is insulated (e.g., with glass wool) to slow the cooling rate.
-
-
The wrong solvent is being used.
-
Explanation: The ideal recrystallization solvent dissolves the compound when hot but not when cold. If the compound's melting point is lower than the boiling point of the solvent, it may melt in the solution and separate as an oil.
-
Solution: Choose a solvent with a boiling point lower than the compound's melting point. If the melting point is unknown, start with lower-boiling solvents. A solvent/anti-solvent system is often highly effective. For this compound, dissolving in a minimal amount of hot ethyl acetate or dichloromethane and then slowly adding hexane (an anti-solvent) until turbidity appears is an excellent strategy.
-
-
Presence of impurities.
-
Explanation: Oily impurities can coat the nascent crystal nuclei, preventing further growth and promoting the formation of an oil.
-
Solution: Ensure the material being recrystallized is already reasonably pure (>90%). If the crude material is very oily, it may require a preliminary purification step (e.g., rapid filtration through a silica plug) before attempting recrystallization.
-
Protocol: Optimized Recrystallization using a Solvent/Anti-Solvent System
-
Solvent Selection: Place a small amount of your purified (post-chromatography) solid into several test tubes. Test solvent pairs like Dichloromethane/Hexane, Ethyl Acetate/Hexane, and Toluene/Heptane. The goal is to find a pair where the compound dissolves readily in the "solvent" and is insoluble in the "anti-solvent."
-
Dissolution: Gently heat and stir the compound in a minimal volume of the chosen primary solvent (e.g., Dichloromethane) until it is fully dissolved. Do not add excessive solvent; the solution should be concentrated.
-
Induce Crystallization: While the solution is still warm, add the anti-solvent (e.g., Hexane) dropwise with stirring until the solution remains faintly cloudy (turbid). This indicates you have reached the point of saturation.
-
Crystal Growth: Add one or two drops of the primary solvent to redissolve the turbidity, then cover the flask and allow it to cool slowly and undisturbed to room temperature. Subsequently, place it in a refrigerator (2-8°C) for several hours to maximize crystal formation.[2]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent. Dry the crystals under high vacuum to remove all residual solvent.
Workflow for Recrystallization:
Sources
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- 3. 5-(6-Methoxynaphthalen-2-yl)-3-methylcyclohex-2-enone, (5RS)- | C18H18O2 | CID 72941804 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
Welcome to the technical support center for the synthesis of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction conditions. As an important synthetic intermediate and a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, robust and reproducible synthesis of this molecule is critical.[1][2][3][4]
Introduction to Synthetic Strategies
The formation of this compound typically involves the creation of a carbon-carbon bond between a naphthalene-containing moiety and a cyclohexanone ring. The two most prevalent and logical synthetic routes are the Robinson Annulation and the Michael Addition .
-
Robinson Annulation: This powerful ring-forming reaction involves a Michael addition followed by an intramolecular aldol condensation.[5][6] In this context, it would likely involve the reaction of a naphthyl-substituted ketone with an α,β-unsaturated ketone.
-
Michael Addition (Conjugate Addition): This reaction describes the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[7] For this synthesis, a naphthyl-containing nucleophile would be added to a 5-methylcyclohex-2-enone acceptor.
This guide will address common issues encountered in both pathways, providing explanations grounded in reaction mechanisms and offering practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the likely starting materials for the synthesis of this compound via Robinson Annulation?
A1: The most probable precursors for a Robinson annulation approach would be 2-acetyl-6-methoxynaphthalene as the Michael donor and methyl vinyl ketone (MVK) or a suitable equivalent as the Michael acceptor. The initial Michael addition would form a 1,5-diketone, which then undergoes an intramolecular aldol condensation to yield the desired cyclohexenone ring.[5][6]
Q2: What is a common alternative to methyl vinyl ketone (MVK) in Robinson annulations to avoid polymerization?
A2: MVK is prone to polymerization under basic conditions, which can significantly lower the yield.[8] A common and effective alternative is to use a Mannich base , such as β-diethylaminopropiophenone hydrochloride, which generates MVK in situ under the reaction conditions. Another strategy is to use β-chloroketones which can also act as MVK precursors.[9]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method. You should have spots corresponding to your starting materials (e.g., 2-acetyl-6-methoxynaphthalene and the MVK equivalent) and the product. Staining with an appropriate agent, such as potassium permanganate or ceric ammonium molybdate, can help visualize the spots if they are not UV-active. For more quantitative analysis, you can take aliquots from the reaction mixture and analyze them by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Q4: What are the typical purification methods for this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective. Given that the product may be a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be an excellent method for obtaining highly pure material. For industrial applications, purification might involve distillation or crystallization.[10][11]
Troubleshooting Guide
Problem 1: Low or No Product Formation
Q: I am not observing any significant formation of the desired product. What are the likely causes?
A: This is a common issue that can often be traced back to a few key factors. Let's break down the possibilities based on the reaction type.
For Robinson Annulation & Michael Addition:
-
Ineffective Enolate Formation: The reaction is contingent on the formation of an enolate from the ketone (e.g., 2-acetyl-6-methoxynaphthalene). The chosen base may not be strong enough to deprotonate the α-carbon effectively.
-
Solution: Consider using a stronger base. If you are using a relatively weak base like NaOH or KOH, switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF can be more effective. The choice of base and solvent is critical and they are often interdependent.[12][13]
-
-
Poor Quality Starting Materials: Impurities in your starting materials can quench the base or interfere with the reaction.
-
Solution: Ensure your starting materials are pure and dry. 2-acetyl-6-methoxynaphthalene can be synthesized via Friedel-Crafts acylation of 2-methoxynaphthalene.[14] Ensure it is free of any acidic impurities. The MVK or its precursor should be freshly prepared or distilled.
-
-
Suboptimal Reaction Temperature: The Michael addition is often exothermic, and the subsequent aldol condensation may require heating.
-
Solution: For the initial Michael addition, it is often beneficial to start at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature. For the aldol condensation and subsequent dehydration in a Robinson annulation, heating may be necessary. Experiment with a range of temperatures to find the optimal conditions for your specific substrate.
-
Visualizing the Troubleshooting Logic for Low Product Formation
Caption: Troubleshooting workflow for low or no product formation.
Problem 2: Formation of Multiple Products and Side Reactions
Q: My reaction mixture is complex, showing multiple spots on TLC. What are the likely side products and how can I minimize them?
A: The formation of multiple products is a common challenge, especially in Robinson annulations. Here are some likely culprits and their solutions:
-
Polymerization of Michael Acceptor: As mentioned, MVK is prone to polymerization in the presence of a base.
-
Solution: Use an MVK precursor like a Mannich base or a β-chloroketone.[9] This generates MVK slowly in situ, keeping its concentration low and minimizing polymerization.
-
-
Double Michael Addition: The product of the initial Michael addition is a 1,5-diketone, which can sometimes be deprotonated again and react with a second molecule of the Michael acceptor.
-
Solution: This can sometimes be mitigated by carefully controlling the stoichiometry of the reactants. Using a slight excess of the Michael donor (the naphthyl ketone) can help. Alternatively, using a milder base or lower temperatures may favor the initial addition without promoting further reactions.
-
-
Self-Condensation of the Ketone: The starting ketone can undergo self-aldol condensation, especially if it is sterically unhindered.
-
Solution: This is less likely with a bulky ketone like 2-acetyl-6-methoxynaphthalene. However, if this is suspected, adding the ketone slowly to a mixture of the base and the Michael acceptor can help ensure it reacts in the desired manner.
-
-
Formation of Diastereomers: The product, this compound, has two stereocenters, meaning it can exist as different diastereomers.
-
Solution: Controlling diastereoselectivity can be challenging and often depends on the specific reaction conditions. The use of chiral catalysts or auxiliaries can induce stereoselectivity. For this specific molecule, it is often synthesized as a mixture of diastereomers, which may be separable by careful chromatography.[15][16]
-
Visualizing the Reaction Pathways and Side Products
Caption: Potential reaction pathways in the Robinson annulation synthesis.
Problem 3: Difficulty with Product Isolation and Purification
Q: I am having trouble isolating a pure product from my reaction mixture. What can I do?
A: Isolation and purification can be challenging due to the presence of side products and unreacted starting materials.
-
Oily Product: The crude product may be an oil, making it difficult to handle.
-
Solution: Try to induce crystallization by adding a small amount of a non-polar solvent (like hexanes) and scratching the inside of the flask with a glass rod. If it remains an oil, column chromatography is the best approach.
-
-
Co-eluting Impurities: Some side products may have similar polarities to your desired product, making chromatographic separation difficult.
-
Solution: Experiment with different solvent systems for column chromatography. A shallow gradient can improve separation. Sometimes, switching to a different stationary phase (e.g., alumina) can be effective. If impurities persist, consider converting the product to a crystalline derivative (e.g., an oxime or a semicarbazone), purifying it by recrystallization, and then hydrolyzing it back to the pure ketone.
-
-
Residual Base: Traces of the base used in the reaction can interfere with purification and subsequent steps.
-
Solution: Ensure a thorough aqueous workup. Washing the organic layer with a dilute acid (e.g., 1M HCl) will neutralize any remaining base. This should be followed by washes with water and brine to remove any salts.
-
Experimental Protocols
General Protocol for Robinson Annulation
This is a general procedure and may require optimization for your specific setup.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-acetyl-6-methoxynaphthalene (1 equivalent).
-
Solvent and Base: Add an appropriate anhydrous solvent (e.g., ethanol, THF, or toluene). Add the chosen base (e.g., sodium ethoxide, 1.1 equivalents) and stir the mixture at room temperature for 30 minutes to form the enolate.
-
Addition of Michael Acceptor: Slowly add methyl vinyl ketone (1.1 equivalents) or a suitable precursor to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, then heat to reflux for 4-8 hours to promote the aldol condensation and dehydration. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Ethoxide, Potassium tert-butoxide, LDA | Choice depends on the desired reactivity and solvent. Stronger bases may be needed for less acidic ketones. |
| Solvent | Ethanol, THF, Toluene | Protic solvents like ethanol can participate in proton transfer, while aprotic solvents like THF are suitable for stronger bases like LDA. |
| Temperature | 0 °C to reflux | Michael additions are often initiated at lower temperatures, while aldol condensations may require heat. |
| Michael Acceptor | Methyl Vinyl Ketone (or precursor) | Using a precursor can minimize polymerization. |
Conclusion
The synthesis of this compound is a classic example of applying fundamental organic reactions to construct a complex molecule. By understanding the underlying mechanisms of the Robinson annulation and Michael addition, and by systematically troubleshooting common issues such as low yield, side product formation, and purification challenges, researchers can optimize their synthetic protocols to achieve high yields of the desired product. This guide provides a framework for addressing these challenges, but it is important to remember that each reaction may require empirical optimization to achieve the best results.
References
-
Total Synthesis. (n.d.). Robinson Annulation Mechanism & Examples. Retrieved January 15, 2026, from [Link]
-
Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved January 15, 2026, from [Link]
-
SynZeal. (n.d.). Nabumetone EP Impurity A | 343272-52-6. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved January 15, 2026, from [Link]
-
Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). Robinson annulation. Retrieved January 15, 2026, from [Link]
-
RSC Publishing. (2017, January 17). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Retrieved January 15, 2026, from [Link]
-
Veeprho. (n.d.). Nabumetone Impurities and Related Compound. Retrieved January 15, 2026, from [Link]
-
Protheragen. (n.d.). Nabumetone EP Impurity A. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 15, 2026, from [Link]
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Synchemia. (n.d.). Nabumetone EP Impurity A | CAS NO. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2025, August 6). Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis?. Retrieved January 15, 2026, from [Link]
-
Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved January 15, 2026, from [Link]
-
YouTube. (2018, May 11). Robinson Annulation Reaction Mechanism. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2025, August 9). Analysis of Nabumetone in Bulk and Tablet Formulation by a New and Validated Reverse Phase High Performance Liquid Chromatography. Retrieved January 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene. Retrieved January 15, 2026, from [Link]
-
RSC Publishing. (2017, December 13). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Retrieved January 15, 2026, from [Link]
-
PMC. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved January 15, 2026, from [Link]
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Pharmaceutical Sciences. (n.d.). impurity profiling and drug characterization: backdrop and approach. Retrieved January 15, 2026, from [Link]
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IntechOpen. (n.d.). Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients. Retrieved January 15, 2026, from [Link]
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PMC. (n.d.). Optimization of the β-Elimination/Michael Addition Chemistry on Reversed-Phase Supports for Mass Spectrometry Analysis of O-Linked Protein Modifications. Retrieved January 15, 2026, from [Link]
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European Pharmaceutical Review. (2017, June 29). Separation and purification applications for mutagenic impurities. Retrieved January 15, 2026, from [Link]
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ResearchGate. (2025, August 6). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. Retrieved January 15, 2026, from [Link]
-
MDPI. (n.d.). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Retrieved January 15, 2026, from [Link]
-
PubMed Central. (2023, February 13). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). HPLC Assay of Nabumetone in Commercial Tablets. Retrieved January 15, 2026, from [Link]
-
YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone. Retrieved January 15, 2026, from [Link]
-
PubMed. (n.d.). Diastereoselective synthesis of 3,4-dimethoxy-7-morphinanone: a potential route to morphine. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2025, August 7). Synthesis of the 3-Cycloketols of a Number of 3-(O-Aryl)-2,4-diacetyl (dialkoxycarbonyl)-5-hydroxy-5-methylcyclohexanones. Retrieved January 15, 2026, from [Link]
-
Buchler GmbH. (n.d.). Michael Addition catalyzed by Quinine Derivative. Retrieved January 15, 2026, from [Link]
-
Sci-Hub. (n.d.). Stereoselective synthesis of cyclohexa-2,4-dien-1-ones and cyclohex-2-en-1-ones from phenols. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Retrieved January 15, 2026, from [Link]
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stability issues of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone in solution
Technical Support Center: 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
Prepared by the Office of the Senior Application Scientist
This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with this compound (CAS: 343272-52-6), a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone.[1][2] Given its relevance in pharmaceutical quality control and research, understanding its stability profile in solution is critical for accurate quantification and experimental reproducibility.
This document is structured to provide immediate, actionable insights through a series of frequently asked questions and in-depth troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the basic chemical properties of this compound?
A1: this compound is a complex organic molecule featuring a cyclohexanone core substituted with a methoxy-naphthalene group. Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 343272-52-6 | [1][2] |
| Molecular Formula | C₁₈H₂₀O₂ | [1] |
| Molecular Weight | 268.35 g/mol | [2] |
| Appearance | Typically a white to off-white solid | General |
| IUPAC Name | 3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexan-1-one | [1] |
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this molecule is primarily influenced by its two key functional regions: the cyclohexanone ring and the methoxy-naphthalene moiety .
-
Oxidation: The cyclohexanone ring is susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or peroxides. This can lead to ring-opening and the formation of dicarboxylic acids.[3][4]
-
Photodegradation: The naphthalene chromophore absorbs UV light, which can lead to photochemical reactions. Naphthalene derivatives, while often more photostable than other aromatic systems, are not immune to degradation upon prolonged exposure to high-energy light.[5][6][7]
-
Solvent and pH: The choice of solvent and the pH of the medium can significantly impact stability. Protic solvents may facilitate proton exchange and keto-enol tautomerism, while strongly acidic or basic conditions can catalyze hydrolysis or condensation reactions.[8][9]
-
Temperature: As with most chemical compounds, elevated temperatures will accelerate the rate of all potential degradation pathways.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure maximum stability and longevity of your experimental solutions, we recommend the following storage protocols.
| Condition | Solid Form | In Solution (Stock) | In Solution (Working) |
| Temperature | 2-8°C | -20°C (preferred) or 2-8°C (short-term) | On ice (during use), 2-8°C (overnight) |
| Atmosphere | Ambient | Inert gas (Argon or Nitrogen) overlay | Tightly sealed vial |
| Light | Protected from light | Amber glass vials or foil-wrapped tubes | Amber glass vials |
| Solvent | N/A | Degassed, HPLC-grade Aprotic (e.g., Acetonitrile, THF) | Use solvent system relevant to the assay |
Rationale: Storing under an inert atmosphere minimizes oxidative degradation.[3] Using amber vials prevents photodegradation initiated by UV absorption by the naphthalene ring.[5] Aprotic solvents are generally preferred for long-term storage as they limit pathways involving proton transfer.
Part 2: Troubleshooting Guide
This section provides in-depth, cause-and-effect analyses for specific experimental issues you may encounter.
Scenario 1: You observe a gradual decrease in the parent compound peak area during HPLC analysis over a few days.
Problem: The concentration of this compound in your solution appears to be decreasing, leading to poor reproducibility.
Potential Causes & Scientific Explanation:
This is a classic sign of chemical degradation. The primary suspects are slow oxidation or solvent-mediated decomposition. The cyclohexanone moiety is known to be susceptible to oxidation, a process that can be initiated by dissolved oxygen in the solvent and accelerated by trace metal contaminants or light.[10][11] The process involves radical intermediates and can lead to a variety of oxidized byproducts.[12]
Workflow for Troubleshooting Compound Instability
Caption: A logical workflow for diagnosing and resolving compound stability issues.
Detailed Troubleshooting Protocol:
-
Establish a Baseline:
-
Prepare a fresh solution of the compound in your chosen solvent (e.g., acetonitrile).
-
Immediately analyze this solution via a stability-indicating HPLC method (e.g., a gradient method capable of separating potential impurities). This is your T=0 reference.
-
Acquire UV and Mass Spectrometry (MS) data if available. MS is invaluable for identifying the mass of degradation products.[13]
-
-
Conduct a Controlled Degradation Study:
-
Aliquot the fresh solution into three sets of vials:
-
Set A (Control): Amber vial, headspace flushed with argon, stored at -20°C.
-
Set B (Light Exposure): Clear vial, stored on the benchtop under ambient light and temperature.
-
Set C (Oxygen Exposure): Clear vial, loosely capped to allow air exchange, stored on the benchtop.
-
-
Analyze aliquots from each set at regular intervals (e.g., 24, 48, 72 hours).
-
-
Analyze the Data:
-
Compare Set B and C to Set A: If degradation is significantly faster in Set B, photodegradation is a key factor. If it is faster in Set C, oxidation is the likely culprit.
-
Examine Chromatograms for New Peaks: Note the retention times and, if possible, the mass-to-charge ratios (m/z) of any new peaks that appear as the parent peak decreases. This provides clues to the degradation products.
-
Preventative Measures:
-
Solvent Preparation: Always use high-purity, HPLC-grade solvents. Degas solvents by sparging with helium or argon before use to remove dissolved oxygen.
-
Inert Atmosphere: For stock solutions intended for storage longer than a day, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Fresh is Best: Whenever possible, prepare solutions fresh daily for critical quantitative experiments.
Scenario 2: Your solution develops a yellow tint, and you observe new, broad peaks in your chromatogram.
Problem: The physical appearance of the solution has changed, and the analytical data shows evidence of new, likely polymeric or complex, byproducts.
Potential Causes & Scientific Explanation:
A color change often indicates the formation of new chromophores. This can arise from two main pathways:
-
Naphthalene Ring Degradation: While the naphthalene core is robust, severe photo-oxidative stress can lead to ring-opening or the formation of highly conjugated, colored species.[14]
-
Cyclohexanone Condensation/Oxidation: In the presence of acid or base, or upon radical initiation, the cyclohexanone ring can undergo self-condensation reactions.[12] More commonly, oxidation can lead to ring-opening, forming species like adipic acid derivatives, which may further react or degrade.[4][15]
Potential Degradation Pathways
Caption: Simplified potential degradation routes for the title compound.
Detailed Analytical Protocol for Identification:
-
Characterize the Impurities via LC-MS/MS:
-
Inject the discolored solution into an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Objective 1: Obtain Accurate Mass. Determine the exact mass of the new peaks. This allows you to propose molecular formulas for the degradation products.
-
Objective 2: Perform Fragmentation Analysis (MS/MS). Isolate the parent ion of a degradation product and fragment it. The resulting fragmentation pattern provides structural clues. For example, loss of a methoxy group (-31 Da) or fragments corresponding to the naphthalene core can help pinpoint the site of modification.
-
-
Employ Forced Degradation Studies:
-
To confirm the identity of the degradation products, intentionally stress the compound under controlled conditions. This helps to generate a higher concentration of the impurities for easier analysis.
-
Acid/Base Hydrolysis: Incubate the compound in solutions of 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 60°C).
-
Oxidative Stress: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂)
-
Photolytic Stress: Expose a solution in a quartz cuvette to a high-intensity UV lamp.
-
Analyze the samples from each condition by LC-MS and compare the degradation products to those observed in your unstable solution. This comparative analysis is a cornerstone of validation in pharmaceutical analysis.[16]
-
Preventative Measures:
-
pH Control: If working in aqueous media, use a well-characterized buffer system within a stable pH range (typically pH 4-8) to avoid acid- or base-catalyzed degradation.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a trace amount of a chelating agent like EDTA to the buffer or solvent system.
-
Light Protection: Work in a dimly lit area or use low UV-emitting light sources. Always store solutions in amber vials, even for short periods on the lab bench.
By systematically applying these troubleshooting principles and analytical protocols, researchers can ensure the integrity of their experimental data and gain a deeper understanding of the chemical behavior of this compound.
References
-
Kubisa, E., & Jędrzejczyk, M. (2022). Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis. Molecules, 28(1), 245. [Link]
-
Pearson Education, Inc. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of cyclohexanone ethylene acetal. Pearson. [Link]
-
Karmee, S. K., & Ghorpade, V. (2018). Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol-Gel-Encapsulated Unspecific Peroxygenase from Agrocybe aegerita. ChemCatChem, 10(21), 4881-4886. [Link]
-
Kharbouch, B., et al. (2022). Oxidation of cyclohexanone and/or cyclohexanol catalyzed by Dawson-type polyoxometalates using hydrogen peroxide. Journal of Chemical Sciences, 134(1), 21. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Anwar, J., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1273–1303. [Link]
-
ResearchGate. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Request PDF. [Link]
- Google Patents. (n.d.). CN1305829C - Selective oxidation process of cyclohexane to prepare cyclohexanone.
-
ACS Publications. (2021). Selective Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone by Surface Peroxo Species on Cu-Mesoporous TiO2. Inorganic Chemistry. [Link]
-
Semantic Scholar. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. [Link]
-
Semantic Scholar. (1980). The mechanism of the formation and hydrolysis of cyclohexanone oxime in aqueous solutions. [Link]
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Singh, R., & Naved, T. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Advanced Research and Reviews, 18(02), 1035–1042. [Link]
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Wikipedia. (n.d.). Cyclohexanone. [Link]
-
PubMed. (2020). A Metabolic Pathway for the Prodrug Nabumetone to the Pharmacologically Active Metabolite, 6-methoxy-2-naphthylacetic Acid (6-MNA) by Non-Cytochrome P450 Enzymes. [Link]
-
ResearchGate. (2020). Cyclohexanone in the production of caprolactam. Problems and solutions. [Link]
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Yusa, V., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 891, 15-31. [Link]
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MDPI. (2018). Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. Catalysts, 8(9), 373. [Link]
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Technical Support Center: Synthesis of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
Welcome to the technical support center for the synthesis of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this versatile chemical intermediate. Our approach is grounded in mechanistic principles to provide robust troubleshooting strategies.
Introduction to the Synthesis
The most common and logical synthetic route to this compound is the Robinson annulation. This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form the cyclohexanone ring.[1][2][3] The key starting materials for this synthesis are 2-acetyl-6-methoxynaphthalene and a suitable Michael acceptor, such as methyl vinyl ketone or a precursor like 4-(diethylamino)-2-butanone.
The bulky and electron-rich 6-methoxynaphthalen-2-yl moiety introduces specific steric and electronic challenges that can affect reaction rates, yields, and stereoselectivity. This guide will focus on troubleshooting these specific issues.
Visualizing the Core Synthesis: Robinson Annulation
Below is a generalized workflow for the Robinson annulation synthesis of the target molecule.
Caption: Generalized Robinson Annulation Workflow.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during the synthesis.
Question: My Michael addition is sluggish or fails to proceed. What are the likely causes and solutions?
Answer:
A slow or failed Michael addition is a common pitfall, often related to the stability of the enolate and steric hindrance.
-
Cause 1: Incomplete Enolate Formation. The acidity of the α-protons on 2-acetyl-6-methoxynaphthalene is crucial. If the base is not strong enough or if there are acidic impurities (like water), enolate formation will be incomplete.
-
Solution: Ensure your solvent is anhydrous and your glassware is flame-dried. Use a sufficiently strong base. While alkoxides like sodium ethoxide are common, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be more effective, though they may require cryogenic temperatures.
-
-
Cause 2: Steric Hindrance. The bulky 6-methoxynaphthalen-2-yl group can sterically hinder the approach of the enolate to the Michael acceptor.[4]
-
Solution 1: Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. However, be cautious as this can also promote side reactions.
-
Solution 2: Use a less sterically demanding Michael acceptor. For example, instead of methyl vinyl ketone, which can polymerize, a Mannich base like 4-(diethylamino)-2-butanone can be used, which generates the α,β-unsaturated ketone in situ.
-
-
Cause 3: Reversibility of the Michael Addition. The Michael addition can be a reversible reaction. If the subsequent aldol condensation is slow, the 1,5-diketone intermediate may revert to the starting materials.
-
Solution: Once the Michael addition is complete (as monitored by TLC), proceed directly to the aldol condensation step, sometimes by simply increasing the temperature of the same reaction mixture. This is a common strategy in one-pot Robinson annulations.[5]
-
Question: I'm observing multiple spots on my TLC plate after the reaction, and my yield of the desired product is low. What are the likely side products?
Answer:
The formation of multiple byproducts is a frequent issue. Here are the most probable culprits:
-
Side Product 1: Self-Condensation of 2-Acetyl-6-methoxynaphthalene. Under basic conditions, the enolate of your starting ketone can react with another molecule of the ketone in an aldol condensation. This is more likely if the Michael acceptor is added too slowly or if it is not reactive enough.
-
Troubleshooting: Add the ketone slowly to a mixture of the base and the Michael acceptor to ensure the enolate preferentially reacts with the acceptor.
-
-
Side Product 2: Polymerization of the Michael Acceptor. Methyl vinyl ketone is notoriously prone to polymerization under both basic and acidic conditions.[2]
-
Troubleshooting: Use freshly distilled methyl vinyl ketone. As mentioned previously, consider using a precursor that generates the Michael acceptor in situ.
-
-
Side Product 3: Competing Aldol Cyclization. The 1,5-diketone intermediate has two enolizable positions for the intramolecular aldol condensation. While cyclization to form the desired six-membered ring is generally favored, alternative cyclizations can occur, leading to isomeric products.[1][6]
-
Troubleshooting: The regioselectivity of the aldol cyclization is often thermodynamically controlled. Ensuring sufficient reaction time and temperature for equilibration can favor the more stable six-membered ring product.
-
Caption: Competing reaction pathways for the naphthyl enolate.
Question: My final product is a mixture of diastereomers. How can I separate them?
Answer:
The target molecule, this compound, has two stereocenters, at C3 and C5. Therefore, the synthesis will typically produce a mixture of diastereomers (cis and trans isomers).
-
Diastereomers have different physical properties. This is the key to their separation.[7]
-
Solution 1: Column Chromatography. This is the most common method for separating diastereomers. Given the polarity difference that often exists between cis and trans isomers, silica gel chromatography with a carefully optimized eluent system (e.g., a hexane/ethyl acetate gradient) is usually effective. Reversed-phase chromatography (C18) can also be an option if separation on silica is difficult.[7]
-
Solution 2: Recrystallization. If the product is a solid and one diastereomer is significantly less soluble than the other in a particular solvent system, fractional recrystallization can be an efficient and scalable purification method.
-
-
Characterization:
-
NMR Spectroscopy: The two diastereomers will have distinct signals in both ¹H and ¹³C NMR spectra. Protons and carbons in different chemical environments will have different chemical shifts and coupling constants.
-
TLC/HPLC: Diastereomers should appear as separate spots on a TLC plate or separate peaks in an HPLC chromatogram, which is essential for monitoring the success of the separation.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic characteristics of this compound?
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic Protons (Ar-H): ~7.0-8.0 ppm (multiplets). Methoxy Protons (-OCH₃): ~3.9 ppm (singlet). Cyclohexanone Protons: 1.5-3.0 ppm (complex multiplets). Methyl Protons (-CH₃): ~1.0 ppm (doublet). |
| ¹³C NMR | Carbonyl Carbon (C=O): ~210 ppm. Aromatic Carbons: 105-160 ppm. Methoxy Carbon (-OCH₃): ~55 ppm. Aliphatic Carbons: 20-50 ppm. |
| IR Spectroscopy | Carbonyl Stretch (C=O): Strong absorption around 1715 cm⁻¹. Aromatic C=C Stretch: 1600-1630 cm⁻¹. C-O Stretch (Methoxy): ~1250 cm⁻¹. |
Q2: Can I perform this reaction enantioselectively?
Yes, it is possible to induce enantioselectivity in Robinson annulations using organocatalysis. The use of chiral amines, such as L-proline, has been successfully employed in the synthesis of Wieland-Miescher ketone, a structural analog, to produce an enantiomerically enriched product.[2] This approach could likely be adapted for the synthesis of your target molecule.
Q3: Is it better to run the Robinson annulation as a one-pot reaction or a two-step process?
There are trade-offs to both approaches.
-
One-Pot Reaction: This is more efficient in terms of time and resources. However, finding conditions that are optimal for both the Michael addition and the aldol condensation can be challenging, potentially leading to lower yields and more side products.
-
Two-Step Process: Isolating the 1,5-diketone intermediate after the Michael addition allows for purification and optimization of the subsequent aldol condensation step independently. This often leads to higher overall yields and a cleaner final product, though it is more labor-intensive.[5] For a new or problematic synthesis, the two-step approach is often recommended for initial optimization.
Q4: What is the role of the methoxy group on the naphthalene ring?
The methoxy group is an electron-donating group. This increases the electron density of the naphthalene ring system, which can influence the reactivity of the acetyl group's enolate. While its electronic effect on the α-carbon's nucleophilicity is modest, it can be a useful handle for spectroscopic characterization (a sharp singlet in the ¹H NMR).
References
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Michael Reaction of 3-Aryl-2,4-Dicarboethoxy-5-Hydroxy-5-Methylcyclohexanones. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. (2022). MDPI. Retrieved January 15, 2026, from [Link]
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The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. Retrieved January 15, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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The Robinson Annulation. (2018). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
Robinson annulation. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Enantiocontrolled Preparation of -Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohex. (2022). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Robinson Annulation Reaction Mechanism. (2018). YouTube. Retrieved January 15, 2026, from [Link]
-
Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
The Robinson Annulation Reaction. (2024). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
The Robinson Annulation Reaction. (2025). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
2-acetyl-6-methoxynaphthalene. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]
-
Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
examples of Michael additions. (2019). YouTube. Retrieved January 15, 2026, from [Link]
-
Synthesis of Arylmethylene-bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) Derivatives and Their Effect on Tyrosinase Activity. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. (2022). MDPI. Retrieved January 15, 2026, from [Link]
-
Fiesselmann-type synthesis of... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
The Role of β-Bulky Substituents in Aldol Reactions of Boron Enolates of Methylketones with Aldehydes: Experimental and Theoretical Studies by DFT Analysis. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Michael Reactions. (2021). YouTube. Retrieved January 15, 2026, from [Link]
-
Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime. (2012). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Cyclohexanone. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]
-
Direct Enantioselective Michael Addition of Aldehydes to Vinyl Ketones Catalyzed by Chiral Amines. (n.d.). Sci-Hub. Retrieved January 15, 2026, from [Link]
-
Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. (2023). MDPI. Retrieved January 15, 2026, from [Link]
-
Table of Functional Group Priorities for Nomenclature. (2011). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
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Technical Support Center: Enhancing the Purity of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
Welcome to the technical support guide for 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone (CAS No. 343272-52-6). This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and require methods to enhance its purity. This compound is notably recognized as "Nabumetone Impurity A," a critical related substance in the quality control of the nonsteroidal anti-inflammatory drug (NSAID) Nabumetone.[1][] Achieving high purity is essential for its use as a reference standard, in metabolic studies, or in further synthetic applications.
This guide provides a structured, question-and-answer-based approach to troubleshoot common purification challenges, supported by detailed experimental protocols and scientific rationale.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Part 1: Initial Analysis and Impurity Profiling
Q1: How can I accurately determine the initial purity of my crude product?
A1: A multi-faceted analytical approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is a standard starting point.[3][4][5] UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 230 nm or 270 nm) is typically effective.[3][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): As a ketone, this compound is amenable to GC analysis. GC-MS can separate volatile impurities and provide structural information from the mass spectrum, aiding in impurity identification.[7][8] A typical mass spectrum for a cyclohexanone derivative will show characteristic fragmentation patterns, such as a prominent peak at m/z 55.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of structurally similar impurities, unreacted starting materials, or residual solvents that may not be easily resolved by chromatography.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a quick, qualitative assessment of the number of components in your mixture and for developing a solvent system for column chromatography.[10]
Q2: What are the most likely impurities in my crude this compound?
A2: The impurity profile depends heavily on the synthetic route. Since this compound is a known impurity in the synthesis of Nabumetone, impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 6-methoxy-2-naphthaldehyde or 2-acetyl-6-methoxynaphthalene.[11][12]
-
Structurally Related Byproducts: Synthesis of Nabumetone can produce several related impurities. For instance, Nabumetone Impurity B, which is the unsaturated analog 5-(6'-Methoxy-2'-naphthyl)-3-methylcyclohex-2-en-1-one, is a common process-related impurity.[]
-
Diastereomers: The target molecule has two chiral centers (at C3 and C5 of the cyclohexanone ring). Synthesis will typically produce a mixture of diastereomers. While chromatographically similar, they may be separable with high-resolution chromatography.
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., acetone, ethyl acetate, toluene) are common impurities.[13][14]
Part 2: Purification Strategy & Troubleshooting
Q3: My compound is a solid, but recrystallization isn't improving the purity. What should I do?
A3: Recrystallization is a powerful technique but is highly dependent on solvent choice and the nature of the impurities.
-
Systematic Solvent Screening: Do not give up after one or two solvents. Perform a systematic screen using a range of solvents with varying polarities. The principle of "like dissolves like" suggests that ketones may dissolve well in acetone, but this can make it a poor recrystallization solvent.[15] Try single solvents like ethanol, isopropanol, or toluene, and two-solvent systems like ethyl acetate/hexane, dichloromethane/heptane, or methanol/water.[16] The goal is to find a solvent or solvent pair where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Problem: Oiling Out: If your compound separates as an oil instead of crystals, it means the solution is too supersaturated or the melting point of the solid is lower than the boiling point of the solvent.
-
Solution 1: Add a small amount of the "good" solvent to the hot mixture to reduce saturation.
-
Solution 2: Lower the cooling rate. Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
Solution 3: Try a lower-boiling point solvent system.
-
-
Problem: No Crystal Formation: If no crystals form upon cooling, the solution may not be saturated enough, or crystallization is kinetically slow.
-
Solution 1: Reduce the volume of the solvent by gentle heating and evaporation.
-
Solution 2: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Solution 3: Add a "seed crystal" from a previous successful crystallization.
-
Q4: I'm trying column chromatography, but the separation is poor. How can I optimize it?
A4: Column chromatography is the workhorse for purifying moderately polar organic compounds. Poor separation can almost always be improved.
-
Develop on TLC First: The key to successful column chromatography is method development using TLC.[17] The ideal mobile phase for your column will give your target compound an Rf value of approximately 0.2-0.4 on a TLC plate.[17]
-
Problem: Streaking on the TLC Plate: This indicates a problem that will translate to the column.
-
Cause: The sample might be overloaded, too polar for the solvent, or acidic/basic.
-
Solution: Spot a more dilute sample. If streaking persists, add 1% acetic acid (for acidic compounds) or 1% triethylamine (for basic compounds) to your mobile phase. For a ketone, this is less common but can help if trace acidic impurities are present.
-
-
Problem: Poor Resolution Between Spots: If your product and an impurity have very similar Rf values.
-
Solution 1: Use a shallower solvent gradient on the column. A slow, gradual increase in polarity is more effective than large step-changes.
-
Solution 2: Change the solvent system. Sometimes replacing ethyl acetate with a different solvent of similar polarity, like dichloromethane or a mixture of acetone/hexane, can alter the selectivity and improve separation.
-
Solution 3: Ensure you are using the correct amount of silica gel (typically a 50:1 to 100:1 weight ratio of silica to crude product) and that the column is packed properly.
-
Q5: I suspect my sample is contaminated with an aldehyde starting material. Is there a non-chromatographic way to remove it?
A5: Yes, a chemical purification method can be highly effective for removing aldehydes and other highly reactive ketones. A bisulfite wash is a classic and effective technique. The bisulfite ion (HSO₃⁻) reacts with unhindered aldehydes and some ketones to form a water-soluble bisulfite adduct, which can then be removed in an aqueous extraction.
This method is particularly useful if, for example, 6-methoxy-2-naphthaldehyde was used in the synthesis and some remains in the crude product.[20] See Protocol 4 for a detailed procedure.
Visualized Purification Workflow
The following diagram outlines a logical workflow for selecting a purification strategy based on initial analytical results.
Caption: Decision tree for purification strategy selection.
Data Summary Tables
Table 1: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes & Typical Use |
| Water | 100 | Very High | Good for polar compounds; often used as an anti-solvent with alcohols.[15] |
| Methanol | 65 | High | Good general-purpose polar solvent.[21] |
| Ethanol | 78 | High | Similar to methanol, often provides better crystals.[21] |
| Acetone | 56 | Medium-High | Often too good a solvent for ketones, but can be used in pairs.[15] |
| Ethyl Acetate | 77 | Medium | Excellent general-purpose solvent, frequently paired with hexane.[16] |
| Dichloromethane | 40 | Medium-Low | Useful for less polar compounds, often paired with hexane/heptane.[16] |
| Toluene | 111 | Low | Good for aromatic compounds; high boiling point can be a drawback.[15] |
| Hexane / Heptane | 69 / 98 | Very Low | Non-polar solvent, excellent as an anti-solvent for precipitating compounds.[15][21] |
Table 2: Starting Conditions for Analytical Chromatography
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Typical Conditions |
| RP-HPLC | C18 (e.g., 5 µm, 4.6 x 150 mm) | Acetonitrile:Water or Methanol:Water (isocratic or gradient) | Flow: 1.0 mL/min; Temp: 25-30 °C; Detector: UV @ 230 nm.[3][4] |
| GC-MS | HP-5MS or similar non-polar column | Helium | Injector: 250 °C; Oven Program: Start at 100 °C, ramp 10-20 °C/min to 300 °C.[8][22] |
Detailed Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
This protocol provides a general method for analyzing the purity of your sample.
-
Standard Preparation: Accurately weigh ~5 mg of your compound and dissolve it in 10 mL of acetonitrile to make a 0.5 mg/mL stock solution. Further dilute to an appropriate concentration for analysis (e.g., 50 µg/mL).
-
Sample Preparation: Prepare your crude or purified sample at the same concentration as the standard using the same diluent.
-
Chromatographic Conditions:
-
Analysis: Inject the blank (diluent), standard, and sample solutions. Determine the purity by calculating the peak area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for purifying 1-2 grams of crude material.
-
Solvent System Selection: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf of ~0.3.[10]
-
Column Packing:
-
Use a glass column appropriate for ~100 g of silica gel (for 2 g of crude product).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude material (~2 g) in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry loading": dissolve the compound in a solvent, add a few grams of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (the "gradient") according to your TLC development (e.g., move from 5% EtOAc to 10%, then 15%, etc.).
-
Collect fractions (e.g., 10-15 mL per tube) and monitor the elution by TLC.
-
-
Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 3: Purification by Recrystallization
This protocol assumes a suitable solvent has been identified (see Q3).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid completely. This should be done on a hot plate with gentle swirling.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
Protocol 4: Chemical Purification using Sodium Bisulfite Extraction
This protocol is for removing reactive aldehyde or ketone impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent in which both the product and impurities are soluble (e.g., Dichloromethane or Ethyl Acetate). Transfer the solution to a separatory funnel.
-
Extraction: Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃).[20]
-
Mixing: Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer if using DCM, top layer if using EtOAc) now contains the bisulfite adduct of the aldehyde impurity. Drain and discard the aqueous layer.
-
Washing: Wash the organic layer with water, followed by a wash with saturated sodium bicarbonate solution, and finally with brine (saturated NaCl solution).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to recover the purified product. Proceed with further purification (e.g., recrystallization or chromatography) if necessary.
References
-
Veeprho. (n.d.). Nabumetone Impurities and Related Compound. Veeprho. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
- Google Patents. (n.d.). CN103130628A - Preparation method of nabumetone.
-
Glaser, M., & Kappe, C. O. (2011). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Moodle@Units. Retrieved from [Link]
-
Patel, S., & Dedania, R. (n.d.). Development And Validation Of Rp-Hplc Method For Nabumetone And It's Pharmaceutical Dosage Form. Retrieved from [Link]
-
Reddy, G. S., & Reddy, K. V. V. (2005). A convenient synthesis of Nabumetone: An anti-inflammatory drug candidate. Indian Journal of Chemistry, Section B, 44(1), 219-220. Retrieved from [Link]
-
Nobilis, M., et al. (2006). Identification of new nabumetone metabolites. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1337-1345. Retrieved from [Link]
-
Yaozh. (n.d.). Nabumetone, BRL-14777, Nabuser, Listran, Relafen, Relifen, Arthaxan, Relifex. Drug Synthesis Database. Retrieved from [Link]
-
SynZeal. (n.d.). Nabumetone Impurities. Retrieved from [Link]
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Sonanis, M. V., & Rajput, A. P. (2012). DEVELOPMENT AND VALIDATION OF STABILITY- INDICATING RP-HPLC METHOD FOR NABUMETONE. International Journal of Research in Pharmacy and Chemistry, 2(3), 646-653. Retrieved from [Link]
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El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2003). Simultaneous analysis of naproxen, nabumetone and its major metabolite 6-methoxy-2-naphthylacetic acid in pharmaceuticals and human urine by high-performance liquid chromatography. Biomedical Chromatography, 17(5), 321-327. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Nabumetone-impurities. Retrieved from [Link]
- Google Patents. (n.d.). US5750793A - Process for the synthesis of nabumetone.
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Pharmaffiliates. (n.d.). Pharmaffiliates Nabumetone-impurities. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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ResearchGate. (n.d.). Validation of a GC-MS Method for Quantitative Determination of Cyclohexanone by Oxidative Cleavage. Retrieved from [Link]
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ResearchGate. (2008). Determination of Nabumetone and Its Major Metabolite in Plasma and Tablet Formulations by Reverse-Phase HPLC. Retrieved from [Link]
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MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
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MDPI. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Retrieved from [Link]
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University of California, San Diego. (n.d.). Recrystallization. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
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ResearchGate. (2021, December 1). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. Retrieved from [Link]
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University of Massachusetts Lowell, Department of Chemistry. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]
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Semantic Scholar. (2022). Enantiocontrolled Preparation of -Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohex. Retrieved from [Link]
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Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
- Google Patents. (n.d.). EP3686593A1 - Method for detecting aldehyde and ketone by using thin layer chromatography.
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Whitman College. (n.d.). GCMS Section 6.11.2. Retrieved from [Link]
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Global Journals. (n.d.). Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. Retrieved from [Link]
- Google Patents. (n.d.). US5886232A - Process for preparing substituted cyclohexanones.
- Google Patents. (n.d.). DE102007032451B4 - Process for the preparation of aromatic ketones.
- Google Patents. (n.d.). CN1868988A - Synthesis method of substituted cyclohexanone and/or substituted cyclohexanol.
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resolving unexpected spectroscopic results for 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
Welcome to the technical support center for 3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve unexpected spectroscopic results encountered during their experiments. This resource provides in-depth technical guidance in a user-friendly question-and-answer format.
Troubleshooting Unexpected Spectroscopic Results
This section addresses specific anomalies you might observe in your NMR, IR, and Mass Spectrometry data. Each issue is followed by a diagnostic workflow and potential solutions.
Issue 1: 1H NMR Spectrum Shows More Signals Than Expected.
Question: My 1H NMR spectrum of this compound is overly complex, with more peaks than anticipated for a single diastereomer. What could be the cause?
Answer: The presence of unexpected signals in the 1H NMR spectrum often points to the existence of a mixture of stereoisomers. Due to the two chiral centers in the molecule (at C3 and C5 of the cyclohexanone ring), it can exist as a mixture of diastereomers (cis and trans isomers). These diastereomers are distinct chemical entities and will have different chemical shifts and coupling constants in the NMR spectrum.[1][2]
Another possibility is the presence of rotamers, which can complicate the spectrum if the rotation around a single bond is slow on the NMR timescale.[3]
Troubleshooting Workflow: Isomeric Mixture
A logical workflow for investigating a potential isomeric mixture is outlined below.
Caption: Diagnostic workflow for complex 1H NMR spectra.
Recommended Experimental Protocols:
-
Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures can help determine if the complexity is due to rotamers.[3] If the extra peaks coalesce or sharpen at higher temperatures, it indicates that you are observing conformers that are interconverting rapidly on the NMR timescale.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will help establish proton-proton coupling networks, allowing you to trace the connectivity within each diastereomer.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates proton signals with their directly attached carbon atoms, aiding in the assignment of both 1H and 13C spectra for each isomer.
-
-
Chromatographic Separation: Attempt to separate the potential diastereomers using techniques like column chromatography or preparative HPLC. Acquiring NMR spectra of the isolated fractions will confirm the presence of multiple isomers.
Issue 2: The Carbonyl (C=O) Stretch in the IR Spectrum is Shifted or Broad.
Question: The C=O stretch in my IR spectrum is not at the expected ~1715 cm-1 for a saturated cyclohexanone, or the peak is unusually broad. Why is this happening?
Answer: The position and shape of the carbonyl peak in the IR spectrum are sensitive to the molecular environment.[4][5][6] A shift from the expected value for a simple cyclohexanone (~1715 cm-1) can be due to several factors:
-
Conjugation: If an unexpected double bond is present in conjugation with the carbonyl group, the C=O stretching frequency will shift to a lower wavenumber (typically 1666-1685 cm-1).[6] This could indicate the presence of an enone impurity, such as 5-(6-methoxynaphthalen-2-yl)-3-methylcyclohex-2-enone.[7]
-
Enolization: The presence of the enol tautomer will result in the appearance of a broad O-H stretch (around 3200-3600 cm-1) and a C=C stretch, while the C=O peak intensity diminishes.[8][9]
-
Conformational Effects: Different chair or boat conformations of the cyclohexanone ring can subtly influence the C=O bond, leading to slight shifts or broadening of the peak.[4]
Expected vs. Unexpected IR Frequencies
| Functional Group | Expected Wavenumber (cm-1) | Potential Unexpected Wavenumber (cm-1) | Possible Cause |
| Saturated C=O | ~1715[6] | 1666 - 1685[6] | Conjugation (e.g., enone impurity) |
| C-H (sp3) | ~2850-3000 | - | - |
| C-O (Aromatic Ether) | ~1250 | - | - |
| - | - | 3200 - 3600 (broad) | Enol form present |
Issue 3: Mass Spectrum Shows an Unexpected Molecular Ion Peak or Fragmentation Pattern.
Question: My mass spectrum shows a molecular ion peak that does not correspond to the expected molecular weight of 268.35 g/mol for C18H20O2, or the fragmentation pattern is unusual. What could be the reason?
Answer: An incorrect molecular ion peak is a strong indicator of an impurity or an unexpected reaction product. The fragmentation pattern provides clues to the structure of the molecule. For naphthalene derivatives, common fragmentations include losses of substituents from the aromatic ring.[10][11][12][13]
Possible Causes for Unexpected Mass Spectra:
-
Presence of a Robinson Annulation Side Product: The synthesis of this compound often involves a Robinson annulation, which can sometimes yield the α,β-unsaturated ketone intermediate, 5-(6-methoxynaphthalen-2-yl)-3-methylcyclohex-2-enone, as a side product.[14][15][16][17][18] This impurity would have a molecular weight of 266.34 g/mol .[7]
-
Solvent Adducts: In some ionization techniques (like electrospray ionization), solvent molecules can adduct to the analyte, leading to a higher m/z value.
-
Unusual Fragmentation: The fragmentation pattern can be complex. For the target molecule, expect to see fragments corresponding to the loss of the methoxy group, and cleavage of the cyclohexanone ring.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
Q2: Can the stereochemistry (cis/trans) be determined from the 1H NMR spectrum?
A2: Yes, the relative stereochemistry of the substituents on the cyclohexanone ring can often be determined by analyzing the coupling constants (J-values) of the protons on the chiral centers.[2][20][21] In a chair conformation, the coupling constant between two axial protons (Jax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (Jax-eq) and two equatorial protons (Jeq-eq) is smaller (2-5 Hz). By carefully analyzing the multiplicity and coupling constants of the protons at C3 and C5, you can deduce their relative orientation.
Q3: My compound appears to be degrading over time, leading to changes in the spectra. What are the likely degradation pathways?
A3: Ketones can be susceptible to oxidation, especially in the presence of light and air. The methoxy group on the naphthalene ring could also be a site for oxidative degradation. It is advisable to store the compound in a cool, dark place, preferably under an inert atmosphere (like nitrogen or argon) to minimize degradation.
Q4: Are there any common impurities from the synthesis that I should be aware of?
A4: As mentioned earlier, a common impurity from a Robinson annulation synthesis is the α,β-unsaturated ketone intermediate.[14][15][16][17][18] Other potential impurities could include starting materials if the reaction did not go to completion, or byproducts from side reactions. It is crucial to have a thorough purification procedure, such as column chromatography, to remove these impurities.
References
- A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8).
- Weizmann Research Portal. Mass spectral fragmentation processes in nitronaphthalenes. A study using tandem mass spectrometry and collision‐induced dissociation.
- Proprep. Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification.
- Bartleby.com. IR Spectrum Of Cyclohexanone.
- ResearchGate. IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst).
- PubMed. Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes.
- SpectraBase. Cyclohexanone - Optional[FTIR] - Spectrum.
- Youngstown State University. Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry.
- ResearchGate. Mass spectra of products and fragments from naphthalene formed in....
- ResearchGate. (PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.
- Lotus Consulting. Naphthalene in Ambient Air by GC/MS-MS Detection.
- ResearchGate. Spectroscopic and quantum computational study on naproxen sodium.
- PubMed Central. Preparation and characterization of naproxen solid dispersion using different hydrophilic carriers and in-vivo evaluation of its analgesic activity in mice.
- National Institutes of Health. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues.
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PubChem. This compound | C18H20O2 | CID 72941805. Retrieved from [Link]
- LGC Standards. 3-(6-Methoxy-2-naphthalenyl)-5-methylcyclohexanone (Impurity).
- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667).
- ThaiJO. View of Two Novel Spectrophotometric Methods for Determination of Naproxen via a Modulation to Hydroxy Analog.
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PubChem. 5-(6-Methoxynaphthalen-2-yl)-3-methylcyclohex-2-enone, (5RS)- | C18H18O2 | CID 72941804. Retrieved from [Link]
- ResearchGate. (PDF) Spectrophotometric determination of Naproxen as ion-pair with bromophenol blue in bulk, pharmaceutical preparation and human serum samples.
- Natural Sciences Publishing. Spectroscopic Studies of Naproxen and Indomethacin Reactions with Copper (II) Reagent and their Micro Determination through Ion -.
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
- Chemistry Steps. NMR Spectroscopy Practice Problems.
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Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]
- NP-MRD. 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0148059).
- precisionFDA. This compound.
- MDPI. N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide.
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NMR Challenge. Tutorial - NMR Challenge. Retrieved from [Link]
- Harned Research Group. NMR and Stereochemistry.
- University of Maryland, Department of Chemistry and Biochemistry. Troubleshooting.
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Wikipedia. Robinson annulation. Retrieved from [Link]
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- Unknown. Identification of an Unknown – Alcohols, Aldehydes, and Ketones.
- Organic Syntheses Procedure. 2.
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Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]
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Master Organic Chemistry. The Robinson Annulation. Retrieved from [Link]
- Organic Syntheses Procedure. 2-acetyl-6-methoxynaphthalene.
- Unknown. Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence.
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Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. Retrieved from [Link]
- Pharmacy 180. Robinson Annulation - Planning Organic Syntheses | Organic Chemistry.
- Organic Chemistry: A Tenth Edition. 23.12 The Robinson Annulation Reaction.
- Unknown. Scheme 36.13 3-Methyl-5-arylfuran enol carbonate rearrangement with catalyst (R)-6.
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Technical Support Center: Mitigating Cytotoxicity of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone in Assays
Here is the technical support center for mitigating the cytotoxicity of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone.
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in cell-based assays and encountering challenges with cytotoxicity. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies required to distinguish true on-target effects from confounding cytotoxicity, ensuring the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding unexpected cytotoxicity.
Q1: We are observing significant cell death in our cultures when using this compound, even at concentrations where we expect to see a specific biological effect. Why is this happening?
A: The cytotoxicity you're observing likely stems from the compound's chemical structure, specifically the naphthalene moiety. Naphthalene and its derivatives are known to undergo metabolic activation by cellular enzymes (such as cytochrome P450s) into reactive metabolites like quinones and epoxides.[1] These metabolites can induce significant cellular stress through mechanisms like the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and lipid peroxidation.[2][3][4] This off-target effect can initiate programmed cell death (apoptosis), masking the intended biological activity you are studying.
Q2: Our assay results are highly variable between experiments. Could this be related to cytotoxicity?
A: Absolutely. Inconsistent results are a classic sign of underlying, unmanaged cytotoxicity.[5] Several factors can contribute to this variability:
-
Cell Health: Minor differences in cell seeding density, passage number, or overall health can dramatically alter a cell population's susceptibility to cytotoxic insults.[6]
-
Compound Stability: The compound may be unstable in your culture medium, or its cytotoxic metabolites may accumulate at different rates depending on incubation time and conditions.
-
Assay Endpoint: If your assay's endpoint (e.g., reporter gene expression) is close to the onset of cytotoxicity, small shifts in the timing of either event can lead to large variations in the measured signal.
Q3: What is the most probable molecular mechanism of cytotoxicity for this compound?
A: The primary mechanism is likely the induction of apoptosis triggered by oxidative stress.[2][4] The naphthalene core can be metabolized to form reactive intermediates that deplete cellular antioxidants like glutathione.[3] This redox imbalance damages mitochondria, leading to the release of cytochrome c, which in turn activates a cascade of proteolytic enzymes called caspases (e.g., caspase-9 and caspase-3).[7][8] These executioner caspases then dismantle the cell, leading to the characteristic features of apoptosis.[8][9]
Q4: How can we differentiate between the compound killing cells via its intended target (on-target toxicity) versus an unrelated mechanism (off-target toxicity)?
A: This is a critical experimental question. A multi-pronged approach is best:
-
Orthogonal Target Validation: Use a non-pharmacological method, like siRNA or CRISPR, to knock down your intended target. If the resulting phenotype is different from the cell death observed with the compound, the compound's cytotoxicity is likely off-target.[5]
-
Use of Inactive Controls: Synthesize or obtain a structurally similar analog of your compound that is known to be inactive against the primary target. If this inactive analog still causes cytotoxicity, it strongly points to an off-target effect.[5]
-
Dose-Response Analysis: Off-target effects often occur at higher concentrations than on-target effects.[5] A very steep dose-response curve for cytotoxicity may suggest a non-specific mechanism is being triggered.
In-Depth Troubleshooting Guides
Guide 1: High Background Cytotoxicity Obscures Assay Readout
Problem: You are observing widespread cell death that prevents you from accurately measuring the intended biological endpoint (e.g., inhibition of a specific enzyme, change in protein expression).
Causality: The free concentration of the compound or its toxic metabolites is exceeding the threshold for initiating apoptosis or necrosis, likely through the oxidative stress pathway outlined in the FAQs.
The simplest way to reduce cytotoxicity is to limit the cells' exposure to the compound.
-
Reduce Incubation Time: Cytotoxicity is often time-dependent. Determine the minimum time required to observe your on-target effect and run the experiment within that window.
-
Lower Compound Concentration: Perform a detailed dose-response curve for both your assay endpoint and cytotoxicity (measured in parallel) to identify a concentration window where the on-target effect is measurable before significant cell death occurs.
If the cytotoxicity is mediated by ROS, you can bolster the cells' antioxidant defenses. N-acetylcysteine (NAC) is an excellent choice as it is a precursor to glutathione, a primary cellular antioxidant.[3]
Table 1: Recommended Starting Concentrations for Mitigation Agents
| Mitigation Agent | Starting Concentration Range | Mechanism of Action |
| N-acetylcysteine (NAC) | 1 - 10 mM | Replenishes intracellular glutathione, scavenges ROS. |
| Human Serum Albumin | 0.1% - 2% (w/v) | Binds free compound, reducing its effective concentration. |
| Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) | 10 - 50 µM | Directly inhibits caspase enzymes to block apoptosis. |
Protocol 1: Co-treatment with N-acetylcysteine (NAC)
-
Prepare NAC Stock: Prepare a sterile 1 M stock solution of NAC in serum-free medium or PBS and adjust the pH to 7.4.
-
Cell Seeding: Seed your cells in a 96-well plate at the optimal density for your primary assay and allow them to adhere overnight.[10]
-
Pre-treatment: One hour before adding your test compound, replace the medium with fresh medium containing the desired final concentration of NAC (e.g., 5 mM).
-
Compound Addition: Add this compound to the wells already containing NAC.
-
Incubation: Incubate for the duration of your standard assay protocol.
-
Readout: Perform your primary assay and, on a parallel plate, a cytotoxicity assay (e.g., LDH release) to confirm that NAC reduced cell death.
If you can confirm that cell death is apoptotic (e.g., via an Annexin V/PI assay), you can use a pan-caspase inhibitor like Z-VAD-FMK to block the final execution steps. This can preserve cell integrity long enough to get a readout from your primary assay. Caution: This only stops the final stage of cell death; upstream cellular stress is still occurring and may affect your target.
Caption: Putative cytotoxicity pathway involving metabolic activation, ROS, and caspases.
Guide 2: Confounding Effects from Serum Proteins
Problem: Your compound's apparent potency is much lower than expected, or you see different levels of cytotoxicity when using different batches or concentrations of fetal bovine serum (FBS).
Causality: Small molecules frequently bind to proteins in serum, with albumin being a major contributor.[11][12] This binding sequesters the compound, reducing the "free fraction" available to enter cells and interact with its target.[13] This can be both a problem (masking potency) and a solution (mitigating toxicity).
-
Reduce Serum Concentration: The most direct approach is to reduce the FBS concentration during the compound treatment period (e.g., from 10% to 2% or 0.5%). This increases the free fraction of the compound but may also increase cytotoxicity. This strategy is useful for unmasking the true potency of your compound.
-
Use Purified Albumin: For greater consistency, switch from FBS to a serum-free medium supplemented with a known concentration of purified bovine serum albumin (BSA) or human serum albumin (HSA).[13] This creates a more defined experimental system.
Protocol 2: LDH Cytotoxicity Assay to Quantify Cell Death
This protocol allows you to quantify membrane integrity, a direct measure of cytotoxicity.[5]
-
Cell Treatment: Seed and treat cells with your compound in a 96-well plate as per your primary assay protocol. Include three essential controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most kits) 30 minutes before the end of the experiment. This represents 100% cytotoxicity.
-
Medium Background Control: Wells with culture medium but no cells.
-
-
Sample Collection: At the end of the incubation period, carefully collect 50 µL of supernatant from each well and transfer to a new flat-bottom 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well of the new plate.
-
Incubation: Incubate at room temperature for 20-30 minutes, protected from light.
-
Measurement: Stop the reaction by adding 50 µL of stop solution. Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculation:
-
Subtract the medium background from all readings.
-
Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Value - Vehicle Control) / (Max Release Control - Vehicle Control)
-
Guide 3: Switching to a Cell-Free System
Problem: All attempts to mitigate cytotoxicity in a cellular context have failed, and it is impossible to obtain a clean readout for your on-target effect.
Causality: The compound is simply too toxic to your cell model at the concentrations required for your primary assay. The cytotoxic effect is inextricably linked to the compound's properties in a live-cell environment.
If your goal is to measure a direct interaction with a purified target (e.g., enzyme inhibition, receptor binding), moving to a cell-free format is the ultimate solution. This approach completely decouples the on-target activity from cellular toxicity.[14][15]
-
Examples:
-
Enzyme Inhibition: Use a purified, recombinant enzyme and a substrate that produces a fluorescent or colorimetric signal.
-
Binding Assays: Employ techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with your purified target protein.
-
Caption: A stepwise workflow for troubleshooting and mitigating compound cytotoxicity.
References
-
Fulda, S., & Debatin, K. M. (n.d.). Caspase Activation in Cancer Therapy. Madame Curie Bioscience Database. Retrieved from [Link]
-
Pop, C., & Salvesen, G. S. (2009). Targeting Cell Death in Tumors by Activating Caspases. Bentham Science Publisher. Retrieved from [Link]
-
Flowers, L., Ohnishi, T., & Penning, T. M. (2002). Effects of naphthalene quinonoids on the induction of oxidative DNA damage and cytotoxicity in calf thymus DNA and in human cultured cells. Toxicology, 180(2), 117-130. Retrieved from [Link]
-
Schäfer-Korting, M., & Korting, H. C. (1995). Influence of serum protein binding on the in vitro activity of anti-fungal agents. Mycoses, 38(7-8), 281-287. Retrieved from [Link]
-
Boatright, K. M., et al. (2004). Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells. Oncogene, 23(1), 16-26. Retrieved from [Link]
-
Pop, C., & Salvesen, G. S. (2009). Targeting Cell Death in Tumors by Activating Caspases. Current Cancer Drug Targets, 9(3), 350-361. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Kumar, A., Singh, A., & Shanker, R. (2003). Naphthalene-induced oxidative stress and DNA damage in cultured macrophage J774A.1 cells. Toxicology Letters, 144(2), 185-194. Retrieved from [Link]
-
Stohs, S. J., & Bagchi, D. (2002). Naphthalene toxicity and antioxidant nutrients. Toxicology, 180(1), 97-105. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-17. Retrieved from [Link]
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Finlay, G. J., et al. (2000). Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs. Cancer Chemotherapy and Pharmacology, 45(5), 415-421. Retrieved from [Link]
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Hendriks, D. F. G., et al. (2022). Drug Metabolism of Hepatocyte-like Organoids and Their Applicability in In Vitro Toxicity Testing. International Journal of Molecular Sciences, 23(23), 14757. Retrieved from [Link]
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Stohs, S. J., & Bagchi, D. (2002). Naphthalene toxicity and antioxidant nutrients. ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to Characterizing Novel Inhibitors: A Case Study on 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
For drug development professionals, the journey from a newly synthesized compound to a well-characterized inhibitor is one of rigorous scientific inquiry. This guide provides a strategic framework for evaluating a novel compound, using the hypothetical case of 3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexanone. While this specific molecule is known as an impurity of Nabumetone, its independent biological activity is not extensively documented in publicly available literature.[1][2] This guide, therefore, serves as a roadmap for a researcher tasked with elucidating its potential as an inhibitor and comparing it to established drugs.
The structure of this compound contains two key pharmacophores: a 6-methoxynaphthalene group and a substituted cyclohexanone ring. The methoxynaphthalene moiety is a well-known feature in a number of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3][4] Additionally, the broader naphthalene scaffold is found in potent inhibitors of other key signaling proteins, such as p38 MAP kinase, which is implicated in inflammatory responses.[5][6] The cyclohexanone ring is also present in various molecules with reported biological activities.[7][8]
Given these structural alerts, a logical starting point for characterization is to investigate its potential as an inhibitor of COX enzymes and p38 MAP kinase. This guide will detail a systematic approach, from initial computational predictions to detailed biochemical assays and comparative data analysis.
Part 1: In Silico Target Prediction and Structural Analysis
Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable insights into the likely biological targets of a novel compound.
Workflow for In Silico Target Prediction:
Caption: Workflow for predicting biological targets of a novel compound using computational methods.
A structural similarity search against databases like ChEMBL or PubChem can identify known compounds with similar scaffolds and their associated biological activities. Following this, molecular docking simulations can predict the binding affinity and mode of interaction of this compound with the active sites of potential targets like COX-1, COX-2, and p38 MAP kinase. These simulations can provide a preliminary assessment of its inhibitory potential and guide the selection of appropriate in vitro assays.
Part 2: In Vitro Experimental Validation
Based on the in silico predictions, the next crucial step is to experimentally validate the inhibitory activity of the compound. Here, we provide detailed protocols for assessing inhibition of COX enzymes and p38 MAP kinase.
Experimental Protocol 1: Cyclooxygenase (COX) Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Test compound (this compound)
-
Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. This will include the assay buffer, heme, and the colorimetric substrate.
-
Compound Dilution: Prepare a serial dilution of the test compound and the known inhibitors in DMSO. The final concentration in the assay should typically range from 1 nM to 100 µM.
-
Assay Setup:
-
To a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.
-
Add 10 µL of the diluted test compound or known inhibitor to the appropriate wells. For the control wells, add 10 µL of DMSO.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction: Add 10 µL of arachidonic acid to each well to initiate the reaction.
-
Detection: Incubate the plate at 37°C for 2 minutes. Add 20 µL of the colorimetric substrate solution to each well and incubate for an additional 5-10 minutes. The color development is proportional to the COX activity.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the assay kit manufacturer using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Protocol 2: p38 MAP Kinase Inhibition Assay
This protocol measures the ability of the test compound to inhibit the phosphorylation of a p38 substrate.
Materials:
-
Active human p38α MAP kinase
-
ATF2 (substrate)
-
ATP
-
Kinase buffer
-
Test compound
-
Known p38 inhibitor (e.g., BIRB 796)[5]
-
Phospho-specific antibody for ATF2
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
96-well plate and luminescence reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound and the known inhibitor in DMSO.
-
Assay Setup:
-
In a 96-well plate, add the kinase buffer, the test compound or known inhibitor, and the p38α enzyme.
-
Add the ATF2 substrate to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Reaction Termination: Incubate the plate at 30°C for 30-60 minutes. Stop the reaction by adding a solution containing EDTA.
-
Detection:
-
Add the phospho-specific ATF2 antibody to each well and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After another incubation and wash step, add the chemiluminescent substrate.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.
Part 3: Comparative Data Analysis
Once the IC50 values are obtained, they should be systematically compared with those of known inhibitors to understand the potency and selectivity of this compound.
Table 1: Comparative Inhibitory Activity (IC50, µM)
| Compound | COX-1 | COX-2 | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | p38α MAP Kinase |
| This compound | Experimental Data | Experimental Data | Calculated Value | Experimental Data |
| Naproxen (Reference) | ~5 | ~0.3 | ~16 | >100 |
| Celecoxib (Reference) | >10 | ~0.04 | >250 | >100 |
| BIRB 796 (Reference) | >100 | >100 | N/A | ~0.0001 |
Note: Reference values are approximate and can vary based on assay conditions.
Interpretation of Results:
The data in this table will allow for a direct comparison of the novel compound's potency against each target relative to established drugs. The COX-2 selectivity index is a critical parameter for assessing the potential for reduced gastrointestinal side effects, a key consideration for NSAIDs. A high selectivity index indicates a preference for inhibiting COX-2 over COX-1.
Part 4: Understanding the Mechanism of Action
Further experiments would be necessary to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or allosteric). For instance, enzyme kinetics studies can be performed by measuring the reaction rates at different substrate concentrations in the presence of the inhibitor. For kinase inhibitors, it's also important to determine if they are ATP-competitive or bind to an allosteric site.
Signaling Pathway Context:
Caption: Potential points of intervention for a novel inhibitor in inflammatory signaling pathways.
This diagram illustrates how inhibitors of COX-2 and p38 MAP kinase can block downstream inflammatory responses. By characterizing which pathway(s) this compound inhibits, researchers can better predict its therapeutic potential.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach for the initial characterization and comparative analysis of a novel compound, using this compound as a representative example. By combining in silico prediction with robust in vitro assays, researchers can efficiently determine the inhibitory profile of a new molecule and benchmark its performance against established drugs. This systematic process is fundamental to the early stages of drug discovery and development, enabling informed decisions about which compounds warrant further investigation.
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Di Tullio, M., Bruno, I., De Monte, C., et al. (2014). Synthesis and cyclooxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydronaphthalen-methylsulfonamido compounds. Archiv der Pharmazie, 347(8), 558-567.
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Pargellis, C., Tong, L., Churchill, L., et al. (2002). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 45(22), 4676-4686.
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A Comparative Guide to Validating the Biological Activity of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone. We will explore its potential as an anti-inflammatory agent, drawing comparisons with established drugs through a tiered experimental approach, from direct enzyme inhibition to cellular and in vivo models.
Introduction: Unpacking the Therapeutic Potential
The compound this compound is a synthetic molecule featuring two key structural motifs: a cyclohexanone ring and a methoxynaphthalene group. The cyclohexanone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory and anticancer properties.[1] Similarly, derivatives of 2-methoxynaphthalene have been investigated for their anti-inflammatory effects.[2][3]
Notably, this compound is listed as an impurity of Nabumetone, a widely used non-steroidal anti-inflammatory drug (NSAID).[4] This structural relationship strongly suggests a shared mechanism of action, positioning our compound of interest as a potential inhibitor of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. This guide outlines a systematic, evidence-based methodology to test this hypothesis and characterize its biological profile in comparison to industry-standard reference compounds.
The Central Hypothesis: Targeting the Arachidonic Acid Cascade
The primary hypothesis is that this compound exerts anti-inflammatory effects by inhibiting COX enzymes. These enzymes, existing as two main isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[5] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its levels rise significantly during an inflammatory response.[6] Selective inhibition of COX-2 is a desirable trait for modern NSAIDs, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibition.
Caption: The Arachidonic Acid Cascade and the role of COX enzymes.
A Tiered Strategy for Biological Validation
To rigorously assess the compound's activity, we propose a three-tiered validation workflow. This approach progresses from direct molecular target engagement to cellular responses and finally to efficacy in a preclinical animal model. This structure ensures that each stage of investigation is built upon a solid foundation of data from the previous tier, providing a comprehensive and self-validating profile of the compound.
Caption: Three-tiered workflow for validating biological activity.
Tier 1: In Vitro COX Enzyme Inhibition Assay
Causality: The first and most critical step is to determine if the compound directly interacts with its hypothesized targets, COX-1 and COX-2. This enzymatic assay isolates the target proteins from other cellular machinery, providing a clear, quantitative measure of inhibitory potency (IC50) and selectivity.
Comparative Alternatives:
-
Celecoxib: A highly selective COX-2 inhibitor, serving as the benchmark for selectivity.[7]
-
Indomethacin: A potent, non-selective COX inhibitor, used as a control for dual inhibition.[8]
Experimental Protocol: ELISA-based COX Inhibition Assay[9]
-
Enzyme Preparation: Use purified human recombinant COX-1 and COX-2 enzymes.
-
Reaction Buffer Preparation: Prepare a Tris-HCl buffer (pH 8.0) containing necessary cofactors like glutathione and hematin.
-
Compound Dilution: Prepare a serial dilution of the test compound, Celecoxib, and Indomethacin in DMSO, followed by a final dilution in the reaction buffer. The final DMSO concentration should be kept below 1%.
-
Assay Plate Setup: In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the diluted compounds or vehicle control (DMSO).
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzymes.
-
Initiation of Reaction: Add the substrate, arachidonic acid, to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of hydrochloric acid.
-
PGE2 Quantification: The amount of Prostaglandin E2 (PGE2) produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by fitting the data to a dose-response curve. The COX-2 Selectivity Index is calculated as (IC50 for COX-1) / (IC50 for COX-2).
Comparative Data Summary (Hypothetical Results)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| Test Compound | 15.2 | 0.85 | 17.9 |
| Celecoxib | >100 | 0.05 | >2000 |
| Indomethacin | 0.10 | 0.25 | 0.4 |
Tier 2: Cell-Based Anti-Inflammatory Assay
Causality: Moving from an isolated enzyme system to a living cell model is crucial. This step validates whether the compound can penetrate the cell membrane and exert its effect in a complex intracellular environment. We use lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response in macrophages, leading to the production of various mediators, including those synthesized by COX-2.[7][9]
Comparative Alternatives:
-
Dexamethasone: A potent corticosteroid that acts upstream by inhibiting the expression of inflammatory genes, including COX-2, serving as a broad-spectrum anti-inflammatory control.[7]
-
Celecoxib: To correlate the cellular activity with the direct enzyme inhibition data from Tier 1.
Experimental Protocol: Inhibition of LPS-Induced Mediators in Macrophages[7]
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound, Dexamethasone, or Celecoxib for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with untreated cells (negative control) and cells treated with LPS alone (positive vehicle control).
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using an ELISA kit, as described in Tier 1.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent assay.
-
Cytotoxicity Assay: Treat a parallel plate of cells with the same compound concentrations but without LPS stimulation. Assess cell viability using the MTT assay to ensure that the observed inhibition is not a result of cell death.
-
Data Analysis: Calculate the IC50 values for the inhibition of PGE2 and NO production.
Comparative Data Summary (Hypothetical Results)
| Compound | PGE2 Inhibition IC50 (µM) | NO Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) |
| Test Compound | 1.5 | 12.8 | >100 |
| Celecoxib | 0.09 | >50 | >100 |
| Dexamethasone | 0.07 | 0.5 | >100 |
Tier 3: In Vivo Model of Acute Inflammation
Causality: The final validation step involves testing the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a standard and well-accepted preclinical assay for evaluating the acute anti-inflammatory activity of NSAIDs.[2][10] It assesses the compound's ability to reduce localized edema, a cardinal sign of inflammation, providing critical information on its bioavailability and overall effect in a complex physiological system.
Comparative Alternatives:
-
Indomethacin: A standard NSAID with proven efficacy in this model, serving as the positive control.
-
Vehicle Control: To establish the maximal inflammatory response to carrageenan.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[11]
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for one week under standard laboratory conditions.
-
Grouping and Fasting: Group the animals (n=6 per group) and fast them overnight before the experiment, with free access to water.
-
Drug Administration: Administer the test compound and Indomethacin orally (p.o.) via gavage at predetermined doses (e.g., 10, 30, 100 mg/kg). The vehicle control group receives the same volume of the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Comparative Data Summary (Hypothetical Results at 3 hours post-carrageenan)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) | Edema Inhibition (%) |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Test Compound | 10 | 0.62 ± 0.05 | 27.1 |
| Test Compound | 30 | 0.43 ± 0.04 | 49.4 |
| Indomethacin | 10 | 0.38 ± 0.03 | 55.3 |
Conclusion and Forward Look
This guide presents a logical and robust pathway for validating the biological activity of this compound. The hypothetical data presented suggests that the compound is a moderately potent, COX-2 selective inhibitor. The in vitro enzyme assay (Tier 1) would establish its direct interaction with COX enzymes, with a selectivity profile superior to non-selective NSAIDs like Indomethacin. The cell-based assay (Tier 2) would confirm its ability to suppress key inflammatory mediators in a cellular context, and the in vivo model (Tier 3) would demonstrate its efficacy in reducing acute inflammation in a living organism.
By objectively comparing its performance against well-characterized drugs like Celecoxib and Indomethacin, this framework provides the necessary data to make informed decisions about the compound's potential for further preclinical and clinical development as a novel anti-inflammatory agent.
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Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Int. J. Mol. Sci., 20(18), 4367. [Link]
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Cavrini, V., et al. (1982). [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents]. Farmaco Sci, 37(3), 171-8. [Link]
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Riendeau, D., et al. (2001). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, vol 171. [Link]
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Gero, D. (2022). Cell-based screening for anti-inflammatory drugs with the premise of innate immune tolerance induction. Chemistry Conferences 2022. [Link]
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Wang, J. Y., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (69), e4378. [Link]
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Comparative Analysis of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone as a Novel Scaffold Against Established NSAIDs
A Technical Guide for Medicinal Chemists and Drug Discovery Professionals
In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents with improved efficacy, selectivity, and safety profiles. This guide provides a comparative analysis of the novel compound, 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone, against established non-steroidal anti-inflammatory drugs (NSAIDs) that share its core 6-methoxynaphthalene moiety: Naproxen and Nabumetone.
This document moves beyond a simple product-to-product comparison. Instead, it positions the title compound as a potential synthetic intermediate or a novel molecular scaffold. We will dissect its structural features in the context of the known structure-activity relationships (SAR) of clinically successful anti-inflammatory agents and provide the experimental frameworks necessary for its biological evaluation.
The 6-Methoxynaphthalene Moiety: A Privileged Scaffold in NSAID Discovery
The 6-methoxynaphthalene core is a well-established pharmacophore, primarily recognized for its role in the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. Its presence in widely used drugs underscores its importance in medicinal chemistry.
-
Naproxen: A potent, non-selective inhibitor of both COX-1 and COX-2 enzymes. The (S)-enantiomer is responsible for its therapeutic activity.
-
Nabumetone: A non-acidic pro-drug that is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a preferential inhibitor of COX-2. This pro-drug strategy was designed to reduce the gastrointestinal side effects associated with direct COX-1 inhibition by acidic NSAIDs.
Our compound of interest, this compound, incorporates this key naphthalene scaffold. However, its fusion with a substituted cyclohexanone ring presents a significant structural departure from the acidic side-chains of Naproxen and Nabumetone's active metabolite. This raises critical questions about its potential biological activity: Will it retain anti-inflammatory properties? Could the rigid cyclohexanone ring confer enhanced selectivity for a particular COX isoenzyme? Or might it possess entirely different pharmacological activities?
Structural and Mechanistic Comparison
The primary mechanism of action for Naproxen and the active metabolite of Nabumetone is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.
Let's analyze the structural differences and their potential implications:
| Feature | This compound | Naproxen (S-isomer) | Nabumetone (Pro-drug) | 6-MNA (Active Metabolite) |
| Core Moiety | 6-Methoxynaphthalene | 6-Methoxynaphthalene | 6-Methoxynaphthalene | 6-Methoxynaphthalene |
| Side Chain | 5-methylcyclohexanone | Propionic Acid | Butan-2-one | Acetic Acid |
| Acidity | Non-acidic | Acidic (Carboxylic Acid) | Non-acidic | Acidic (Carboxylic Acid) |
| Chirality | Potential for multiple stereoisomers | One chiral center (S-enantiomer is active) | Achiral | Achiral |
| Pro-drug Status | Unlikely, but possible | Active Drug | Pro-drug | Active Metabolite |
The acidic carboxylate group in Naproxen and 6-MNA is crucial for their binding within the active site of COX enzymes, where it interacts with a key arginine residue (Arg-120). The absence of this acidic group in this compound suggests that if it does inhibit COX enzymes, its binding mode would be substantially different and likely less potent. However, like Nabumetone, its non-acidic nature could offer a gastrointestinal safety advantage.
The following diagram illustrates the metabolic activation of Nabumetone and the general mechanism of COX inhibition, providing a framework for understanding where our novel compound might act.
Caption: Metabolic activation of Nabumetone and mechanism of COX inhibition by NSAIDs.
Experimental Evaluation Workflow
To determine the therapeutic potential of this compound, a systematic experimental evaluation is required. The following workflow outlines the key assays, starting with primary screening and progressing to more complex cellular and safety assessments.
Caption: A typical experimental workflow for evaluating a novel anti-inflammatory compound.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the critical initial experiments.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay is a primary screen to determine if the test compound directly inhibits the enzymatic activity of purified COX-1 and COX-2.
Principle: This assay measures the peroxidase activity of the COX enzymes. A fluorogenic probe is oxidized in the presence of arachidonic acid to produce a highly fluorescent product. An inhibitor will reduce the rate of fluorescence generation.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe
-
Test compound (dissolved in DMSO)
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission ~535/590 nm)
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing the heme cofactor.
-
Compound Plating: Serially dilute the test compound and reference inhibitors in DMSO and then in assay buffer. Add 10 µL of each dilution to the wells of the 96-well plate. Include "no inhibitor" and "no enzyme" controls.
-
Enzyme Addition: Add 20 µL of the prepared COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate solution containing arachidonic acid and the ADHP probe. Add 20 µL of this solution to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in the microplate reader and measure fluorescence every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Prostaglandin E2 (PGE2) Quantification Assay
This assay confirms the activity of the compound in a more biologically relevant cellular context.
Principle: Lipopolysaccharide (LPS) is used to induce the expression of COX-2 in macrophage cells (e.g., RAW 264.7), leading to the production of PGE2. The amount of PGE2 released into the cell culture medium is then quantified using an ELISA kit. An effective inhibitor will reduce the amount of PGE2 produced.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound and reference inhibitors
-
PGE2 ELISA Kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium. Add fresh, serum-free medium containing various concentrations of the test compound or reference inhibitor. Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce inflammation. Include an unstimulated control group (no LPS).
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
PGE2 Quantification: Analyze the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the PGE2 concentration against the test compound concentration to determine the cellular IC50 value.
Conclusion and Future Directions
While this compound shares the privileged 6-methoxynaphthalene scaffold with highly successful NSAIDs like Naproxen and Nabumetone, its unique cyclohexanone side chain presents a significant structural divergence. The absence of a carboxylic acid moiety suggests it is unlikely to function as a traditional, potent COX inhibitor via the same binding mechanism.
However, this structural novelty is precisely what makes it an intriguing candidate for further investigation. It may act as a non-acidic COX inhibitor with a different binding mode, potentially offering an improved GI safety profile. Alternatively, the rigid, lipophilic cyclohexanone ring could direct the molecule towards entirely different biological targets, opening up new therapeutic possibilities beyond inflammation.
The immediate path forward involves the synthesis and systematic evaluation of this compound using the detailed protocols provided. The initial in vitro and cellular screening for COX inhibition will be a critical first step. A negative result in these assays would not be a failure, but rather a compelling reason to screen the compound against a broader panel of targets, turning a simple comparison into a platform for genuine discovery.
References
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Title: Naproxen: An update of its clinical use and pharmacokinetic properties. Source: Drugs, 1990. URL: [Link]
-
Title: Nabumetone: a novel anti-inflammatory agent. Source: Alimentary Pharmacology & Therapeutics, 1993. URL: [Link]
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Title: Review of the clinical pharmacology of nabumetone. Source: Journal of Rheumatology Supplement, 1992. URL: [Link]
-
Title: Nabumetone. Source: PubChem, National Center for Biotechnology Information. URL: [Link]
-
Title: Naproxen. Source: PubChem, National Center for Biotechnology Information. URL: [Link]
A Comparative Guide to the Structure-Activity Relationships of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone Analogs
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. The scaffold of 3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexanone, an analog of the non-steroidal anti-inflammatory drug (NSAID) nabumetone, presents a compelling starting point for the development of new anti-inflammatory and potentially anticancer agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, drawing upon established principles from related chemical series to inform the rational design of future analogs. While direct and extensive SAR studies on this specific scaffold are nascent, by examining the biological data of structurally similar molecules, we can elucidate key structural motifs that govern their activity.
The Core Scaffold: A Foundation for Anti-inflammatory Activity
The this compound scaffold is intrinsically linked to the pharmacological action of nabumetone. Nabumetone is a prodrug that, upon oral administration, is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA)[1]. 6-MNA is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade, with a degree of selectivity over COX-1, which is associated with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs[1][2][3]. The structural similarity of our target scaffold to nabumetone strongly suggests that its analogs are likely to exhibit anti-inflammatory properties, primarily through the inhibition of COX-2.
The core structure can be dissected into three key regions for SAR exploration: the methoxynaphthalene moiety, the cyclohexanone ring, and the linker between these two components.
Caption: General synthetic workflow for 3-arylcyclohexanone analogs via Robinson annulation.
Step-by-Step Protocol:
-
Enolate Formation: To a solution of 5-methylcyclohexanone in a suitable solvent (e.g., ethanol or THF), add a base (e.g., sodium ethoxide or potassium hydroxide) at room temperature. Stir for 30 minutes to generate the enolate.
-
Michael Addition: To the enolate solution, add the appropriate α,β-unsaturated ketone derived from 6-methoxynaphthalene (prepared separately) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Isolation of Intermediate: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 1,5-diketone can be purified by column chromatography or used directly in the next step.
-
Aldol Condensation and Dehydration: Dissolve the 1,5-diketone intermediate in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or base. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC.
-
Final Purification: After completion of the reaction, cool the mixture, wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final product by column chromatography on silica gel.
The ability of the synthesized analogs to inhibit COX-2 can be determined using a commercially available COX-2 inhibitor screening kit or by following a standard protocol.[4][5][6][7][8]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a solution of arachidonic acid (substrate), and solutions of the test compounds at various concentrations.
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, a heme cofactor, and the COX-2 enzyme solution to each well.
-
Inhibitor Addition: Add the test compounds at different concentrations to the wells and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.
-
Detection: The product of the COX-2 reaction (e.g., Prostaglandin E2) is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric probe.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
The cytotoxicity of the analogs against cancer cell lines (e.g., MCF-7 breast cancer cells) can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11][12][13]
Caption: Workflow for assessing anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Culture: Culture the desired cancer cell line in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan.
-
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
The in vivo anti-inflammatory efficacy can be assessed using the carrageenan-induced paw edema model in rodents, a classic and reliable assay.[14][15][16][17][18]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate the animals (e.g., Wistar rats) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel anti-inflammatory and potentially anticancer agents. The SAR analysis, though inferred from related compound series, provides a rational framework for the design of new analogs. The 6-methoxy group on the naphthalene ring appears to be a key determinant of anti-inflammatory activity, likely through its contribution to COX-2 inhibition. Further derivatization of both the naphthalene and cyclohexanone rings offers opportunities to fine-tune the biological activity, selectivity, and pharmacokinetic properties of these compounds. Future research should focus on the systematic synthesis and biological evaluation of a library of these analogs to validate the hypothesized SAR and to identify lead compounds for further preclinical development.
References
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Lim, H. S., et al. (2020). Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. Drug Development Research, 81(8), 994-1003. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Reed, J., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586. [Link]
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Mohamady, H., et al. (2021). Design, Synthesis and Molecular Docking of Chalcone Derivatives as Potential Anticancer Agents. ResearchGate. [Link]
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Wang, J. L., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(28), 3057-3062. [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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Yilmaz, I., et al. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. ACS Omega, 8(7), 6825-6839. [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
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de Oliveira, C. F. F., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). International Journal of Molecular Sciences, 23(8), 4305. [Link]
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ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). [Link]
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Yilmaz, I., et al. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. ACS Omega, 8(7), 6825-6839. [Link]
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Bouyahya, A., et al. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Foods, 6(5), 33. [Link]
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Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]
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Medda, F., et al. (2009). Synthesis and biological activity of naphthalene analogues of phenstatins: Naphthylphenstatins. Bioorganic & Medicinal Chemistry Letters, 19(15), 4143-4146. [Link]
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El-Naggar, A. M., et al. (2021). Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. RSC Advances, 11(35), 21543-21557. [Link]
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Nevin, E., et al. (2017). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-carboxanilides. Molecules, 22(9), 1438. [Link]
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J&K Scientific LLC. (n.d.). Robinson Annulation. Retrieved from [Link]
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ResearchGate. (n.d.). Robinson Annulation. [Link]
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Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]
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Juniper Publishers. (n.d.). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]
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Zhang, Y., et al. (2022). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Organic Letters, 24(1), 224-229. [Link]
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Zaki, E. G., et al. (2022). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 12(45), 29281-29294. [Link]
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Hedner, T., et al. (2004). Nabumetone: therapeutic use and safety profile in the management of osteoarthritis and rheumatoid arthritis. Drugs, 64(20), 2315-2343. [Link]
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Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
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A Comparative Analysis of Synthetic Methodologies for 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the potential synthetic routes for 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone. This compound, identified as "Nabumetone EP Impurity A"[1][2], is a significant related substance in the manufacturing of the non-steroidal anti-inflammatory drug (NSAID), Nabumetone. Understanding its synthesis is crucial for impurity profiling, reference standard preparation, and the optimization of Nabumetone production to minimize its formation.
Introduction to this compound
This compound is a cyclic ketone derivative that shares a structural backbone with Nabumetone. Its presence as an impurity in Nabumetone preparations necessitates a thorough understanding of its formation pathways. The core structure consists of a 6-methoxynaphthalene moiety attached to a 5-methylcyclohexanone ring. This structure suggests that its synthesis would likely involve carbon-carbon bond formation between precursors of these two cyclic systems.
While specific literature detailing the dedicated synthesis of this compound is scarce, its formation can be logically deduced from the known synthetic pathways of Nabumetone, primarily through side reactions involving classic organic transformations such as the Robinson annulation and Michael addition.
Method 1: Robinson Annulation Approach
The Robinson annulation is a powerful ring-forming reaction in organic chemistry that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[3][4][5][6][7] This method is a highly plausible route for the synthesis of this compound.
Causality Behind Experimental Choices
The Robinson annulation is a logical choice for constructing the cyclohexanone ring. The strategy involves the reaction of a ketone containing an α-methylene group with a methyl vinyl ketone or a suitable equivalent. In this context, a precursor that can generate a nucleophilic enolate from the naphthalene moiety would react with an α,β-unsaturated ketone to initiate the annulation cascade.
Proposed Reaction Scheme
The synthesis would likely proceed via the reaction of an enolate derived from a 6-methoxynaphthalene precursor with a derivative of methyl vinyl ketone, such as crotonaldehyde or a protected form, followed by an intramolecular aldol condensation and dehydration.
A plausible set of starting materials would be 2-acetyl-6-methoxynaphthalene and 3-buten-2-one (methyl vinyl ketone). However, to achieve the desired 5-methyl substitution on the cyclohexanone ring, a modified Michael acceptor is necessary. A more likely acceptor would be pent-3-en-2-one.
Reaction Workflow:
Caption: Robinson Annulation workflow for the synthesis of the target compound.
Experimental Protocol (Hypothetical)
-
Enolate Formation: Dissolve 2-acetyl-6-methoxynaphthalene in a suitable anhydrous solvent (e.g., ethanol). Add a base such as sodium ethoxide to generate the enolate.
-
Michael Addition: Slowly add pent-3-en-2-one to the reaction mixture at a controlled temperature to initiate the Michael addition.
-
Annulation: After the Michael addition is complete, heat the reaction mixture to facilitate the intramolecular aldol condensation and subsequent dehydration to form the cyclohexenone ring.
-
Reduction: The resulting α,β-unsaturated ketone, 3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexenone, can be reduced to the target saturated cyclohexanone via catalytic hydrogenation (e.g., H₂/Pd-C).
-
Work-up and Purification: Neutralize the reaction mixture, extract the product with an organic solvent, and purify using column chromatography.
Method 2: Friedel-Crafts Acylation followed by Cyclization
An alternative approach involves an initial Friedel-Crafts acylation to attach a precursor of the cyclohexanone ring to the naphthalene core, followed by an intramolecular cyclization.
Causality Behind Experimental Choices
This method offers a different strategic approach by first forming a key carbon-carbon bond to the aromatic ring and then constructing the aliphatic ring. This can sometimes provide better control over regioselectivity on the naphthalene ring.
Proposed Reaction Scheme
This pathway could start with 6-methoxynaphthalene and a suitable acylating agent, such as 5-methyl-6-chloro-6-oxohexanoyl chloride, under Friedel-Crafts conditions. The resulting keto acid chloride would then be cyclized. A more practical approach would involve the acylation with a precursor that can be later elaborated into the cyclohexanone ring.
A plausible route would be the Friedel-Crafts acylation of 6-methoxynaphthalene with glutaric anhydride to yield a keto acid. This can then be subjected to a series of reactions including reduction, methylation, and cyclization.
Reaction Workflow:
Caption: Friedel-Crafts acylation and cyclization workflow.
Experimental Protocol (Hypothetical)
-
Friedel-Crafts Acylation: React 6-methoxynaphthalene with 3-methylglutaric anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in an inert solvent (e.g., nitrobenzene or dichloromethane).
-
Reduction: The resulting keto group on the side chain is reduced to a methylene group using a standard reduction method such as Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.
-
Cyclization: The resulting carboxylic acid is then cyclized using a strong acid catalyst such as polyphosphoric acid (PPA) or hydrofluoric acid (HF) to form the six-membered cyclohexanone ring.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by crystallization or column chromatography.
Comparative Analysis
| Feature | Method 1: Robinson Annulation | Method 2: Friedel-Crafts Acylation & Cyclization |
| Plausibility | High, as it is a common side reaction in related syntheses. | Moderate, potentially more steps and harsher conditions. |
| Starting Materials | Readily available (e.g., 2-acetyl-6-methoxynaphthalene, pent-3-en-2-one). | Commercially available (6-methoxynaphthalene, 3-methylglutaric anhydride). |
| Key Reactions | Michael addition, Aldol condensation. | Friedel-Crafts acylation, Reduction, Intramolecular acylation. |
| Potential Challenges | Polymerization of the Michael acceptor, control of regioselectivity in the aldol condensation. | Harsh reaction conditions (strong acids), potential for multiple acylation products. |
| Overall Yield | Likely to be moderate as a side product, but could be optimized. | Potentially higher if each step is optimized, but more steps can lower the overall yield. |
| Scalability | Can be challenging to scale up due to the exothermic nature of the reactions. | Friedel-Crafts reactions are well-established for industrial scale. |
Conclusion
The synthesis of this compound, an important impurity in Nabumetone production, can be approached through several classical organic synthesis strategies. The Robinson annulation stands out as the most probable pathway for its formation as a byproduct during Nabumetone synthesis, especially if precursors with the potential for Michael addition are present. While a dedicated synthesis might favor a more controlled, multi-step approach like the Friedel-Crafts acylation followed by cyclization , understanding the Robinson annulation pathway is paramount for process chemists aiming to control or eliminate this impurity.
Further experimental validation is required to determine the optimal conditions for either synthetic route and to accurately quantify yields and purity. The hypothetical protocols provided herein serve as a foundational guide for researchers to develop a robust and efficient synthesis of this important reference standard.
References
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SynZeal. Nabumetone EP Impurity A | 343272-52-6. [Link]
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Synchemia. Nabumetone EP Impurity A | CAS NO. [Link]
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Wikipedia. Robinson annulation. [Link]
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Juniper Publishers. A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. [Link]
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Comparative Guide to Confirming the Binding Affinity of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
Our investigation is predicated on a critical piece of information: 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone is classified as "Nabumetone impurity A".[1][2] Nabumetone is a widely used non-steroidal anti-inflammatory drug (NSAID), which functions as a prodrug. Its anti-inflammatory, analgesic, and antipyretic effects are mediated by its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), which inhibits the cyclooxygenase (COX) enzymes.[3][4]
This relationship strongly suggests that the primary biological target for Nabumetone Impurity A is also the COX enzyme family, specifically the isoforms COX-1 and COX-2. Therefore, this guide details the necessary comparative assays and protocols to test this hypothesis, comparing the compound against established COX inhibitors.
The Cyclooxygenase (COX) Target and Comparative Compounds
The COX enzymes (both the constitutive COX-1 and inducible COX-2 isoforms) are central to the inflammatory process, converting arachidonic acid into prostaglandins.[5] Inhibition of these enzymes is the primary mechanism of action for NSAIDs.[3] To establish a meaningful comparison, we will evaluate our target compound against a carefully selected panel of reference inhibitors:
-
Naproxen: A non-selective COX inhibitor, notable for also containing a methoxynaphthalen core structure.[6]
-
Celecoxib: A highly selective COX-2 inhibitor, representing the "coxib" class of drugs.[5][7]
-
6-MNA (Active Metabolite of Nabumetone): The direct therapeutic molecule related to our target impurity, which acts as a preferential COX-2 inhibitor.
The objective is to determine not only if this compound binds to COX enzymes, but also to quantify its potency (IC50) and its selectivity for the COX-2 isoform over COX-1.
Comparative Binding Affinity Data (Literature Values)
The following table summarizes the known inhibitory concentrations (IC50) for our selected reference compounds. The goal of the proposed experiments will be to populate the first row for our target compound.
| Compound | Target Enzyme | IC50 (μM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | COX-1 | To Be Determined | To Be Determined |
| COX-2 | To Be Determined | ||
| Naproxen | COX-1 | 2.5 | ~0.96 |
| COX-2 | 2.6 | ||
| Celecoxib | COX-1 | 15 | ~30 |
| COX-2 | 0.05 | ||
| 6-MNA (Nabumetone Metabolite) | COX-1 | 8.2 | ~8.2 |
| COX-2 | 1.0 |
Note: IC50 values can vary between assay formats. The values presented are representative literature values for comparative purposes.
Experimental Workflows & Protocols
To validate the target and quantify the binding affinity, a two-tiered approach is recommended: a primary enzymatic assay to determine potency and selectivity, followed by a secondary biophysical assay to confirm direct binding and determine kinetics.
Logical Flow of Experimental Confirmation
Caption: The Arachidonic Acid Cascade and points of COX inhibition.
Conclusion and Interpretation
By executing the protocols outlined in this guide, researchers can definitively determine the binding affinity and selectivity profile of this compound. The resulting IC50 and KD values will allow for a direct, quantitative comparison with its parent drug, Nabumetone, and other benchmark NSAIDs.
This data-driven approach will confirm whether the compound is an active COX inhibitor, and critically, will reveal its selectivity. A high selectivity index (COX-1 IC50 / COX-2 IC50) would classify it as a selective COX-2 inhibitor, a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. [4]This comprehensive characterization is an essential first step in evaluating its potential pharmacological relevance.
References
- Verma, A., & Ishqi, H. M. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS omega, 8(21), 18633–18663.
- Sumathi, T., et al. (2025). Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72941805, this compound. Retrieved from [Link].
- Patrignani, P., & Patrono, C. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Expert opinion on drug discovery, 11(9), 847–860.
- Talha, M., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Bioorganic chemistry, 119, 105555.
- Asveld, A. C., & de Boer, A. (2013). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current medicinal chemistry, 20(27), 3370–3399.
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Gautam, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Retrieved from [Link].
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Independent Verification of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone's Mechanism: A Comparative Guide
For researchers, scientists, and drug development professionals, the elucidation of a small molecule's mechanism of action is a critical step in validating its therapeutic potential and predicting its toxicological profile. This guide provides a comprehensive framework for the independent verification of the mechanism of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone, a compound identified as an impurity of the nonsteroidal anti-inflammatory drug (NSAID) Nabumetone. Given the sparse direct literature on this specific molecule, this document outlines a logical, multi-phase experimental strategy to deconvolve its biological target(s) and downstream signaling pathways.
Introduction: The Challenge of an Uncharacterized Molecule
This compound is structurally related to Nabumetone, a prodrug that is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA).[1][2][3] 6-MNA is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[4] The structural similarity between our target compound and Nabumetone's core structure suggests a potential for related biological activity. However, assuming an identical mechanism would be scientifically unsound. The presence of the cyclohexanone moiety, a versatile scaffold in medicinal chemistry known to be a part of various bioactive compounds, necessitates an unbiased and thorough investigation.[5][6][7]
This guide, therefore, presents a systematic approach to move from an uncharacterized compound to a validated mechanism of action, emphasizing experimental rigor and comparison with relevant alternatives.
Comparative Framework: Establishing a Baseline
To provide context to our findings, all proposed experiments will be benchmarked against two key comparators:
-
Nabumetone : The parent drug, which is itself a prodrug with limited direct COX inhibitory activity.[4][8]
-
6-MNA (6-methoxy-2-naphthylacetic acid) : The active metabolite of Nabumetone and a known COX-2 inhibitor.
This comparative approach will allow for the differentiation of activities, helping to discern whether the cyclohexanone derivative possesses a novel mechanism, acts as a prodrug for a 6-MNA-like substance, or has an entirely different profile.
Phase 1: Target Identification and Deconvolution
The foundational step is to identify the direct molecular binding partner(s) of the compound within the proteome. This process, known as target deconvolution, moves beyond phenotypic observation to pinpoint a physical interaction.[9][10][11]
Experimental Approaches for Target Identification
Several robust methods exist for target deconvolution. The choice of method often depends on the compound's properties and available resources.
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS) : This classic and powerful technique involves immobilizing the small molecule on a solid support to "pull down" its binding partners from a cell or tissue lysate.[12][13][14]
-
Cellular Thermal Shift Assay (CETSA®) : This method leverages the principle that a ligand binding to its target protein confers thermal stability. Changes in protein denaturation temperature upon compound treatment are measured across the proteome.[15]
-
Drug Affinity Responsive Target Stability (DARTS) : This technique relies on the concept that ligand binding can protect a target protein from proteolysis.[13]
For this guide, we will detail the AC-MS workflow due to its widespread use and direct nature.
Experimental Workflow: Target Pulldown via AC-MS
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Detailed Protocol: Affinity Chromatography
-
Probe Synthesis : Synthesize a derivative of this compound with a linker arm (e.g., polyethylene glycol) terminating in a reactive group (e.g., an amine or carboxylate) suitable for conjugation to a solid support. The attachment point should be at a position determined not to be critical for any anticipated biological activity.
-
Immobilization : Covalently couple the synthesized probe to an activated solid support, such as NHS-activated agarose beads. Create a control matrix with no coupled ligand to identify non-specific binders.
-
Lysate Preparation : Culture a relevant human cell line (e.g., a macrophage line like THP-1 for inflammation studies) and prepare a native cell lysate.
-
Affinity Pulldown : Incubate the cell lysate with both the compound-coupled beads and the control beads.
-
Washing : Wash the beads extensively with buffer to remove proteins that are not specifically bound.
-
Elution : Elute the specifically bound proteins from the beads, for instance by changing pH or ionic strength, or by competing with a high concentration of the free (non-immobilized) compound.
-
Protein Identification : Separate the eluted proteins by SDS-PAGE. Excise unique bands present in the experimental lane but absent in the control lane. Identify the proteins using in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]
Phase 2: Target Validation and Engagement
Identifying a binding partner is not sufficient; the interaction must be validated, and its functional consequence determined. This phase confirms that the compound engages the target in a cellular context and modulates its activity.
Experimental Approaches for Target Validation
-
Biochemical Assays : If the identified target is an enzyme, its activity can be measured in a purified system in the presence and absence of the compound. For example, if COX-2 were identified, a COX-2 enzymatic assay would be performed.
-
Cell-Based Target Engagement Assays : Techniques like CETSA can be used in a targeted manner to confirm that the compound engages the specific protein of interest inside intact cells.[15]
-
Isothermal Titration Calorimetry (ITC) : A biophysical technique to directly measure the binding affinity and thermodynamics of the interaction between the compound and a purified target protein.
Detailed Protocol: Luciferase Reporter Assay for Nuclear Receptors
Nuclear receptors are a common target class for drugs.[18][19] If the target identified in Phase 1 is a nuclear receptor (e.g., PPAR, LXR), a reporter assay is an excellent validation tool.
-
Cell Line Preparation : Use a cell line (e.g., HEK293T) engineered to express the target nuclear receptor.
-
Transfection : Co-transfect the cells with two plasmids:
-
A reporter plasmid containing a luciferase gene downstream of a promoter with response elements for the target nuclear receptor.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
-
Compound Treatment : Treat the transfected cells with various concentrations of this compound, a known agonist/antagonist (positive control), and vehicle (negative control).
-
Lysis and Measurement : After an appropriate incubation period, lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis : Normalize the firefly luciferase signal to the Renilla signal. Plot the normalized activity against compound concentration to determine potency (EC50) or inhibitory concentration (IC50).
Comparative Data Summary (Hypothetical)
| Compound | Target Binding (AC-MS) | Target Engagement (CETSA) | Functional Activity (Reporter Assay) |
| 3-(...)-cyclohexanone | Protein X | Yes | Agonist (EC50 = X µM) |
| Nabumetone | No | No | No Activity |
| 6-MNA | COX-2 | Yes | Not Applicable |
| Vehicle Control | No | No | No Activity |
Phase 3: Signaling Pathway Elucidation
Once a target is validated, the next step is to map the downstream cellular consequences of its modulation. This provides a comprehensive understanding of the compound's mechanism.
Experimental Approaches for Pathway Mapping
-
Phosphoproteomics : Mass spectrometry-based analysis of changes in protein phosphorylation across the cell after compound treatment can provide a global snapshot of activated or inhibited signaling pathways.[20]
-
Gene Expression Profiling (RNA-Seq/Microarray) : Measures changes in the transcriptome to identify genes and pathways regulated by the compound.
-
Cytokine/Chemokine Profiling : If an immune or inflammatory response is suspected, multiplex assays can measure the secretion of a panel of signaling molecules.[20]
Experimental Workflow: Signaling Pathway Analysis
Caption: Integrated approach for signaling pathway elucidation.
Detailed Protocol: Phosphoproteomics Analysis
-
Cell Culture and Treatment : Culture a relevant cell line to 80% confluency. Treat with the test compound, a positive control, and a vehicle control for a predetermined time course (e.g., 15, 30, 60 minutes).
-
Cell Lysis and Protein Digestion : Lyse the cells in a buffer containing phosphatase and protease inhibitors. Quantify protein concentration, and digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment : Use a technique like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to selectively enrich for phosphorylated peptides from the complex mixture.
-
LC-MS/MS Analysis : Analyze the enriched phosphopeptides using high-resolution mass spectrometry.
-
Data Analysis : Use specialized software to identify and quantify thousands of unique phosphopeptides. Map the differentially phosphorylated proteins to known signaling pathways using databases like KEGG or Reactome to identify modulated pathways (e.g., MAPK, PI3K/Akt).[21]
Conclusion: Synthesizing a Validated Mechanism
By systematically progressing through target identification, validation, and pathway elucidation, researchers can build a robust, evidence-based model of a compound's mechanism of action. The comparative framework is essential for interpreting the novelty and specificity of the observed effects. This rigorous, multi-faceted approach ensures that the biological activity of a molecule like this compound is thoroughly understood, providing a solid foundation for any future drug development efforts.
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Topic: A Comparative Performance Analysis of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone Against Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
An In-Depth Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel compound 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone. Designed for researchers and drug development scientists, this document moves beyond a simple recitation of data to explain the causal logic behind the experimental design, ensuring a robust and well-validated comparison against established industry standards.
Introduction: Rationale for Investigation
The compound this compound features a 6-methoxynaphthalene moiety, a core structural component of several well-established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), most notably Naproxen and Nabumetone.[1] This structural homology strongly suggests a potential interaction with the cyclooxygenase (COX) enzymes, the primary targets for NSAIDs.[2][3]
The objective of this guide is to systematically evaluate the inhibitory potency and isoform selectivity of this compound. We will benchmark its performance against two distinct classes of industry-standard NSAIDs to contextualize its potential therapeutic profile. It is noteworthy that this specific chemical structure has been identified as an impurity of Nabumetone, making this analysis relevant for both lead discovery and process chemistry.[4]
The Biological Target: Cyclooxygenase (COX) Isoforms
To understand the performance of an NSAID, it is crucial to understand its targets: the COX-1 and COX-2 enzymes. These isoforms, while catalyzing the same reaction, play distinct physiological roles.[3]
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing baseline levels of prostaglandins that are vital for homeostatic functions, such as protecting the gastrointestinal lining and activating platelets.[5]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and mitogens.[6] Its activity leads to the production of prostaglandins that mediate inflammation, pain, and fever.[5]
Therefore, an ideal NSAID would selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects.[7][8] Our experimental design is built around quantifying this precise balance of activity.
Diagram 1: The Arachidonic Acid Cascade and NSAID Intervention
Caption: Inflammatory pathway showing where NSAIDs inhibit COX-1 and COX-2.
Experimental Design: A Validated In Vitro Assay
The cornerstone of this benchmarking guide is a robust, in vitro cyclooxygenase inhibitor screening assay. An enzyme-based assay is selected as the primary screening method because it is rapid, cost-effective, and provides direct, quantitative data on the compound's interaction with its purified targets, free from the complexities of cellular systems.[6]
Benchmarking Panel
-
This compound: The test compound.
-
Ibuprofen: A widely used non-selective COX inhibitor, serving as a baseline for general potency.
-
Celecoxib: The only COX-2 selective inhibitor currently marketed in the United States, serving as the industry standard for selectivity.[5][9]
Experimental Protocol: Colorimetric COX Inhibitor Screening Assay
This protocol is adapted from standard, commercially available kits and established methodologies.[10][11] It measures the peroxidase activity of COX, which is coupled to the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), resulting in a color change that can be measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare the Assay Buffer (0.1 M Tris-HCl, pH 8.0).
-
Dilute purified human recombinant COX-1 and COX-2 enzymes to their optimal working concentrations in the Assay Buffer.
-
Prepare serial dilutions of the test compound and the standard inhibitors (Ibuprofen, Celecoxib) in Assay Buffer. A DMSO stock is typically used, ensuring the final DMSO concentration in the assay is <1%.
-
Prepare a solution of Heme, a required cofactor for COX activity.
-
Prepare the substrate solution of Arachidonic Acid.
-
-
Assay Plate Setup (96-well format):
-
Background Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of the solvent (e.g., DMSO).
-
100% Initial Activity Wells (Positive Control): Add 140 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of solvent.
-
Inhibitor Wells: Add 140 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the desired inhibitor dilution.
-
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation and Measurement:
-
Add 10 µL of the colorimetric substrate (TMPD) to all wells.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid to all wells.
-
Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the background rate from all other wells.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration that causes 50% inhibition).
-
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the in vitro COX inhibitor screening assay.
Data Presentation and Interpretation
The primary outputs of this assay are the IC50 values for each compound against both COX isoforms. This data is best presented in a clear, comparative table. The Selectivity Index (SI), calculated as (IC50 COX-1 / IC50 COX-2), is a critical metric for quantifying COX-2 selectivity. A higher SI value indicates greater selectivity for COX-2.
Table 1: Comparative In Vitro COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Ibuprofen | ~15 | ~35 | ~0.4 |
| Celecoxib | >150 | ~2.5 | >60 |
| This compound | To be determined | To be determined | To be calculated |
Note: IC50 values for standard compounds are approximate and can vary based on specific assay conditions.
Interpreting the Results:
-
Potency: A lower IC50 value indicates higher potency, meaning less compound is required to inhibit the enzyme. By comparing the COX-2 IC50 of the test compound to Ibuprofen and Celecoxib, its relative potency as an anti-inflammatory agent can be assessed.
-
Selectivity:
-
An SI value close to 1 (like Ibuprofen) suggests a non-selective inhibitor.
-
An SI value significantly greater than 1 (like Celecoxib) indicates a COX-2 selective inhibitor.
-
An SI value significantly less than 1 would indicate a COX-1 selective inhibitor, which is generally undesirable for anti-inflammatory applications.
-
Conclusion and Strategic Outlook
This guide details a scientifically rigorous and validated methodology for the initial benchmarking of this compound. The data generated from the described COX inhibition assay will provide a clear, quantitative measure of the compound's potency and selectivity.
This initial in vitro screening is a critical decision-making point. Favorable results (i.e., potent and selective COX-2 inhibition) would justify advancing the compound to more complex, secondary screening models, such as cell-based assays to measure prostaglandin production in response to inflammatory stimuli[12] or in vivo models of inflammation like carrageenan-induced paw edema.[13][14] Conversely, poor potency or selectivity would suggest that resources should be directed toward other candidates. This structured, data-driven approach ensures an efficient and logical progression in the drug discovery pipeline.
References
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Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421. [Link]
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Kulmacz, R. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in molecular biology (Clifton, N.J.), 691, 127–142. [Link]
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Gierse, J. K., Koboldt, C. M., Walker, M. C., Seibert, K., & Isakson, P. C. (1999). Kinetic basis for selective inhibition of cyclo-oxygenase-2. The Biochemical journal, 339 ( Pt 3), 607–614. [Link]
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Vogel, H. G. (Ed.). (2002). Drug Discovery and Evaluation: Pharmacological Assays. Springer-Verlag Berlin Heidelberg. [Link]
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Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link]
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Fitzgerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. The New England journal of medicine, 345(6), 433–442. [Link]
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Hossain, C. F., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Bioorganic chemistry, 119, 105553. [Link]
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Bakhle, Y. S. (2023). Cyclooxygenase (COX) Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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A Comprehensive Guide to 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone: Synthesis, Characterization, and Significance as a Nabumetone Impurity
For researchers and professionals in drug development, understanding the profile of not just the active pharmaceutical ingredient (API) but also its impurities is of paramount importance. This guide provides an in-depth technical review of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone, a compound primarily known in the pharmaceutical industry as "Nabumetone Impurity A".[1][2] While not extensively studied as an independent agent, its role as a process-related impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone makes its characterization and control a critical aspect of pharmaceutical manufacturing and quality assurance.
This guide will compare the structural and physicochemical properties of this impurity with its parent drug, elucidate its likely synthetic origins, provide methodologies for its detection, and discuss the context of its biological relevance.
Structural Comparison: Impurity vs. API
The primary structural difference between this compound and the intended API, Nabumetone, lies in the side chain attached to the naphthalene ring. Nabumetone is a ketone with a butan-2-one structure, whereas the impurity incorporates a methyl-substituted cyclohexanone ring. This seemingly small variation has significant implications for the molecule's physical properties, polarity, and, hypothetically, its biological activity and toxicity.
| Feature | This compound (Impurity A) | Nabumetone (Parent Drug) |
| IUPAC Name | 3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexan-1-one[1] | 4-(6-methoxynaphthalen-2-yl)butan-2-one |
| Molecular Formula | C₁₈H₂₀O₂[1] | C₁₅H₁₆O₂ |
| Molecular Weight | 268.35 g/mol [2] | 228.29 g/mol |
| Core Structure | 6-Methoxynaphthalene | 6-Methoxynaphthalene |
| Side Chain | 5-Methylcyclohexanone | Butan-2-one |
Proposed Synthesis and Formation Pathway
Direct literature on the dedicated synthesis of this compound is scarce, as it is typically an undesired byproduct. However, its structure strongly suggests its formation via a Michael addition reaction, a common and powerful method for C-C bond formation in organic synthesis.
The likely pathway involves the reaction of a nucleophilic 6-methoxynaphthalene derivative with a 5-methylcyclohex-2-en-1-one electrophile. This reaction would likely occur as a side reaction during the synthesis of Nabumetone if related starting materials or intermediates are present. For instance, if 5-methylcyclohex-2-en-1-one is used as a starting material or is formed in situ, it could compete with the intended reagents for the naphthyl precursor.
Below is a conceptual workflow for the formation of this impurity.
Caption: Proposed formation of Nabumetone Impurity A via Michael Addition.
Spectroscopic and Physicochemical Characterization
Accurate identification of impurities is critical. While comprehensive published spectra are not available, the expected characteristics can be inferred from the molecular structure, providing a valuable reference for analytical chemists.
| Property | Data / Expected Characteristics | Source |
| CAS Number | 343272-52-6 | [1][2] |
| Appearance | Likely a solid at room temperature. | Inferred |
| ¹H NMR | - Aromatic protons (naphthalene ring): signals in the δ 7.0-8.0 ppm range.- Methoxy protons (-OCH₃): a sharp singlet around δ 3.9 ppm.- Cyclohexanone protons: complex aliphatic signals in the δ 1.5-3.0 ppm range.- Methyl protons (-CH₃): a doublet around δ 1.0 ppm. | Inferred from structure |
| ¹³C NMR | - Carbonyl carbon (C=O): a signal in the δ 205-215 ppm region.- Aromatic and naphthyl carbons: multiple signals between δ 100-160 ppm.- Methoxy carbon (-OCH₃): a signal around δ 55 ppm.- Aliphatic carbons: signals in the δ 20-50 ppm range. | Inferred from structure |
| IR Spectroscopy | - A strong carbonyl (C=O) stretch around 1710 cm⁻¹.- C-O stretching (methoxy group) around 1250 cm⁻¹.- Aromatic C-H and C=C stretching bands. | Inferred from structure |
| Mass Spectrometry | Exact Mass: 268.1463 Da | [2] |
Biological Context: Comparison with NSAID Derivatives
No direct biological studies on this compound have been published. However, the broader class of cyclohexanone and cyclohexene derivatives has been explored for various biological activities, including anti-inflammatory effects.[3][4] Many of these compounds are designed to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[3]
Similarly, numerous analogs of Naproxen, which shares the 6-methoxynaphthalene core, have been synthesized to improve efficacy and reduce side effects like gastrointestinal irritation.[5][6][7] These studies often focus on modifying the carboxylic acid group to create prodrugs or new chemical entities with altered pharmacokinetic profiles.[5][8] While the subject of this guide is an impurity, its structural similarity to these researched compounds underscores the potential for unintended biological activity, making its removal from the final drug product essential.
Experimental Protocols: Detection and Quantification
The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. A robust, validated analytical method is required to ensure that the level of Impurity A in Nabumetone is below the threshold specified by regulatory bodies (e.g., ICH guidelines). High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.
This protocol is a representative example and would require rigorous validation for official use.
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Prepare a solution of a qualified reference standard of this compound in the diluent at a known concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Nabumetone drug substance in the diluent to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the naphthalene chromophore).
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Analysis:
-
Inject the diluent (blank), the standard solution, and the sample solution.
-
The impurity will have a different retention time from the main Nabumetone peak due to its different polarity.
-
Identify the impurity peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantify the amount of the impurity in the sample by comparing its peak area to the peak area of the known standard (external standard method).
-
Caption: Standard workflow for the detection and quantification of impurities in an API.
Conclusion
This compound serves as a prime example of the critical need for in-depth analysis beyond the active ingredient in drug development. While it lacks a significant profile as an independent chemical entity, its identity as a process-related impurity in Nabumetone places it squarely in the focus of pharmaceutical quality control. Understanding its likely synthetic origin allows for process optimization to minimize its formation, while robust analytical methods ensure that the final drug product meets the stringent safety and purity standards required for patient use. This guide provides the foundational knowledge for researchers and scientists to identify, understand, and control this specific impurity within a pharmaceutical framework.
References
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). New Naproxen Analogs: Synthesis, Docking and Anti-Inflammatory Evaluation. International Journal of Pharmaceutical Sciences and Drug Research, 4(3), 200-206.
- Nageswara Rao, G., et al. (2020). Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX. New Journal of Chemistry, 44(39), 16999-17011.
- Abdel-rahman, A. A.-H., et al. (2018). Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. Drug Design, Development and Therapy, 12, 329–342.
- Ugryumov, I., et al. (2022). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 27(20), 6898.
- Design and Synthesis of new Naproxen Analogues as Potential Anti-inflammatory Agents. (n.d.). Journal of Chemical and Pharmaceutical Research.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Al-Ajely, M. S., et al. (2021). Kinetic Study of Some Naproxen Derivatives. Acta Scientific Pharmacology, 2(7), 39-47.
- Miyamoto, K., et al. (2008). Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. Bioorganic & Medicinal Chemistry, 16(7), 3535-3549.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
Introduction: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone, a known impurity of the nonsteroidal anti-inflammatory drug Nabumetone, is a compound that requires meticulous handling from synthesis to disposal.[1][2] This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established laboratory safety principles and regulatory compliance. Our objective is to move beyond mere instruction and to instill a deep understanding of the causality behind these essential procedures, ensuring the protection of both laboratory personnel and the environment.
Part 1: Hazard Characterization and Regulatory Imperative
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While specific, comprehensive toxicological data for this exact molecule is limited, GHS classification data from the ECHA C&L Inventory indicates it is harmful if swallowed.[1] Furthermore, analysis of structurally related compounds—such as other cyclohexanone and methoxynaphthalene derivatives—suggests a prudent approach is to assume additional hazards, including potential flammability, skin and eye irritation, and acute toxicity upon inhalation or dermal contact.[3][4][5]
Therefore, the foundational principle of this guide is to treat this compound and any associated waste as hazardous .[6] This approach ensures compliance with the framework established by the Resource Conservation and Recovery Act (RCRA), which gives the Environmental Protection Agency (EPA) the authority to regulate hazardous waste from its generation to its final disposal—a concept often referred to as "cradle-to-grave" management.[7][8][9]
| Hazard Class | GHS Hazard Statement | Precautionary Statements (Examples) | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 | [1] |
| Flammable Liquid (Assumed) | H226: Flammable liquid and vapour | P210, P233, P240, P241, P242, P243, P280 | [3][10] |
| Skin Irritation (Assumed) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 | [3][11] |
| Eye Damage (Assumed) | H318/H319: Causes serious eye damage/irritation | P280, P305+P351+P338, P337+P313 | [3][4][5] |
| Acute Toxicity, Dermal/Inhalation (Assumed) | H312/H332: Harmful in contact with skin or if inhaled | P261, P271, P280, P304+P340, P312 | [3][5] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
Adherence to a systematic disposal workflow is not merely a matter of compliance; it is a critical system for ensuring safety and preventing environmental contamination. The following protocol outlines the necessary steps from the point of generation to final removal by qualified personnel.
Step 1: Waste Characterization and Segregation
The moment you decide to discard this compound, whether in pure form, in solution, or as contaminated labware, it becomes regulated hazardous waste.[6]
-
Action: Classify this waste stream as a Hazardous Chemical Waste , noting its toxic and potentially flammable characteristics.
-
Causality: Proper characterization is the first and most critical step, as mandated by the EPA.[7][12] It dictates all subsequent handling, storage, and disposal requirements. Segregation is essential to prevent dangerous reactions that can occur when incompatible waste streams are mixed.[7][13] For example, mixing flammable organic compounds with oxidizers can lead to fire or explosion.
Step 2: Containerization and Labeling
-
Action: Select a chemically compatible, leak-proof waste container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[14] The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).
-
The specific hazards (e.g., "Toxic," "Flammable").
-
The date on which waste was first added to the container (the "accumulation start date").
-
-
Causality: Federal law requires that waste containers be clearly and accurately labeled to inform handlers of the contents and associated dangers.[13][15] The accumulation start date is crucial for regulatory compliance, as there are limits on how long waste can be stored on-site.[14]
Step 3: On-Site Accumulation
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[14] This area must be at or near the point of waste generation and under the control of laboratory personnel.
-
Safety Measures:
-
Causality: The SAA concept allows for the safe, temporary collection of hazardous waste in the lab without requiring a full-scale storage facility permit.[15] Keeping containers closed prevents the release of harmful vapors and reduces the risk of spills.
Step 4: Arranging for Disposal
-
Action: Once the container is full, or as you near the regulatory time limit for accumulation, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.[16]
-
Prohibition: Never dispose of this chemical down the drain or in the regular trash.[16] Evaporation in a fume hood is also not a permissible disposal method.[6][16]
-
Causality: Only trained EHS professionals or licensed hazardous waste disposal companies are authorized to transport and dispose of hazardous waste.[7][12][16] This ensures the waste is managed and ultimately treated or disposed of in a manner that complies with all regulations and protects the community and environment.
Disposal Workflow Diagram
Caption: Visual workflow for the compliant disposal of hazardous chemical waste.
Part 3: Decontamination and Spill Management Protocols
Accidents happen, and proper preparation is key to a safe response. Decontamination and spill control are integral parts of the overall waste management plan.
Protocol for Decontaminating Glassware and Surfaces
Decontamination is the process of removing or neutralizing hazardous substances from equipment and work areas.[17]
-
Preparation: Conduct all decontamination procedures inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Initial Rinse (Gross Contamination): Rinse the contaminated item (e.g., beaker, flask) with a suitable organic solvent that can solubilize the compound, such as ethanol or isopropanol.[17]
-
Collection: Collect this first rinseate in your designated hazardous waste container for this compound. This rinseate is considered hazardous waste.[6]
-
Secondary Wash: Wash the item thoroughly with soap and water.
-
Final Rinse: Rinse with deionized water and allow to air dry.
-
Disposal of Materials: Any disposable materials used in the process (e.g., wipes, paper towels) must be placed in the solid hazardous waste container.
Protocol for Spill Management
-
Evacuate and Alert: Immediately alert colleagues in the vicinity. If the spill is large or involves other reactive materials, evacuate the area and contact your institution's emergency response line.
-
Contain: For small, manageable spills, prevent the spread by enclosing the area with absorbent material (e.g., spill pads or universal absorbent).
-
Absorb: Apply absorbent material over the spill, working from the outside in.
-
Collect: Using non-sparking tools (if flammability is a concern), carefully collect the absorbed material and any contaminated debris.[3]
-
Package as Waste: Place all collected spill cleanup materials into a designated hazardous waste container. Label it clearly as "Spill Debris containing this compound."[6]
-
Decontaminate: Clean the spill area using the decontamination protocol described above.
By internalizing and consistently applying these procedures, you contribute to a culture of safety, ensuring that the pursuit of scientific advancement does not come at the cost of personal health or environmental integrity.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]
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Personal protective equipment for handling 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
A-B-C Guide to Safe Handling: 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound (CAS No. 343272-52-6).[1][2] While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its molecular structure—a fusion of a methoxynaphthalene and a methylcyclohexanone moiety—allows us to construct a robust safety protocol based on the well-documented hazards of these constituent chemical classes.
The core principle of this guide is risk mitigation through informed procedural control. By understanding the potential hazards associated with the naphthalene and cyclohexanone functional groups, we can implement engineering controls, personal protective equipment (PPE), and disposal procedures that ensure the safety of laboratory personnel and the integrity of our research environment.
Hazard Analysis: A Tale of Two Moieties
The toxicological properties of this compound have not been fully investigated.[3] Therefore, we must infer its potential hazards from its structural components.
-
Methoxynaphthalene Moiety: Naphthalene and its derivatives are known to be hazardous. They can cause irritation to the skin, eyes, and respiratory tract.[4][5] Some naphthalene compounds are classified as marine pollutants and are very toxic to aquatic life.[4] Ingestion may lead to a range of adverse health effects, including abdominal cramps, nausea, and confusion.[4] Furthermore, materials containing naphthalene may require "CANCER HAZARD" warnings on waste containers.[6]
-
Methylcyclohexanone Moiety: Cyclohexanone and its derivatives are often flammable liquids and can pose a fire hazard.[7][8] Their vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[7] Health effects include irritation to the skin, eyes, and respiratory system, with the potential for headaches, dizziness, and lightheadedness upon inhalation.[7]
Given this composite profile, this compound should be treated as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5][9]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations grounded in the compound's anticipated hazards.
| PPE Category | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles in combination with a face shield.[7] | Protects against splashes of the compound and potential vapors that can cause serious eye irritation.[5][10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[7][11] | Prevents direct skin contact, which can cause irritation.[5][7] The choice of material should be confirmed for resistance to both aromatic and ketone compounds.[12] |
| Body Protection | A lab coat or chemical-resistant overalls.[11][12] | Protects skin from accidental spills and contamination.[12] |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[7][13] | The naphthalene and cyclohexanone structures suggest a risk of respiratory tract irritation from dust or vapors.[3][7] A fume hood provides the primary engineering control to minimize inhalation exposure.[6] |
| Footwear | Closed-toe, chemical-resistant safety footwear.[14] | Protects feet from spills and falling objects. Antistatic properties may be necessary if large quantities of flammable solvents are in use.[14] |
Operational Plan: From Receipt to Use
A structured workflow is essential to minimize exposure and prevent accidents. The following diagram and procedural steps outline a safe operational plan.
Caption: A logical workflow for the safe handling of the compound.
Step-by-Step Protocol:
-
Storage: Upon receipt, store the compound in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[11][15] Ensure the container is tightly sealed.[11]
-
Handling: All handling of the solid compound or its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[16]
-
Transfer and Weighing: When transferring the compound, use appropriate tools (e.g., spatulas). Grounding and bonding of containers may be necessary during transfers to prevent static discharge, especially if flammable solvents are present.[11]
-
Spill Management: Maintain a chemical spill kit readily accessible. In the event of a small spill, use an absorbent material and non-sparking tools for cleanup.[11] For larger spills, evacuate the area and follow emergency procedures.[4]
-
Decontamination: All contaminated surfaces and glassware should be thoroughly decontaminated. Wash contaminated clothing before reuse.[3]
Disposal Plan: Environmental Responsibility
Improper disposal of chemical waste poses a significant threat to the environment. Naphthalene-containing waste is classified as hazardous by the EPA.[17]
Caption: Decision tree for proper waste segregation and disposal.
Disposal Protocol:
-
Segregation: Do not mix this waste with other chemical waste streams.[16]
-
Solid Waste: Contaminated items such as gloves, pipette tips, and absorbent paper should be collected in a designated, clearly labeled, and sealed container.[6][16]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, compatible, and clearly labeled hazardous waste container.[18]
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the full chemical name: this compound.[6][16]
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from general laboratory traffic.[16]
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[15][16] Do not pour any amount down the drain.[18][19]
By adhering to these rigorous safety and handling protocols, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
